molecular formula C26H28O5 B8604076 (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Cat. No.: B8604076
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-TWJOJJKGSA-N
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Description

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a useful research compound. Its molecular formula is C26H28O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(2S,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1

InChI Key

XUCNSIRQCBFBHF-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Scope

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a heavily protected, chiral monosaccharide derivative. As an acyclic aldehyde form of a protected L-arabinose, it serves as a versatile and high-value intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other bioactive molecules.[1][][] Its utility in multi-step synthetic pathways is critically dependent on a thorough understanding of its physical properties, which dictate reaction conditions, purification strategies, and handling procedures.

This technical guide provides a detailed examination of the known and predicted physical properties of this compound. It moves beyond a simple data sheet to offer insights into the causal relationships between the molecule's unique structure—featuring three bulky benzyl ether protecting groups, a free secondary alcohol, and a reactive aldehyde—and its macroscopic behavior. The discussion is grounded in established chemical principles and supported by available data on closely related structures, providing a practical framework for laboratory applications.

Molecular Identity and Structure

The precise arrangement of stereocenters and functional groups is fundamental to the compound's chemical reactivity and physical characteristics.

  • IUPAC Name: (2S,3R,4R)-2,3,5-Tris(phenylmethoxy)-4-hydroxypentanal

  • Molecular Formula: C₂₆H₂₈O₅[][4]

  • Molecular Weight: 420.50 g/mol [][4][5]

  • Chirality: The molecule possesses three defined stereocenters (C2, C3, C4), making it a specific stereoisomer. Its enantiomer is (2R,3S,4S)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

The open-chain aldehyde structure exists in dynamic equilibrium with its cyclic hemiacetal (predominantly furanose) form, especially in solution. This equilibrium is a critical consideration, as the physical properties observed in bulk are a reflection of this molecular population.

Figure 1: Molecular Structure of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal C1 CHO C2 C C1->C2 (S) C3 C C2->C3 (R) O2 O C2->O2 C4 C C3->C4 (R) O3 O C3->O3 C5 CH₂ C4->C5 O4 OH C4->O4 O5 O C5->O5 Bn2 Bn O2->Bn2 Bn3 Bn O3->Bn3 Bn5 Bn O5->Bn5

Caption: Molecular structure of the target aldehyde.

Summary of Physicochemical Properties

The following table summarizes the key physical data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Where specific experimental data is unavailable in the literature, properties are predicted based on its structure and data from closely related analogues.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₂₆H₂₈O₅[][4][5]
Molecular Weight 420.50 g/mol [][4][5]
Physical State Viscous oil or syrup at room temperature.Predicted. Related compounds are reported as syrups[1]. High molecular weight and structural flexibility inhibit crystallization.
Appearance Colorless to pale yellow.Typical for purified carbohydrate derivatives.
Solubility in Water Insoluble to very slightly soluble.Predicted. The large, nonpolar surface area of three benzyl groups dominates the molecule's character[6][7].
Solubility in Organic Solvents Soluble in dichloromethane (DCM), chloroform, ethyl acetate, THF, and acetone. Sparingly soluble in hexanes.Predicted based on general principles for protected carbohydrates. Essential for reaction setup and chromatographic purification[6][8].
Melting Point Not applicable (amorphous solid or syrup).A sharp melting point is not expected for a non-crystalline material.
Boiling Point Decomposes upon heating at atmospheric pressure.Predicted. High molecular weight and multiple functional groups lead to thermal instability before boiling.
Optical Rotation [α]D Optically active. Specific value not reported in surveyed literature.The presence of defined stereocenters ensures optical activity. The value is a critical parameter for confirming stereochemical integrity.
Purity Commercially available up to ≥97%.[5]

In-Depth Analysis of Physical Characteristics

Physical State and Causality

The compound is typically isolated as a dense, viscous syrup or an amorphous solid rather than a crystalline material.[1] This physical state is a direct consequence of its molecular structure:

  • High Conformational Flexibility: The acyclic five-carbon backbone allows for free rotation around C-C single bonds, preventing the molecule from packing into a well-ordered, low-energy crystal lattice.

  • Intermolecular Forces: While the aldehyde and hydroxyl groups can participate in dipole-dipole interactions and hydrogen bonding, these are sterically hindered by the three large, umbrella-like benzyl groups. The dominant intermolecular forces are van der Waals interactions between the aromatic rings.

  • Equilibrium Mixture: The presence of even a small percentage of the cyclic hemiacetal form in the bulk material introduces structural heterogeneity, further frustrating crystallization.

Insight for Researchers: The syrupy nature necessitates careful handling and accurate measurement by mass rather than volume. It also implies that purification will almost exclusively rely on chromatographic techniques rather than recrystallization.

Solubility Profile: The Key to Application

The solubility behavior is governed by the principle of "like dissolves like."

  • Aqueous Insolubility: The molecule contains five oxygen atoms capable of acting as hydrogen bond acceptors with water.[9] However, the hydrophobic character of the three phenyl rings and the overall carbon backbone (26 carbons) far outweighs the hydrophilic contribution of the polar groups. This makes the compound virtually insoluble in water.[7]

  • Organic Solubility: Its excellent solubility in moderately polar to polar aprotic organic solvents (e.g., CH₂Cl₂, EtOAc, THF) is a direct result of the large benzylic moieties. This property is fundamental to its utility, as these are common solvents for synthetic transformations (e.g., reductions, oxidations, olefination) and for purification via silica gel flash chromatography.[1]

Thermal Properties and Stability

Standard thermal data like melting and boiling points are not meaningful for this compound.

  • Boiling Point: The high molecular weight (420.50 g/mol ) and polar functional groups would theoretically lead to a very high boiling point.[8] However, the energy required to bring the molecule to a boil would far exceed the energy required to break covalent bonds, leading to decomposition at elevated temperatures. Therefore, purification by distillation is not a viable method.

  • Storage: As an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over long periods. For long-term storage, it is recommended to keep the material under an inert atmosphere (argon or nitrogen) at reduced temperatures (2°C - 8°C).

Methodologies for Characterization and Validation

Confirming the identity and purity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is essential prior to its use in synthesis. The following workflow outlines the standard analytical procedures employed.

Figure 2: Standard Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis start Crude Synthetic Product purify Flash Chromatography start->purify pure_sample Purified Sample purify->pure_sample nmr ¹H & ¹³C NMR pure_sample->nmr Confirms: - Carbon Skeleton - Stereochemistry - Functional Groups ms Mass Spectrometry (HRMS) pure_sample->ms Confirms: - Molecular Weight - Elemental Formula ftir FTIR Spectroscopy pure_sample->ftir Confirms: - Aldehyde (C=O) - Alcohol (O-H) - Benzyl Groups polarimetry Optical Rotation pure_sample->polarimetry Confirms: - Stereochemical Purity - Enantiomeric Excess

Caption: Workflow for purification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key expected signals include a downfield singlet or doublet for the aldehyde proton (~9.5-9.8 ppm), aromatic protons of the benzyl groups (~7.2-7.4 ppm), and characteristic shifts for the carbons of the pentanal backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula (C₂₆H₂₈O₅) by providing a highly accurate mass measurement.[10]

  • Infrared (IR) Spectroscopy: Provides definitive evidence of key functional groups. A strong absorbance at ~1720-1740 cm⁻¹ confirms the presence of the aldehyde C=O stretch, while a broad absorbance around 3400-3500 cm⁻¹ indicates the O-H stretch of the secondary alcohol.

  • Polarimetry: Measurement of the specific optical rotation ([α]D) is crucial for verifying the stereochemical integrity of the material, ensuring that the desired (2S,3R,4R) isomer has been synthesized and isolated without racemization.

Conclusion

The physical properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal—being a viscous, non-crystalline syrup with high solubility in organic solvents and poor solubility in water—are a direct manifestation of its complex, flexible, and heavily protected molecular structure. These characteristics are not mere data points; they are critical operational parameters that guide the synthetic chemist in designing reaction conditions, choosing appropriate purification methods, and ensuring proper storage. A comprehensive grasp of this structure-property relationship is indispensable for leveraging this valuable building block to its full potential in the fields of medicinal chemistry and drug development.

References

  • Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-2,3,4,5-tetrahydroxypentanal. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Unacademy. (n.d.). Physical and chemical properties of Aldehydes. Retrieved from [Link]

  • YouTube. (2013). Physical Properties of Aldehydes & Ketones. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Chiral Building Block

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a carbohydrate derivative of significant interest in synthetic organic chemistry. Its densely functionalized and stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents. The strategic placement of three bulky benzyloxy protecting groups and a free hydroxyl group, in addition to the reactive aldehyde functionality, offers a versatile platform for a variety of chemical transformations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. These predictions are derived from established chemical shift and fragmentation principles and serve as a benchmark for the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)Rationale
~9.7d1HH-1 (Aldehyde)~2.5The aldehyde proton is expected to be a doublet due to coupling with H-2 and will resonate at a characteristic downfield shift.
~7.4-7.2m15HAr-H (3 x Ph)-The aromatic protons of the three benzyl groups will appear as a complex multiplet in this region.
~4.8-4.5m6H-OCH₂Ph-The benzylic methylene protons are diastereotopic and will likely appear as a series of doublets or multiplets.
~4.2m1HH-4-This proton is coupled to H-3 and H-5, and its chemical shift is influenced by the adjacent hydroxyl and benzyloxy groups.
~4.0dd1HH-2~2.5, ~5.0Coupled to the aldehyde proton (H-1) and H-3. The benzyloxy group at C-2 will cause a downfield shift.
~3.8m1HH-3-Coupled to H-2 and H-4. Its chemical shift is influenced by the two adjacent benzyloxy groups.
~3.7dd1HH-5a~4.0, ~11.0Part of an ABX system with H-5b and H-4. Diastereotopic protons of the CH₂OBn group.
~3.6dd1HH-5b~6.0, ~11.0Part of an ABX system with H-5a and H-4. Diastereotopic protons of the CH₂OBn group.
~2.5br s1H-OH-The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~202C-1 (Aldehyde)The aldehyde carbonyl carbon has a characteristic downfield chemical shift.
~138-137Ar-C (ipso)The ipso-carbons of the benzyl groups.
~129-127Ar-CThe aromatic carbons of the three phenyl rings.
~80C-2Methoxy carbon bearing a benzyloxy group.
~78C-3Methoxy carbon bearing a benzyloxy group.
~73-OCH₂PhThe benzylic methylene carbons.
~71C-4Methoxy carbon bearing a hydroxyl group.
~70C-5Methylene carbon bearing a benzyloxy group.
Table 3: Predicted Infrared (IR) Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignmentRationale
~3450BroadO-H stretchThe hydroxyl group will give a broad absorption band.
~3060, 3030MediumC-H stretch (aromatic)Characteristic C-H stretching of the phenyl rings.
~2920, 2850MediumC-H stretch (aliphatic)C-H stretching of the pentanal backbone and benzylic methylenes.
~2720, 2820WeakC-H stretch (aldehyde)Fermi doublets characteristic of an aldehyde C-H stretch.
~1730StrongC=O stretch (aldehyde)The strong carbonyl absorption of the aldehyde.
~1600, 1495MediumC=C stretch (aromatic)Aromatic ring stretching vibrations.
~1100-1000StrongC-O stretchMultiple strong bands are expected from the C-O single bonds of the ethers and alcohol.
~740, 700StrongC-H bend (aromatic)Out-of-plane bending for monosubstituted benzene rings.
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
m/zIonRationale
443.2[M+Na]⁺Expected sodium adduct in positive ion mode.
421.2[M+H]⁺Expected protonated molecular ion in positive ion mode.
313.1[M-CH₂Ph]⁺Loss of a benzyl group.
91.1[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups.

Experimental Protocols for Spectroscopic Analysis

The following section details the step-by-step methodologies for acquiring high-quality spectroscopic data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure, stereochemistry, and purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the sample temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • 2D NMR Experiments (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Causality Behind Experimental Choices: The choice of a high-field spectrometer is crucial for resolving the complex multiplets expected in the spectrum of this molecule. CDCl₃ is a standard solvent for many organic compounds and TMS provides a sharp, reliable reference point. 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals in such a complex structure.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat sample (if liquid or oil) or a finely ground solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to the predicted values.

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation. It is a non-destructive method suitable for a wide range of sample types.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical ESI conditions: capillary voltage ~3-4 kV, nebulizer gas pressure ~20-30 psi, drying gas flow rate ~5-10 L/min, and source temperature ~100-150 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion ([M+H]⁺ or [M+Na]⁺) as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to identify characteristic fragment ions.

Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound, as it typically produces intact molecular ions. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments.

Visualization of Experimental Workflows

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample_Prep_NMR Sample Preparation (5-10 mg in CDCl3) Acquire_1H 1D ¹H NMR Acquisition Sample_Prep_NMR->Acquire_1H Acquire_13C 1D ¹³C NMR Acquisition Sample_Prep_NMR->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Sample_Prep_NMR->Acquire_2D Process_NMR Data Processing & Interpretation Acquire_1H->Process_NMR Acquire_13C->Process_NMR Acquire_2D->Process_NMR Final_Characterization Complete Spectroscopic Characterization Process_NMR->Final_Characterization Sample_Prep_IR Sample Preparation (ATR) Acquire_IR FTIR Data Acquisition Sample_Prep_IR->Acquire_IR Process_IR Data Processing & Interpretation Acquire_IR->Process_IR Process_IR->Final_Characterization Sample_Prep_MS Sample Preparation (~1 mg/mL in MeOH) Acquire_MS ESI-MS Acquisition Sample_Prep_MS->Acquire_MS Acquire_MSMS MS/MS (CID) Acquire_MS->Acquire_MSMS Process_MS Data Processing & Interpretation Acquire_MSMS->Process_MS Process_MS->Final_Characterization Compound (2S,3R,4R)-2,3,5-Tris(benzyloxy)- 4-hydroxypentanal Compound->Sample_Prep_NMR Compound->Sample_Prep_IR Compound->Sample_Prep_MS

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

This technical guide provides a robust framework for the spectroscopic analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. The predicted spectroscopic data, coupled with the detailed experimental protocols, offers researchers a reliable reference for confirming the identity and purity of this important synthetic intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to the advancement of complex molecule synthesis and drug development. The principles of spectroscopic interpretation and the rationale behind the experimental choices outlined herein are broadly applicable to the characterization of other complex organic molecules, making this guide a valuable resource for the wider scientific community.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

1H NMR spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a key chiral building block in synthetic organic chemistry.[1][2] As a complex, acyclic molecule with multiple stereocenters and protecting groups, its structural elucidation relies heavily on high-resolution NMR spectroscopy. This document serves as a reference for researchers and drug development professionals, offering a detailed theoretical prediction of the ¹H NMR spectrum, a robust experimental protocol for data acquisition, and a systematic strategy for spectral interpretation. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable intermediate, often utilized in the synthesis of complex carbohydrates and natural products. Its structure features an aldehyde, a primary alcohol, a secondary alcohol, and three bulky benzyl (Bn) ether protecting groups along a five-carbon backbone with defined stereochemistry. Verifying the integrity of this structure—confirming the presence of all functional groups and, crucially, the relative stereochemistry—is a task for which ¹H NMR spectroscopy is exceptionally well-suited.

The ¹H NMR spectrum provides three primary types of information:

  • Chemical Shift (δ): Indicates the electronic environment of each proton.[3]

  • Integration: Reveals the relative number of protons generating a signal.[4]

  • Spin-Spin Coupling (J-coupling): Provides information about the connectivity and dihedral angles between neighboring protons.[5]

This guide will deconstruct the predicted spectrum of the title compound, providing the user with the expertise to confidently assign its structure.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify every chemically distinct proton in the molecule. Due to the fixed stereochemistry, many protons that might appear equivalent in a simpler molecule are chemically distinct here.

Caption: Labeled schematic of the target molecule.

The key proton environments are:

  • H1: The highly deshielded aldehyde proton.

  • H2, H3, H4: Protons on the chiral backbone, each in a unique electronic environment.

  • H5a, H5b: The diastereotopic protons on C5.

  • OH: The hydroxyl proton on C4.

  • Benzylic Protons (CH₂): Three sets of benzylic methylene protons. The protons within each CH₂ group are diastereotopic due to the molecular chirality.[6]

  • Aromatic Protons (Ar-H): Protons on the three phenyl rings.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the anticipated chemical shifts, multiplicities, and coupling constants for each proton. These predictions are based on established chemical shift values and an understanding of electronic effects.[7][8][9]

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
H1 9.6 - 9.8Doublet (d)³J(H1,H2) ≈ 2-3Strongly deshielded by the carbonyl group's anisotropy and electronegativity.[10]
Ar-H 7.2 - 7.4Multiplet (m)-Standard aromatic region for unsubstituted phenyl rings of benzyl ethers.[11]
Benzylic CH₂ 4.4 - 4.93 x AB quartet²J ≈ 11-12Protons are diastereotopic. Each CH₂ gives two doublets. Deshielded by adjacent oxygen and aromatic ring.[12]
H3 4.1 - 4.3Doublet of Doublets (dd)³J(H3,H2) ≈ 4-6, ³J(H3,H4) ≈ 6-8Attached to a carbon bearing a benzyloxy group. Coupled to H2 and H4.
H2 3.9 - 4.1Doublet of Doublets (dd)³J(H2,H1) ≈ 2-3, ³J(H2,H3) ≈ 4-6Attached to a carbon bearing a benzyloxy group. Coupled to H1 and H3.
H4 3.8 - 4.0Multiplet (m)³J(H4,H3), ³J(H4,H5a), ³J(H4,H5b)Attached to the carbon with the hydroxyl group. Coupled to H3 and the two H5 protons.
H5a / H5b 3.6 - 3.82 x Doublet of Doublets (dd)²J(H5a,H5b) ≈ 10-12, ³J(H5,H4) ≈ 3-7Diastereotopic protons adjacent to an oxygen atom. Each couples to H4 and geminally to each other.
OH 2.5 - 4.0Broad Singlet (br s)-Chemical shift is concentration and solvent dependent. Often broad due to chemical exchange.[3]

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is critical for obtaining a spectrum that is both high in resolution and free of artifacts. This protocol is a self-validating system designed to produce reliable data.

4.1. Sample Preparation

  • Analyte Purity: Ensure the sample of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solvating power for protected carbohydrates and its relatively clean spectral window. For compounds with potential hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which has the added benefit of sharpening hydroxyl proton signals.[13]

  • Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters (400 MHz Spectrometer)

  • Experiment: Standard 1D Proton (zg30)

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 - 12 ppm

  • Pulse Angle: 30 degrees (to ensure quantitative integration)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16 to 64 (adjust for desired signal-to-noise)

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.

A Systematic Approach to Spectral Interpretation

Interpreting the spectrum involves a logical process of assigning each signal to a specific proton or group of protons in the molecule.

Step 1: Identify Key Regions and Signals

  • Aldehyde Region (9.5-10.0 ppm): Look for a single, sharp signal (a doublet) corresponding to H1 . Its integration should be 1H.

  • Aromatic Region (7.2-7.4 ppm): A complex multiplet integrating to 15H (3 x C₆H₅) will be present.

  • Aliphatic/Oxygenated Region (3.5-5.0 ppm): This will be the most complex region, containing signals for the backbone protons (H2, H3, H4, H5a/b) and the six benzylic protons.

  • Hydroxyl Proton: Identify a broad, exchangeable signal that may or may not show coupling. A D₂O exchange experiment can confirm this assignment; the OH peak will disappear upon addition of a drop of D₂O.

Step 2: Utilize 2D COSY for Connectivity Mapping

For a molecule of this complexity, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is indispensable.[4] It reveals which protons are coupled to each other, allowing for the unambiguous tracing of the carbon backbone.

Caption: Expected ¹H-¹H COSY correlations for the backbone.

COSY Interpretation Workflow:

  • Starting Point: Locate the cross-peak corresponding to the aldehyde proton (H1 ) on the diagonal. Its off-diagonal correlation will unambiguously identify the signal for H2 .

  • Trace the Chain: From the diagonal peak of H2 , find its other off-diagonal cross-peak. This will connect to H3 .

  • Continue Along the Backbone: Repeat the process. The cross-peak from H3 will lead to H4 .

  • Final Connection: The cross-peak from H4 will connect to the signals for the diastereotopic protons H5a and H5b . This confirms the entire H1-H2-H3-H4-H5 spin system.

Step 3: Assign the Benzylic Protons The six benzylic protons will appear as three distinct AB quartets in the 4.4-4.9 ppm region. While unambiguous assignment to the C2, C3, and C5 positions without further 2D NMR experiments (like HMBC or NOESY) can be challenging, their characteristic pattern confirms the presence of the three benzyloxy groups.

Conclusion

The ¹H NMR spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is information-rich, providing a detailed fingerprint of its complex structure. Through a combination of careful experimental technique and a systematic interpretation strategy leveraging both 1D and 2D NMR data, researchers can confidently verify the identity, purity, and stereochemical integrity of this important synthetic building block. This guide provides the foundational principles and practical steps necessary to achieve that goal, underscoring the power of NMR spectroscopy in modern chemical research and development.

References

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13C NMR of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. As a complex, polyfunctionalized chiral molecule, its unambiguous structural verification is critical in synthetic chemistry and drug development. This document serves as a predictive and interpretive resource for researchers, offering a detailed rationale for the chemical shift of each carbon atom based on established principles of NMR spectroscopy. Furthermore, it includes a validated experimental protocol for data acquisition, ensuring researchers can reliably obtain high-quality spectra for this class of compounds.

Introduction: The Structural Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable chiral building block in organic synthesis, particularly for the construction of complex natural products and pharmaceuticals. Its structure features a five-carbon aldehyde backbone adorned with three bulky benzyloxy protecting groups and a free hydroxyl group, creating a molecule with multiple stereocenters and diverse electronic environments.

The confirmation of its constitution and stereochemistry is paramount following synthesis. ¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides a distinct signal for each unique carbon environment within the molecule.[1][2] However, the structural complexity—featuring 26 carbon atoms in varied environments—can make spectral assignment a non-trivial task without a predictive framework. This guide aims to deconstruct the molecule's structure and provide a robust, theory-grounded prediction of its ¹³C NMR spectrum.

Foundational Principles: Predicting Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[3] For the target molecule, the primary influencing factors are:

  • Hybridization and Electronegativity: The sp²-hybridized aldehyde carbonyl carbon (C1) is significantly deshielded and will appear far downfield. Carbons directly bonded to highly electronegative oxygen atoms (C2, C3, C4, C5, and the benzylic carbons) will also be deshielded relative to simple alkanes.[3][4]

  • Inductive Effects: The electron-withdrawing effect of the oxygen atoms diminishes with distance. Therefore, the chemical shift of carbons further from the oxygenated backbone will be less affected.[5]

  • Stereochemistry: The fixed S,R,R configuration at C2, C3, and C4 creates diastereotopic environments. Consequently, the three benzyloxy groups are chemically non-equivalent, which may lead to distinct signals for their respective methylene and aromatic carbons, depending on conformational dynamics in solution.

  • Aromaticity: The phenyl rings introduce characteristic signals in the aromatic region (δ ≈ 120-140 ppm), with distinct shifts for the ipso, ortho, meta, and para carbons.[6] The ipso-carbon (the one attached to the CH₂O group) is typically found around δ ≈ 137-138 ppm.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment, the carbon atoms of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure and numbering scheme for spectral assignment.

Predicted ¹³C NMR Spectrum and Assignments

The predicted chemical shifts for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal are summarized in the table below. These values are estimated based on established empirical rules and data from analogous compounds.[7][8]

Carbon Atom(s) Assignment Predicted Chemical Shift (δ, ppm) Rationale and Key Influences
C1Aldehyde (CHO)200 - 205The sp² carbonyl carbon is highly deshielded due to bond polarization and electronegativity of the oxygen atom. This is a characteristic region for aldehydes.[3][5]
C2CH-OBn78 - 82An sp³ carbon bonded to an oxygen atom and adjacent to the aldehyde. Its chemical shift is influenced by both the C1 carbonyl and the C3-OBn group.
C3CH-OBn79 - 83Similar to C2, this carbon is bonded to an oxygen. Its precise shift is determined by the stereochemical relationships with its neighbors (C2 and C4).
C4CH-OH70 - 74This carbon is bonded to a hydroxyl group, which is slightly less deshielding than a benzyloxy group. It is expected to be upfield relative to C2 and C3.
C5CH₂-OBn68 - 72A primary carbon attached to a benzyloxy group. Being a CH₂ group, it is generally found slightly upfield compared to substituted CH carbons in similar environments.
C2', C3', C5'Benzylic (OCH₂)72 - 76These three methylene carbons of the benzyl groups are in distinct chemical environments. While they are expected in a narrow range, they may resolve into three separate signals.
C2'', C3'', C5''Aromatic (ipso-C)137 - 139The quaternary carbons of the phenyl rings directly attached to the -OCH₂- linker.
C2'', C3'', C5''Aromatic (o, m, p-C)127 - 129The protonated aromatic carbons. Due to the three benzyl groups, these signals will likely appear as a complex, overlapping cluster of peaks. The ortho, meta, and para carbons for each ring are distinct.

Experimental Protocol for Data Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable ¹³C NMR spectrum.

A. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the expected solubility of the benzylated compound. It provides a clean spectral window, with its residual solvent peak appearing at δ ≈ 77.16 ppm.[9]

  • Concentration: Dissolve 15-30 mg of the analyte in approximately 0.6 mL of CDCl₃. This concentration ensures an adequate signal-to-noise ratio without significant viscosity effects.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the NMR tube. TMS is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

B. NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 MHz (or higher) spectrometer.

  • Pulse Program: zgpg30 (Bruker) or an equivalent proton-decoupled sequence with a 30° flip angle to balance signal intensity and relaxation time.

  • Spectral Width (SW): 0 - 220 ppm. This range comfortably covers all expected carbon signals from TMS to the aldehyde carbonyl.[10]

  • Acquisition Time (AQ): 1.0 - 1.5 seconds. This provides adequate resolution for distinguishing closely spaced signals.

  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial to allow for nearly complete T₁ relaxation of all carbon nuclei, especially quaternary carbons, for more reliable signal integration.[10]

  • Number of Scans (NS): 1024 - 4096 scans. Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans is required to achieve a satisfactory signal-to-noise ratio.[1]

  • Temperature: 298 K (25 °C).

Workflow for Spectral Interpretation

The following workflow, visualized as a flowchart, outlines the logical process for assigning an experimental spectrum using the predictive data from this guide.

workflow A Acquire Experimental ¹³C NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Spectrum to TMS (0.0 ppm) B->C D Identify Key Signal Regions C->D E Assign Aldehyde Carbon (δ > 200 ppm) D->E F Assign Aromatic Carbons (δ 127-139 ppm) D->F G Assign Oxygenated Aliphatic Carbons (δ 68-83 ppm) D->G H Correlate with Predicted Shifts from Table E->H F->H G->H I Utilize 2D NMR (HSQC/HMBC) if Ambiguity Exists H->I J Finalize Structural Assignment I->J

Caption: Logical workflow for the assignment of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is predicted to be complex, exhibiting 26 distinct signals spread across characteristic chemical shift regions. The aldehyde carbonyl provides a definitive downfield marker above 200 ppm. The oxygenated aliphatic core carbons are expected between 68 and 83 ppm, with the C4-OH carbon appearing upfield of the C2/C3-OBn carbons. The benzylic methylene and aromatic carbons will populate the 72-76 ppm and 127-139 ppm regions, respectively. This in-depth guide, combining predictive analysis with a robust experimental protocol, provides researchers with the necessary framework to confidently acquire and interpret the ¹³C NMR spectrum, ensuring rigorous structural verification of this important synthetic intermediate.

References

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An In-Depth Technical Guide to the Mass Spectrometry of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a complex synthetic intermediate relevant in carbohydrate chemistry and drug development.[1][2] This document outlines optimal strategies for ionization and structural elucidation using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). We delve into the causal logic behind methodological choices, present detailed experimental protocols, and interpret fragmentation patterns to provide a self-validating framework for the characterization of this and similar benzylated polyhydroxy aldehydes. The intended audience includes researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Analytical Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a chiral, non-volatile, and thermally sensitive molecule. Its structure, featuring three bulky benzyl ether protecting groups, a free hydroxyl group, and a reactive aldehyde moiety, presents a distinct analytical challenge. Accurate characterization is essential to confirm its identity and purity, which are critical for its downstream applications in multi-step syntheses.[3] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task, providing not only precise mass measurement but also profound structural insights through controlled fragmentation.[4] This guide focuses on Electrospray Ionization (ESI) as the premier technique for analyzing such molecules, given its "soft" nature that preserves the intact molecule for detection.[5][6][7]

Foundational Analysis: Molecular Formula and Mass

A prerequisite for any mass spectrometric analysis is the precise calculation of the analyte's mass. High-resolution mass spectrometry allows for the determination of the elemental composition of ions, a crucial step in structural confirmation.[8][9]

  • Molecular Formula: C₂₆H₂₈O₅

  • Average Molecular Weight: 420.50 g/mol

  • Monoisotopic Exact Mass: 420.193675 Da

This exact mass serves as the bedrock for identifying the molecular ion and interpreting all subsequent mass-to-charge ratios (m/z) in the spectrum.

Ionization Strategy: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is paramount for thermally labile and non-volatile compounds.

Why ESI is the Optimal Choice: Electrospray Ionization (ESI) is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation.[5][6][7] This is ideal for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, as harsher methods like Electron Ionization (EI) would lead to extensive, uninterpretable fragmentation and the likely absence of a molecular ion peak.[10] ESI is particularly well-suited for polar molecules and is routinely used for the analysis of protected carbohydrates and other synthetic intermediates.[11][12][13]

Ionization Mode and Adduct Formation: Analysis in the positive ion mode is recommended. The multiple ether oxygens within the molecule are readily protonated or can form adducts with alkali metal ions present in the solvent or as additives. The expected primary ions in a full-scan mass spectrum are summarized in Table 1. The presence of these multiple adducts provides a self-validating signature for the molecular weight of the analyte.

Table 1: Predicted High-Resolution m/z Values for Key Molecular Ions

Ion SpeciesFormulaCalculated Exact m/z
[M+H]⁺[C₂₆H₂₉O₅]⁺421.20150
[M+Na]⁺[C₂₆H₂₈O₅Na]⁺443.18361
[M+K]⁺[C₂₆H₂₈O₅K]⁺459.15755

Experimental Protocol: ESI-MS and MS/MS Analysis

The following protocol provides a robust starting point for the analysis. Instrument parameters should be optimized to maximize the signal of the ion of interest.

4.1. Sample and Solvent Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water.

  • Additives (Optional but Recommended): To promote consistent adduct formation, add either:

    • 0.1% formic acid to favor the [M+H]⁺ ion.

    • 1 mM sodium acetate to enhance the [M+Na]⁺ ion. The sodium adduct is often more stable and less prone to in-source fragmentation.

4.2. Mass Spectrometer Parameters (Typical)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone/Nozzle Voltage: 20 - 40 V (low to minimize in-source fragmentation)

  • Desolvation Gas (N₂): Flow rate 8-12 L/min; Temperature 300-350 °C

  • Mass Range (Full Scan): 100 - 600 m/z

  • Collision Gas (MS/MS): Argon or Nitrogen

  • Collision Energy (MS/MS): 10 - 40 eV (ramped or optimized for specific fragments)

4.3. Experimental Workflow Diagram

The overall process from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Prepare 1-10 µg/mL Analyte Solution B 2. Add 1 mM Sodium Acetate (to promote [M+Na]⁺) A->B C 3. Infuse into ESI Source (Positive Ion Mode) B->C D 4. Acquire Full Scan MS (Identify [M+Na]⁺ at m/z 443.18) C->D E 5. Isolate Precursor Ion (m/z 443.18) D->E F 6. Perform Collision-Induced Dissociation (CID) E->F G 7. Acquire MS/MS Spectrum (Detect Fragment Ions) F->G H 8. Correlate Fragment Ions to Molecular Structure G->H I 9. Confirm Structural Identity H->I

Caption: Experimental workflow for ESI-MS/MS analysis.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure. This involves isolating a specific precursor ion (e.g., the [M+Na]⁺ adduct) and fragmenting it through Collision-Induced Dissociation (CID).[14][15] The resulting fragments provide a "fingerprint" of the molecule's connectivity.

5.1. Precursor Ion Selection: The [M+Na]⁺ Advantage While the protonated molecule [M+H]⁺ can be used, the sodiated adduct [M+Na]⁺ is often a superior choice for CID of polyethers and related compounds.[16] The sodium ion coordinates to the ether oxygens, creating a stable complex. Fragmentation of this adduct often leads to cleaner, more diagnostic spectra compared to the fragmentation of the protonated species, which can undergo more complex rearrangements.

5.2. Predicted Fragmentation Pathways

The fragmentation of the [M+Na]⁺ ion of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is expected to proceed via several key pathways, primarily involving the loss of the benzyl and benzyloxy groups. The benzyl group is particularly prone to fragmentation, often forming the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[17]

Key Fragmentation Mechanisms:

  • Loss of Toluene (C₇H₈, 92 Da): A common fragmentation for benzyl ethers, proceeding through a rearrangement.

  • Loss of a Benzyl Alcohol (C₇H₈O, 108 Da): This involves the loss of a benzyloxy group along with a hydrogen atom.

  • Cleavage of the C-C Backbone: Rupture of the carbon chain can occur, often alpha to an oxygen atom.[10][18]

  • Loss of Water (H₂O, 18 Da): Dehydration from the hydroxyl group is a possible, though often minor, pathway in the fragmentation of the sodiated adduct.

The proposed primary fragmentation pathways are illustrated in the diagram below.

Caption: Proposed CID fragmentation of the [M+Na]⁺ adduct.

5.3. Interpretation of Key Fragment Ions

The expected fragment ions provide strong evidence for the compound's structure. By matching the accurate masses of the observed fragments to the theoretical values, one can confirm the presence of specific structural motifs.

Table 2: Predicted Key Fragment Ions from [M+Na]⁺ Precursor (m/z 443.18)

Observed m/zProposed FormulaNeutral LossLoss Mass (Da)Structural Inference
351.1305[C₁₉H₂₁O₅Na]⁺C₇H₈ (Toluene)92.0626Loss of a benzyl group and H
335.1002[C₁₉H₁₇O₄Na]⁺C₇H₈O (Benzyl Alcohol)108.0575Loss of a benzyloxy group and H
243.0475[C₁₂H₁₃O₄Na]⁺C₇H₈O + C₇H₈200.1201Sequential loss of benzyloxy and benzyl groups
233.0835[C₁₂H₁₅O₄Na]⁺C₁₄H₁₄O (Dibenzyl ether)210.1045Loss of two benzyl groups from different ether linkages
91.0542[C₇H₇]⁺--Tropylium ion, characteristic of a benzyl group

Conclusion

The combination of high-resolution ESI-MS and tandem MS/MS provides a powerful and definitive method for the structural characterization of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. By carefully selecting a soft ionization technique and analyzing the sodiated molecular ion, a rich fragmentation spectrum can be generated. The resulting data, including the accurate mass of the molecular ion and its characteristic neutral losses (benzyl alcohol, toluene), create a unique chemical fingerprint. This analytical framework is not only crucial for verifying the identity and purity of this specific synthetic intermediate but is also broadly applicable to the structural elucidation of other complex, protected natural products and carbohydrate derivatives.

References

  • Bhat, A., & Mazumdar, S. (2012).
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  • Chen, H., et al. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed.
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An In-depth Technical Guide to the Stereochemistry of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemistry, synthesis, and analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a crucial chiral building block in the synthesis of complex carbohydrates and various bioactive molecules. This document moves beyond a simple recitation of facts to offer in-depth insights into the causality behind the synthetic strategies and analytical methodologies, ensuring a robust understanding for researchers in the field.

Introduction: The Significance of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a polyhydroxylated aldehyde with a precisely defined stereochemical configuration. Its importance lies in its role as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of carbohydrate chemistry and drug discovery. The three benzyl ether protecting groups offer stability during various synthetic transformations, while the free hydroxyl and aldehyde functionalities provide reactive handles for subsequent modifications. The specific (2S,3R,4R) stereochemistry is often a key determinant of the biological activity of the final target molecule, making its controlled synthesis and unambiguous characterization paramount. This compound is often utilized as a biochemical reagent in life science research.[1][2][3]

Elucidation of Stereochemistry: A Foundational Analysis

The stereochemical integrity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is the cornerstone of its utility. The designation (2S,3R,4R) refers to the specific spatial arrangement of the substituents around the chiral centers at carbons 2, 3, and 4 of the pentanal backbone.

Visualizing the Stereochemistry:

To better understand the spatial arrangement, a Fischer projection and a 3D representation are indispensable tools.

Fischer Projection of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

fischer_projection CHO CHO C2 H — C — OBn CHO->C2 C3 BnO — C — H C2->C3 C4 H — C — OH C3->C4 CH2OBn CH₂OBn C4->CH2OBn

Caption: Fischer projection illustrating the (2S,3R,4R) configuration.

The stereochemical assignment is typically confirmed through a combination of synthetic pedigree (i.e., synthesis from a known chiral starting material) and advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Strategic Synthesis: A Chiral Pool Approach

The synthesis of a molecule with multiple, defined stereocenters like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal invariably relies on a "chiral pool" strategy. This approach leverages naturally occurring, enantiomerically pure starting materials, such as carbohydrates, to impart the desired stereochemistry to the target molecule. For the synthesis of this particular pentanal, D-arabinose serves as an ideal and readily available chiral precursor.

Retrosynthetic Analysis:

A logical retrosynthetic pathway starting from the target aldehyde and working backward to D-arabinose is depicted below.

retrosynthesis target (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal precursor 2,3,5-Tri-O-benzyl-D-arabinofuranose target->precursor Mild Hydrolysis start D-Arabinose precursor->start Benzylation

Caption: Retrosynthetic analysis from the target aldehyde to D-arabinose.

Key Synthetic Steps: A Detailed Protocol

The forward synthesis involves two principal transformations: the protection of the hydroxyl groups of D-arabinose as benzyl ethers and the subsequent selective opening of the resulting furanose ring to yield the target aldehyde.

Step 1: Perbenzylation of D-Arabinose

The initial step is the protection of all free hydroxyl groups of D-arabinose using benzyl bromide (BnBr) in the presence of a strong base, typically sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis mechanism.

  • Rationale for Benzyl Protection: Benzyl ethers are chosen for their stability across a wide range of reaction conditions, including acidic and basic environments, as well as their relative ease of removal through catalytic hydrogenation.

Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose

  • To a stirred suspension of sodium hydride (4.0 eq.) in anhydrous DMF at 0 °C, a solution of D-arabinose (1.0 eq.) in DMF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (4.0 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of methanol, followed by water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 2,3,5-Tri-O-benzyl-D-arabinofuranose as a colorless oil.

Step 2: Selective Hydrolysis to the Aldehyde

The conversion of the furanose precursor to the open-chain aldehyde requires a mild and selective hydrolysis of the cyclic hemiacetal. Harsh acidic conditions can lead to the cleavage of the benzyl ether protecting groups.

  • Causality of Mild Hydrolysis: The use of a biphasic system with a mild acid catalyst, such as aqueous acetic acid, allows for the selective cleavage of the anomeric C-O bond without affecting the more robust benzyl ether linkages.

Experimental Protocol: Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • A solution of 2,3,5-Tri-O-benzyl-D-arabinofuranose (1.0 eq.) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v) is prepared.

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) and monitored closely by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude aldehyde is purified by flash chromatography to afford (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal must be rigorously confirmed. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of the target molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-1 (CHO)9.6 - 9.8d~2-3
H-23.8 - 4.0m
H-33.9 - 4.1m
H-44.1 - 4.3m
H-5, H-5'3.5 - 3.7m
OH2.5 - 3.5br s
Ar-H (benzyl)7.2 - 7.4m
CH₂ (benzyl)4.4 - 4.8m

Expected ¹³C NMR Spectral Data (in CDCl₃):

Carbon Approximate Chemical Shift (ppm)
C-1 (CHO)200 - 205
C-2, C-3, C-470 - 85
C-5~70
CH₂ (benzyl)72 - 74
Ar-C (benzyl)127 - 138

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a common technique for this type of compound.

Expected HRMS Data:

  • Molecular Formula: C₂₆H₂₈O₅

  • Exact Mass: 420.1937

  • Observed Ion (ESI+): [M+Na]⁺ at m/z ~443.1832

Applications in Drug Discovery and Organic Synthesis

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable building block for the synthesis of a variety of biologically important molecules. Its utility stems from the ability to selectively manipulate the aldehyde and free hydroxyl groups.

Workflow of Applications:

applications start (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal reaction1 Wittig Olefination / Grignard Addition start->reaction1 reaction2 Oxidation of C4-OH start->reaction2 reaction3 Reductive Amination start->reaction3 product1 Chain-extended Carbohydrate Mimics reaction1->product1 product2 Keto-sugars reaction2->product2 product3 Amino-sugars / Iminosugars reaction3->product3

Caption: Synthetic transformations of the title compound.

  • Synthesis of C-Glycosides and Glycomimetics: The aldehyde functionality can undergo nucleophilic addition reactions (e.g., Grignard or Wittig reactions) to form carbon-carbon bonds, leading to the synthesis of C-glycosides, which are more stable analogues of naturally occurring O-glycosides.

  • Preparation of Higher-Order Sugars: Chain extension reactions at the aldehyde terminus can be used to construct more complex carbohydrate structures.

  • Synthesis of Iminosugars: Reductive amination of the aldehyde, followed by intramolecular cyclization, can lead to the formation of iminosugars, a class of compounds known for their glycosidase inhibitory activity.

Conclusion

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a synthetically valuable and stereochemically rich building block. Its preparation from the chiral pool, specifically D-arabinose, provides a reliable route to this important intermediate. A thorough understanding of the stereochemical nuances, the rationale behind the chosen synthetic strategies, and the application of rigorous analytical techniques are essential for its successful use in the synthesis of complex and biologically active molecules. This guide has provided a detailed framework for researchers to approach the synthesis and application of this versatile compound with a foundation of scientific integrity and practical insight.

References

Chiral Purity Analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a complex, polyfunctionalized chiral building block critical in the synthesis of high-value active pharmaceutical ingredients (APIs). With three defined stereocenters, there are seven potential stereoisomeric impurities that must be rigorously controlled. The stereochemical configuration of a drug is paramount, as different enantiomers and diastereomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, the development of robust, selective, and validated analytical methods for determining chiral purity is not merely a quality control measure but a fundamental requirement for ensuring drug safety and efficacy.[3]

This technical guide provides a comprehensive strategy for the chiral purity analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to explain the underlying scientific rationale for methodological choices. We will explore a primary chromatographic strategy employing both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), complemented by an orthogonal Nuclear Magnetic Resonance (NMR) spectroscopic method. Each section includes detailed, field-proven protocols and discusses the critical parameters for method validation, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

The Imperative of Stereoisomeric Control

The three-dimensional structure of a molecule is intrinsically linked to its biological function.[4] Chiral drugs must interact with stereospecific biological targets, such as enzymes and receptors, and often only one enantiomer is responsible for the desired therapeutic effect.[2][4] The other enantiomer might be inactive, less active, or, in the worst-case scenario, contribute to adverse effects or toxicity.[1] This principle makes the control of stereoisomeric impurities a critical issue in pharmaceutical development, with regulatory agencies demanding stringent evaluation of the safety and effectiveness of drugs containing chiral centers.[5]

The target analyte, with its aldehyde, hydroxyl, and multiple ether functionalities, presents a unique analytical challenge. A successful analytical strategy must be capable of separating the desired (2S,3R,4R) diastereomer from all other possible stereoisomers. This requires a multi-faceted approach that combines high-resolution separation techniques with confirmatory spectroscopic analysis.

Primary Analytical Strategy: High-Resolution Chiral Chromatography

Direct separation of enantiomers and diastereomers is most effectively achieved using chiral chromatography.[6] This approach relies on chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interactions with stereoisomers, leading to different retention times.[7] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of chiral compounds and are the logical starting point for this analyte.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis in pharmaceutical quality control.[9] Its robustness, versatility, and high resolution make it the primary technique of choice. For a molecule like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a normal-phase (NP) HPLC approach is often most effective.

Causality of Method Selection: The benzylated hydroxyl groups and the core pentanal structure lend the molecule a moderate polarity, making it highly suitable for normal-phase chromatography. The key interactions governing separation on a polysaccharide CSP in this mode are hydrogen bonding (with the analyte's free hydroxyl and aldehyde groups), dipole-dipole interactions, and π-π stacking (between the analyte's benzyl groups and the carbamate derivatives on the CSP).

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Screen_Cols Screen Columns (e.g., Amylose & Cellulose CSPs) Screen_MP Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) Screen_Cols->Screen_MP Optimize Optimize Best Condition (Adjust % Modifier, Flow Rate, Temp) Screen_MP->Optimize Identify Lead Condition Validate Full Method Validation (ICH Guidelines) Optimize->Validate Finalize Method Report Report Validate->Report Generate Report Analyte Analyte: (2S,3R,4R)-2,3,5-Tris(benzyloxy) -4-hydroxypentanal Analyte->Screen_Cols Inject Sample

Caption: Chiral HPLC method development workflow.

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the analyte in a 50:50 mixture of Hexane and Isopropanol (IPA).

  • Column Selection: Screen a minimum of two complementary polysaccharide-based CSPs.

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H).

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

  • Mobile Phase Screening: Test two primary mobile phase systems for each column.

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v).

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm. The low wavelength is for the carbonyl group, while the higher is for the benzyl aromatic rings.

  • Evaluation: Assess the chromatograms for resolution (Rs) between the main peak and any isomeric impurities. The goal is to achieve baseline resolution (Rs > 1.5).

  • Optimization: Once a promising column/mobile phase combination is identified, optimize the separation by systematically adjusting the ratio of hexane to alcohol modifier. A lower percentage of modifier generally increases retention and can improve resolution.

ParameterRecommended Starting Conditions
Columns Chiralpak® AD-H (250x4.6mm, 5µm), Chiralcel® OD-H (250x4.6mm, 5µm)
Mobile Phases A: n-Hexane/IPA (90:10, v/v), B: n-Hexane/EtOH (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm & 254 nm
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, high-throughput, and environmentally friendly alternative to normal-phase HPLC for chiral separations.[11][12] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[13]

Causality of Method Selection: SFC is particularly advantageous for preparative and high-throughput screening environments.[14] The same polysaccharide CSPs used in HPLC are extremely effective in SFC.[13] The change in the primary mobile phase from a liquid alkane to supercritical CO2 can alter the chiral recognition mechanism, sometimes providing unique or improved selectivity compared to HPLC, making it a highly complementary technique.[13]

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the analyte in Methanol or Ethanol.

  • Column Selection: Utilize the same set of polysaccharide-based CSPs as in the HPLC screen.

  • Mobile Phase Screening:

    • Mobile Phase: Supercritical CO2 with an organic modifier.

    • Modifier Screening: Test Methanol, Ethanol, and Isopropanol as co-solvents.

  • Chromatographic Conditions:

    • Gradient: Start with a 5-minute gradient from 5% to 40% modifier.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV-Vis Diode Array Detector (DAD).

  • Evaluation and Optimization: Identify the modifier that provides the best selectivity. Convert the screening gradient into an isocratic method for robust quantification, optimizing the percentage of the modifier to achieve baseline resolution in the shortest possible time.

ParameterRecommended Starting Conditions
Columns Chiralpak® AD-H (150x4.6mm, 3µm), Chiralcel® OD-H (150x4.6mm, 3µm)
Mobile Phase Supercritical CO2 / Modifier
Modifiers Methanol, Ethanol, Isopropanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C

Orthogonal Method: NMR Spectroscopy with Chiral Derivatizing Agents

While chromatography is excellent for separation, a second, orthogonal technique is essential for confirmation and to ensure the trustworthiness of the purity assessment. NMR spectroscopy is an ideal choice, but because enantiomers are indistinguishable in an achiral NMR solvent, a preliminary reaction is required.[15] This involves reacting the analyte with a chiral derivatizing agent (CDA) to convert the mixture of enantiomers into a mixture of diastereomers, which have distinct NMR spectra.[16][17]

Causality of Method Selection: The target analyte possesses a secondary hydroxyl group at the C4 position, which is a perfect handle for derivatization. α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA that reacts with alcohols to form diastereomeric esters (Mosher's esters).[18][19][20] The distinct chemical shifts of protons near the newly formed ester in the resulting diastereomers can be integrated to determine the diastereomeric (and thus the original enantiomeric) excess.[16]

Analyte Analyte Sample (Potential Mixture of Stereoisomers) Reaction Derivatization Reaction (Forms Diastereomeric Esters) Analyte->Reaction CDA Add Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) CDA->Reaction NMR Acquire 1H NMR Spectrum Reaction->NMR Analysis Integrate Diastereotopic Signals (e.g., -OCH3 or protons α to ester) NMR->Analysis Calculate Calculate Diastereomeric Excess (d.e.) Analysis->Calculate Report Report Chiral Purity Calculate->Report

Caption: NMR analysis workflow using a chiral derivatizing agent.

  • Preparation: In a dry NMR tube, dissolve ~5 mg of the analyte in 0.6 mL of deuterated pyridine-d5. Add a small amount of a catalyst, such as 4-dimethylaminopyridine (DMAP).

  • Derivatization: Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride (Mosher's acid chloride) to the NMR tube.

  • Reaction: Cap the tube and gently agitate. Allow the reaction to proceed at room temperature for 30-60 minutes, or until complete as monitored by TLC or a quick NMR scan. The reaction converts the C4-hydroxyl group into a diastereomeric MTPA ester.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify signals that are well-resolved for the two diastereomers. The methoxy (-OCH3) signal of the MTPA moiety or protons close to the new stereocenter are often the best candidates.

    • Carefully integrate the corresponding peaks for each diastereomer (Integral A and Integral B).

    • Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100. This value directly corresponds to the enantiomeric excess (e.e.) of the starting material with respect to the C4 stereocenter.

Method Validation: A Self-Validating System

Developing a method is only the first step; validating it according to established guidelines (e.g., ICH Q2(R1)) is essential to prove its suitability for its intended purpose.[7][8] Validation ensures the method is trustworthy, reliable, and capable of producing accurate results.[21]

System Suitability: Before any validation run or sample analysis, a system suitability standard (a sample known to contain the desired isomer and at least one impurity) must be injected. This ensures the chromatographic system is performing adequately on that day. Key parameters include resolution, tailing factor, and repeatability of injections.[7]

Validation ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of its potential impurities (other stereoisomers).Baseline resolution (Rs > 1.5) between all stereoisomers. Peak purity analysis should show no co-elution.
Linearity & Range To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike/recovery studies.Recovery between 98.0% and 102.0% for the main isomer; 90.0% to 110.0% for impurities.[8]
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for the main component; ≤ 10.0% at the limit of quantification for impurities.
Limit of Quantification (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To demonstrate the method's reliability with respect to deliberate, small variations in method parameters (e.g., flow rate ±10%, temperature ±2°C).System suitability criteria (e.g., resolution) must still be met.

Conclusion

The robust chiral purity analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal requires a scientifically rigorous and multi-faceted approach. A primary chromatographic method, developed through systematic screening of complementary HPLC and SFC conditions, provides the high-resolution separation necessary to distinguish among complex stereoisomers. This separation-based method is then supported and confirmed by an orthogonal NMR spectroscopic technique, which leverages chiral derivatization to provide an independent quantification of purity. Finally, comprehensive method validation transforms these procedures into a self-validating, trustworthy system capable of generating the high-quality, defensible data required to ensure the safety and efficacy of the final pharmaceutical product. This integrated strategy provides a complete analytical solution for researchers and drug development professionals working with this critical chiral intermediate.

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Navigating the Synthesis of Complex Carbohydrates: A Technical Guide to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Pentoses in Modern Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the precise construction of chiral molecules is paramount. Among the vast arsenal of synthetic building blocks, protected carbohydrates hold a place of distinction, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds. This guide focuses on a key intermediate, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a protected form of D-arabinose. Its strategic importance lies in the temporary masking of reactive hydroxyl groups with benzyl ethers, allowing for selective chemical transformations at other positions. This controlled manipulation is fundamental to the asymmetric synthesis of complex molecules, including nucleoside analogues, a class of compounds with significant antiviral and anticancer properties. This document provides an in-depth technical overview of this valuable reagent, including its commercial availability, synthesis, characterization, and critical applications in the synthesis of high-value pharmaceutical targets.

The Identity Crisis: Clarifying the CAS Number of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

A critical point of ambiguity for researchers sourcing this compound is the existence of multiple Chemical Abstracts Service (CAS) Registry Numbers. The CAS Registry is the authoritative source for chemical substance identification, assigning a unique number to each distinct substance.[1][2][3] Different stereoisomers of a molecule are assigned different CAS numbers.[4] Our investigation reveals that CAS Number 37776-25-3 is the correct identifier for the (2S,3R,4R) stereoisomer, which is derived from D-arabinose. Another commonly cited number, 7597-81-1, appears to be incorrectly associated with this specific stereoisomer in some commercial listings. The enantiomer, (2R,3S,4S)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, would have its own unique CAS number. For the purpose of this guide, and to ensure scientific accuracy, we will refer to the D-arabinose derivative by its verified CAS number: 37776-25-3.

Commercial Availability: A Comparative Overview of Suppliers

A reliable supply of starting materials is crucial for any research and development program. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is available from a number of specialized chemical suppliers. The following table provides a comparative overview of offerings from several key vendors. Researchers are advised to contact suppliers directly for the most current information on availability, pricing, and purity specifications.

SupplierProduct NameCAS NumberPurityAdditional Notes
Sigma-Aldrich (AA BLOCKS, INC.) (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal37776-25-398%Storage temperature 2-8°C.
BLDpharm (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal37776-25-3Not specifiedAlso listed as 2,3,5-Tris-O-(phenylmethyl)-D-arabinose.[5]
ChemScene (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal7597-81-1 (Incorrectly listed)≥98%Offers custom synthesis and commercial production services.[6]
MedChemExpress 2,3,5-Tris-O-(phenylmethyl)-D-arabinoseNot specifiedNot specifiedMarketed for glycobiology research.[7]
TargetMol (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanalNot specifiedHigh purityDescribed as a biochemical reagent and organic synthesis intermediate.[8]
Delchimica (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanalNot specifiedNot specifiedListed as a biochemical reagent. May not be available for sale in all regions.[9]
Biosynth 2,3,5-Tri-O-benzyl-D-arabinofuranose160549-10-0Not specifiedMarketed as a phosphorane for research purposes.
Fulcrum Pharma 2,3,5-Tris-O-(phenylmethyl)-D-arabinoseNot specifiedNot specifiedFor use in glycobiology research.[10]
Moldb (2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal54623-25-597%Note: This is the enantiomer.[11]

The Chemistry of Protection: Synthesis and Characterization

The synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal leverages the principles of protecting group chemistry, a cornerstone of carbohydrate synthesis. The benzyl ether is a particularly useful protecting group due to its stability under a wide range of reaction conditions, including acidic and basic environments.[12][13] This stability allows for extensive modification of other parts of the molecule before the final deprotection step, which is typically achieved through catalytic hydrogenation.

A general synthetic approach to this and similar protected arabinose derivatives involves the selective benzylation of D-arabinose. The choice of reaction conditions and reagents can influence the regioselectivity of the benzylation.

Illustrative Synthetic Pathway

G D_Arabinose D-Arabinose Allyl_Glycoside Allyl Arabinofuranoside D_Arabinose->Allyl_Glycoside Benzylated_Glycoside Allyl 2,3,5-Tri-O-benzyl-L-arabinofuranoside Allyl_Glycoside->Benzylated_Glycoside Target_Molecule (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Benzylated_Glycoside->Target_Molecule

Caption: A representative synthetic workflow for the preparation of the target molecule.

A reported convenient synthesis of 2,3,5-tri-O-benzyl-arabinofuranose proceeds via the corresponding allyl glycoside.[14] This strategy involves the initial formation of the allyl glycoside from L-arabinose, followed by benzylation of the free hydroxyl groups. The allyl group can then be isomerized to a prop-1-enyl ether, which is readily cleaved under mild acidic conditions to yield the desired hemiacetal (the cyclic form of the target aldehyde).

Spectroscopic Characterization

The structural elucidation of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The 1H NMR spectrum will show characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the protons on the pentose backbone. The anomeric proton signal will be of particular diagnostic value. Online databases and workbooks can be valuable resources for interpreting NMR spectra of organic molecules.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching of the free hydroxyl group. Strong absorptions in the 1000-1100 cm-1 region are indicative of the C-O stretching of the ether linkages.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (420.51 g/mol ).

Applications in Drug Development: A Gateway to Bioactive Molecules

The primary utility of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal lies in its role as a precursor to more complex molecules, particularly in the synthesis of nucleoside analogues. The free hydroxyl group at the C-4 position and the aldehyde (or its cyclic hemiacetal form) at C-1 provide two key points for further chemical modification.

Synthesis of Nucleoside Analogues

Nucleoside analogues are a class of drugs that mimic natural nucleosides and can interfere with viral replication or cancer cell growth. The synthesis of these compounds often involves the coupling of a protected sugar moiety with a nucleobase.[17]

G Protected_Pentose (2S,3R,4R)-2,3,5-Tris(benzyloxy)- 4-hydroxypentanal Activated_Sugar Activated Arabinofuranosyl Donor (e.g., glycosyl halide) Protected_Pentose->Activated_Sugar Activation of anomeric center Protected_Nucleoside Protected Nucleoside Analogue Activated_Sugar->Protected_Nucleoside Coupling Nucleobase Heterocyclic Base (e.g., pyrimidine, purine) Nucleobase->Protected_Nucleoside Final_Product Bioactive Nucleoside Analogue Protected_Nucleoside->Final_Product Deprotection (e.g., H2, Pd/C)

Caption: General workflow for the synthesis of nucleoside analogues.

The aldehyde group of the title compound can be converted into a suitable leaving group at the anomeric position, creating an electrophilic sugar donor. This activated sugar can then be coupled with a nucleophilic heterocyclic base in a glycosylation reaction.[18][19] The stereoselectivity of this coupling is a critical aspect of the synthesis and can be influenced by the protecting groups on the sugar.[20] Following the successful coupling, the benzyl protecting groups are removed to yield the final nucleoside analogue. This strategy has been employed in the synthesis of various antiviral and anticancer agents. For example, derivatives of D-arabinose have been used to synthesize nucleosides with anti-herpes activity.[21]

Role in the Synthesis of Other Bioactive Molecules

Beyond nucleosides, protected arabinose derivatives are valuable intermediates in the synthesis of a variety of other natural products and biologically active molecules. For instance, they have been used in the total synthesis of polyhydroxylated alkaloids, such as hyacinthacine A2.[22] The ability to selectively deprotect and modify the hydroxyl groups at different positions makes these compounds versatile building blocks for creating complex molecular architectures.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are essential. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For specific storage temperatures, refer to the supplier's recommendations, which are typically 2-8°C. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility stems from the strategic use of benzyl protecting groups, which allow for the controlled and selective modification of the pentose scaffold. While the ambiguity surrounding its CAS number necessitates careful verification by researchers, its commercial availability provides access to a key intermediate for the development of novel therapeutics, particularly in the fields of antiviral and anticancer drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the laboratory.

References

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protecting Groups in Carbohydrate Chemistry | Journal of Chemical Education. (n.d.). Retrieved from [Link]

  • Why are protecting groups used in carbohydrate synthesis? | TutorChase. (n.d.). Retrieved from [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC - NIH. (2019, May 2). Retrieved from [Link]

  • Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - Frontiers. (n.d.). Retrieved from [Link]

  • Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides - ResearchGate. (n.d.). Retrieved from [Link]

  • Biosynthesis of UDP-α-D-Xylose and UDP-β-L-Arabinose. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of nucleosides - Wikipedia. (n.d.). Retrieved from [Link]

  • [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity] - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of D-arabinose-derived polyhydroxylated pyrrolidine, indolizidine and pyrrolizidine alkaloids. Total synthesis of hyacinthacine A(2) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CAS registry number - chemeurope.com. (n.d.). Retrieved from [Link]

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  • D-Arabinose-based synthesis of homo-C-d4T and homo-C-thymidine - PubMed. (n.d.). Retrieved from [Link]

  • CAS Registry Number - Wikipedia. (n.d.). Retrieved from [Link]

  • Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - NIH. (2024, November 13). Retrieved from [Link]

  • CAS Registry - FAIRsharing. (n.d.). Retrieved from [Link]

  • Protecting Group-Free Synthesis of Glycosides. (n.d.). Retrieved from [Link]

  • 2,3,5-Tris-O-(phenylmethyl)-D-arabinose | Fulcrum - Fulcrum Pharma. (n.d.). Retrieved from [Link]

  • CAS Registry - List Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • Chemical Abstract Service (CAS Numbers) - ASSET Laboratories. (n.d.). Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 37776-25-3 Name: - XiXisys. (n.d.). Retrieved from [Link]

  • CAS REGISTRY | CAS. (n.d.). Retrieved from [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - NIH. (2017, June 27). Retrieved from [Link]

  • Protecting Group Free Glycosidations Using p -Toluenesulfonohydrazide Donors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal | Delchimica. (n.d.). Retrieved from [Link]

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  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000646) - Human Metabolome Database. (n.d.). Retrieved from [Link]

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Methodological & Application

Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal from D-ribose

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal from D-Ribose: A Chiral Building Block for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a highly valuable, functionalized chiral intermediate critical in the synthesis of complex molecules, particularly nucleoside analogues and other therapeutic agents.[1][2] Its stereochemically dense structure, derived from the natural chiral pool, makes it an ideal starting point for asymmetric synthesis. This document provides a comprehensive guide to a robust and strategic synthesis of this target molecule starting from the inexpensive and readily available monosaccharide, D-ribose.[3][4] The narrative explains the causality behind the chosen synthetic route, which involves a multi-step sequence of protection, benzylation, oxidation, and a highly selective partial reduction. Detailed, step-by-step protocols are provided for each transformation, ensuring reproducibility for researchers in the field of medicinal chemistry and organic synthesis.

Introduction to the Synthetic Challenge and Strategy

The synthesis of complex, stereochemically defined molecules is a cornerstone of modern drug development. D-ribose, a fundamental component of RNA, serves as an excellent starting material due to its inherent chirality.[4][5][6] The primary challenge in manipulating D-ribose lies in the selective functionalization of its four hydroxyl groups. Our objective is to convert D-ribose into its open-chain aldehyde form (pentanal), with specific hydroxyl groups at the C2, C3, and C5 positions protected as benzyl ethers, leaving the C4 hydroxyl free.

The chosen strategy is a linear synthesis that proceeds through six key stages:

  • Initial Protection: Selective protection of the C2 and C3 hydroxyls using an isopropylidene acetal.

  • Primary Hydroxyl Benzylation: Benzylation of the exposed primary C5 hydroxyl.

  • Acetal Deprotection: Removal of the isopropylidene group to reveal the C2 and C3 hydroxyls.

  • Secondary Hydroxyl Benzylation: Protection of the newly exposed C2 and C3 hydroxyls as benzyl ethers.

  • Oxidation to Lactone: Conversion of the resulting protected ribofuranose into the corresponding D-ribono-1,4-lactone.

  • Selective Reduction to Lactol: The critical final step involves the partial reduction of the lactone to a lactol (a cyclic hemiacetal), which exists in equilibrium with the target open-chain hydroxy-aldehyde.

This pathway is designed for high selectivity and control at each stereocenter, culminating in the desired product.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from D-ribose to the target pentanal.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product D_Ribose D-Ribose Intermediate1 2,3-O-Isopropylidene- D-ribofuranose D_Ribose->Intermediate1 Step 1-3 (Protection) Intermediate2 5-O-Benzyl-2,3-O- isopropylidene-D-ribofuranose Intermediate1->Intermediate2 Step 4 (Benzylation) Intermediate3 2,3,5-Tris-O-benzyl- D-ribono-1,4-lactone Intermediate2->Intermediate3 Step 5 (Oxidation) FinalProduct (2S,3R,4R)-2,3,5-Tris(benzyloxy) -4-hydroxypentanal Intermediate3->FinalProduct Step 6 (Reduction)

Caption: High-level overview of the synthetic pathway.

Rationale Behind Experimental Design

A robust synthetic protocol is built on a foundation of logical, evidence-based decisions. Here, we elaborate on the causality behind the key transformations.

  • Protecting Group Strategy: The sequence of protection is critical. An initial isopropylidene acetal is formed because acetone preferentially reacts with the cis-diol at the C2 and C3 positions of the ribofuranose ring, leaving the C5 primary hydroxyl and the C1 anomeric hydroxyl available for further modification. Benzyl (Bn) ethers are chosen for the permanent protecting groups due to their exceptional stability under a wide range of acidic and basic conditions.[7] They can be cleanly removed in a final deprotection step via catalytic hydrogenolysis if needed for subsequent synthetic steps.

  • The Lactone to Lactol/Aldehyde Pathway: Direct synthesis or isolation of aldehydes can be challenging due to their propensity for self-condensation, oxidation, or other side reactions. A common and highly effective strategy in carbohydrate chemistry is to generate the aldehyde in situ from a stable precursor. The D-ribono-1,4-lactone is a stable, crystalline intermediate.[8] Its reduction to the corresponding lactol provides a compound that exists in a dynamic equilibrium with the desired open-chain aldehyde. This approach offers superior control and handling properties.

  • Choice of Reducing Agent: DIBAL-H: The conversion of a lactone to a lactol without over-reduction to the diol requires a highly selective reducing agent.[9][10][11] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[12][13] At low temperatures, typically -78 °C, DIBAL-H coordinates to the lactone's carbonyl oxygen, followed by a single hydride transfer. This forms a stable tetrahedral intermediate that does not collapse to the aldehyde until a hydrolytic workup is performed.[14][15] More powerful reagents like lithium aluminum hydride (LiAlH₄) would uncontrollably reduce the lactone all the way to the 1,4-diol.

G Lactone Protected Lactone Intermediate Stable Tetrahedral Intermediate Lactone->Intermediate 1. Coordination 2. Hydride Transfer (-78 °C) DIBAL DIBAL-H DIBAL->Intermediate Lactol Lactol Intermediate->Lactol Hydrolysis Workup Aqueous Workup (H₃O⁺) Workup->Lactol Aldehyde Target Aldehyde Lactol->Aldehyde Equilibrium

Caption: Mechanism of DIBAL-H partial reduction of a lactone.

Detailed Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride (NaH) and DIBAL-H are pyrophoric and/or react violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of 2,3,5-Tris-O-benzyl-D-ribono-1,4-lactone

This multi-step protocol consolidates the initial protection and benzylation steps to yield the key lactone intermediate.

Materials:

  • D-Ribose

  • Acetone

  • Concentrated Sulfuric Acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other suitable oxidant

  • Silica gel

  • Standard organic solvents for workup and chromatography (Ethyl acetate, Hexanes, Methanol, etc.)

Procedure:

  • Synthesis of 2,3-O-Isopropylidene-D-ribofuranose:

    • Suspend D-ribose (1.0 eq) in acetone (10-15 mL per gram of ribose).

    • Cool the suspension to 0 °C in an ice bath.

    • Add concentrated sulfuric acid dropwise (catalytic amount, ~0.05 eq).

    • Allow the mixture to warm to room temperature and stir for 18-24 hours.

    • Neutralize the reaction by slowly adding aqueous sodium bicarbonate solution until effervescence ceases.

    • Concentrate the mixture under reduced pressure and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used without further purification.

  • Synthesis of 5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose:

    • Wash NaH (1.5 eq) with hexanes under an argon atmosphere to remove mineral oil, then suspend in anhydrous DMF.

    • Dissolve the crude 2,3-O-Isopropylidene-D-ribofuranose (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Stir for 30 minutes at 0 °C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully by the slow, dropwise addition of methanol at 0 °C, followed by water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Hydrolysis and Per-Benzylation:

    • Dissolve the purified product from the previous step in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

    • Heat the mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the acetic acid.

    • Co-evaporate with toluene to remove residual water.

    • Dissolve the resulting crude diol in anhydrous DMF.

    • In a separate flask, prepare a suspension of NaH (3.0 eq per mole of diol) in anhydrous DMF at 0 °C.

    • Add the diol solution dropwise to the NaH suspension. Stir for 30 minutes.

    • Add benzyl bromide (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup as described in step 2. Purify by column chromatography.

  • Oxidation to 2,3,5-Tris-O-benzyl-D-ribono-1,4-lactone:

    • Dissolve the fully benzylated ribofuranose (1.0 eq) in anhydrous DCM.

    • Add PCC (1.5 eq) and powdered 4Å molecular sieves.

    • Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of silica gel or Celite, washing thoroughly with DCM.

    • Concentrate the filtrate and purify the resulting crude product by column chromatography to yield the pure lactone.

Protocol 2: Partial Reduction to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

This is the critical, temperature-sensitive final step.

Materials:

  • 2,3,5-Tris-O-benzyl-D-ribono-1,4-lactone

  • Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M solution in hexanes or toluene)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate or DCM for extraction

Procedure:

  • Reaction Setup:

    • Dissolve the lactone (1.0 eq) in anhydrous toluene or DCM (10-20 mL per gram of lactone) in a flame-dried, three-neck flask equipped with a thermometer, a magnetic stirrer, and an argon inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition.[12][15]

  • DIBAL-H Addition:

    • Slowly add DIBAL-H solution (1.1-1.2 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde or permanganate).

  • Quenching and Workup:

    • While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of methanol (approx. 2 eq relative to DIBAL-H). Vigorous gas evolution will occur.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of Rochelle's salt and stir the resulting mixture vigorously for 2-4 hours, or until two clear, distinct layers form. This step chelates the aluminum salts and breaks up the emulsion.

    • Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Purification:

    • Extract the aqueous layer two more times with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

    • The product, a mixture of the cyclic lactol and the open-chain aldehyde, is often used directly in the next step. If purification is required, it can be attempted via careful column chromatography on silica gel, though the product may be sensitive.

Expected Results and Characterization

The following table summarizes typical data for the key intermediate and final product. Yields are representative and may vary based on scale and experimental technique.

Compound NameStepTypical Yield (%)Key Analytical Data (Expected)
2,3,5-Tris-O-benzyl-D-ribono-1,4-lactone1-450-60 (overall)¹H NMR: Multiple peaks in the 7.2-7.4 ppm region (Ar-H), characteristic shifts for benzyl CH₂ protons and sugar ring protons. MS (ESI+): [M+Na]⁺ peak.
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal585-95¹H NMR: Will show a mixture of lactol and aldehyde forms. Aldehyde proton (CHO) will appear as a singlet/doublet around 9.7 ppm. MS (ESI+): [M+Na]⁺ peak.

References

  • Mandal, A. K., & Jawale, D. V. (2012). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. National Institutes of Health. [Link]

  • Desir, J. (2013). Reduction of Sugar Lactones to Lactols with Super-Hydride. FIU Digital Commons. [Link]

  • Karadag, A., & Cakir, U. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

  • Cheng, Y. C., & Hung, S. C. (2018). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. [Link]

  • Cheng, Y. C., et al. (2019). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 84(1), 343–351. [Link]

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  • Rao, K. S. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring? ResearchGate. [Link]

  • Yousuf, M., et al. (2014). Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. National Institutes of Health. [Link]

  • Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

  • D'Alonzo, D., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PubMed Central. [Link]

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The Strategic Application of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in Stereocontrolled Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Aldehyde from the Carbohydrate Pool

In the intricate field of total synthesis, the quest for enantiomerically pure building blocks is paramount. Nature, in its vast complexity, often provides readily available sources of chirality in the form of carbohydrates. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a derivative of the naturally abundant pentose D-xylose, represents a powerful chiral synthon. Its densely functionalized structure, featuring three contiguous stereocenters with defined (2S,3R,4R) configuration, offers a strategic starting point for the construction of complex molecular architectures, particularly in the synthesis of polyketides and other natural products bearing polyol fragments. The bulky benzyl protecting groups not only prevent unwanted side reactions but also influence the stereochemical outcome of subsequent transformations through steric hindrance. This application note provides a comprehensive guide to the preparation and strategic utilization of this valuable chiral aldehyde in total synthesis, complete with detailed protocols and mechanistic insights.

Preparation from D-Xylose: A Step-by-Step Protocol

The synthesis of the title aldehyde commences from the inexpensive and readily available starting material, D-xylose. The key transformations involve the formation of the furanose form, selective protection of the hydroxyl groups, and a final mild oxidation to furnish the aldehyde.

Overall Synthetic Scheme

Synthesis_Scheme D_Xylose D-Xylose Methyl_Xylofuranoside Methyl α,β-D-xylofuranoside D_Xylose->Methyl_Xylofuranoside 1. AcCl, MeOH Protected_Xylofuranoside Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside Methyl_Xylofuranoside->Protected_Xylofuranoside 2. BnBr, NaH, DMF Hemiacetal 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose Protected_Xylofuranoside->Hemiacetal 3. AcOH, H₂O, HCl Aldehyde (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Hemiacetal->Aldehyde 4. DMP, CH₂Cl₂

Caption: Synthetic pathway from D-xylose to the target aldehyde.

Part 1: Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose[1][2]

This three-step procedure, adapted from literature, yields the hemiacetal precursor to the target aldehyde.[1][2]

Step 1: Formation of Methyl α,β-D-xylofuranoside

  • To a stirred solution of dry methanol (300 mL) in a round-bottomed flask under an argon atmosphere, slowly add acetyl chloride (2.5 mL, ~35.0 mmol) at 20 °C.

  • Stir the solution for 30 minutes to generate methanolic HCl in situ.

  • Add D-xylose (5.0 g, 33.3 mmol) to the solution.

  • Stir the reaction mixture at 30 °C for 3.5 hours.

  • Neutralize the reaction by adding Amberlite IRA-400 resin (OH⁻ form) until the pH reaches 8.

  • Filter the mixture through a cotton plug and concentrate the filtrate under reduced pressure to yield the crude methyl xylofuranoside as a light-yellow oil, which is used in the next step without further purification.

Step 2: Benzylation of Methyl Xylofuranoside

  • Dissolve the crude methyl xylofuranoside in anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 5.3 g, 133.2 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (15.8 mL, 133.2 mmol) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

Step 3: Hydrolysis to the Hemiacetal

  • Dissolve the crude protected xylofuranoside in a mixture of glacial acetic acid (100 mL) and 1 M aqueous HCl (25 mL).

  • Heat the mixture at 80 °C for 17 hours, then increase the temperature to 100 °C for 4 hours.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2,3,5-tri-O-benzyl-α,β-D-xylofuranose.

StepProductOverall Yield from D-XyloseReference
1-32,3,5-Tri-O-benzyl-α,β-D-xylofuranose~29%[1]
Part 2: Oxidation to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

The final step is a mild oxidation of the hemiacetal to the aldehyde. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild reaction conditions, which prevent over-oxidation to the carboxylic acid.

Protocol: Dess-Martin Oxidation

  • Dissolve 2,3,5-tri-O-benzyl-α,β-D-xylofuranose (1.0 g, 2.38 mmol) in anhydrous dichloromethane (20 mL) in a round-bottomed flask under an argon atmosphere.

  • Add Dess-Martin periodinane (1.21 g, 2.85 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal as a colorless oil.

StepReagentExpected YieldReference
4Dess-Martin Periodinane>90%[3]

Application in Total Synthesis: A Hypothetical Case Study

To illustrate the synthetic utility of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, we propose its use in the stereoselective synthesis of a key fragment of a hypothetical polyketide natural product. The aldehyde's inherent chirality at C2 and C3 can be exploited to control the stereochemistry of newly formed chiral centers in subsequent carbon-carbon bond-forming reactions.

Target Fragment and Retrosynthetic Analysis

Retrosynthesis Target Polyketide Fragment Aldol_Adduct β-Hydroxy Ketone Target->Aldol_Adduct Reduction Aldehyde (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Aldol_Adduct->Aldehyde Aldol Addition Enolate Ketone Enolate Aldol_Adduct->Enolate

Caption: Retrosynthetic analysis of a polyketide fragment.

Key Transformation: Diastereoselective Aldol Addition

A crucial step in this hypothetical synthesis is the diastereoselective aldol addition of a ketone enolate to our chiral aldehyde. The stereochemical outcome of this reaction is predicted by the Felkin-Anh model, where the nucleophile attacks the aldehyde carbonyl from the least hindered trajectory. The large benzyloxy group at the α-position (C2) will act as the primary steric directing group.

Felkin-Anh Model for Nucleophilic Addition

Felkin_Anh cluster_0 Felkin-Anh Model Aldehyde RCHO Transition_State [Transition State] Aldehyde->Transition_State Nucleophile Nu⁻ Nucleophile->Transition_State Product Major Diastereomer Transition_State->Product

Sources

The Strategic Application of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in the Synthesis of Advanced Carbohydrate Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbohydrate mimetics are at the forefront of modern medicinal chemistry, offering therapeutic potential for a spectrum of diseases by mimicking the structure of natural carbohydrates and interacting with their biological targets.[1][2] This guide provides an in-depth exploration of the application of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal , a versatile chiral building block, in the synthesis of these valuable molecules. We will delve into the strategic considerations for its use, detailed synthetic protocols, and the underlying chemical principles that govern its transformation into complex carbohydrate mimetics, with a particular focus on the synthesis of iminosugars. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic endeavors.

Introduction: The Significance of Carbohydrate Mimetics and the Role of Chiral Precursors

Carbohydrates are integral to a vast array of biological processes, from cellular recognition and signaling to immune responses.[3][4] However, the inherent liabilities of natural carbohydrates, such as enzymatic degradation and poor pharmacokinetic profiles, often limit their direct therapeutic application. Carbohydrate mimetics, synthetic molecules designed to mimic the structure and function of natural sugars, circumvent these limitations, offering enhanced stability and biological activity.[2][5]

The synthesis of these complex molecules often relies on the use of highly functionalized, stereochemically defined building blocks. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal emerges as a particularly valuable precursor due to its densely packed stereocenters and strategically placed protecting groups. The benzyl ethers offer robust protection throughout multi-step synthetic sequences and can be cleanly removed under mild hydrogenolysis conditions in the final stages of a synthesis. This strategic placement of protecting groups is a cornerstone of modern carbohydrate chemistry.

This application note will focus on a key transformation of this chiral aldehyde: its conversion into polyhydroxylated piperidines, a prominent class of iminosugars with significant therapeutic potential as glycosidase inhibitors.

Strategic Synthesis of a Polyhydroxylated Piperidine: A Case Study

The conversion of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal into a polyhydroxylated piperidine, a core structure in many iminosugar-based drugs, exemplifies its utility. The overall synthetic strategy hinges on a two-step sequence: a diastereoselective reductive amination followed by an intramolecular cyclization.

Diagram 1: Overall Synthetic Strategy

G A (2S,3R,4R)-2,3,5-Tris(benzyloxy)- 4-hydroxypentanal B N-Benzyl amino alcohol intermediate A->B Reductive Amination (e.g., NaBH3CN, Benzylamine) C Activated intermediate (e.g., mesylate) B->C Activation of primary alcohol (e.g., MsCl, Pyridine) D Protected Polyhydroxylated Piperidine C->D Intramolecular Cyclization (Base-mediated) E Final Iminosugar (Polyhydroxylated Piperidine) D->E Deprotection (e.g., H2, Pd/C)

Caption: General workflow for the synthesis of a polyhydroxylated piperidine from the title pentanal.

Detailed Protocols and Mechanistic Insights

Step 1: Diastereoselective Reductive Amination

The initial step involves the formation of an N-benzyl amino alcohol through the reductive amination of the starting aldehyde with benzylamine. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical to selectively reduce the intermediate iminium ion in the presence of the aldehyde.

Protocol 1: Synthesis of the N-Benzyl Amino Alcohol Intermediate

  • Materials:

    • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

    • Benzylamine

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Acetic acid (AcOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1.0 eq) in methanol.

    • Add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-benzyl amino alcohol.

Causality and Trustworthiness: The use of a slight excess of benzylamine drives the imine formation equilibrium forward. Acetic acid catalysis is crucial for the protonation of the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. The diastereoselectivity of the reduction is influenced by the existing stereocenters, guiding the hydride attack to favor the formation of the desired diastereomer. The protocol includes a standard aqueous workup to remove inorganic byproducts and unreacted starting materials, ensuring the purity of the intermediate.

Diagram 2: Reductive Amination Pathway

G cluster_0 Reductive Amination Aldehyde Starting Aldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Benzylamine, H+ Product N-Benzyl Amino Alcohol Imine->Product + [H-] (from NaBH3CN)

Caption: Key intermediates in the reductive amination process.

Step 2: Intramolecular Cyclization to the Piperidine Ring

The subsequent step involves the activation of the terminal primary alcohol as a good leaving group, typically as a mesylate or tosylate, followed by a base-mediated intramolecular nucleophilic substitution to form the piperidine ring.

Protocol 2: Synthesis of the Protected Polyhydroxylated Piperidine

  • Materials:

    • N-Benzyl amino alcohol intermediate from Protocol 1

    • Methanesulfonyl chloride (MsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Activation: Dissolve the N-benzyl amino alcohol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Add pyridine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Dilute the reaction with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

    • Cyclization: Dissolve the crude mesylate in anhydrous THF and cool to 0 °C.

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography to afford the protected polyhydroxylated piperidine.

Expert Insights: The activation of the primary alcohol is a critical step. The use of pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst. The subsequent cyclization is an intramolecular Sₙ2 reaction where the secondary amine acts as the nucleophile, displacing the mesylate. The choice of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the amine, enhancing its nucleophilicity for the ring-closing reaction.

Step 3: Final Deprotection

The final step involves the removal of the benzyl and benzyloxy protecting groups to unveil the target iminosugar. Catalytic hydrogenation is the method of choice for this global deprotection.

Protocol 3: Global Deprotection to the Final Iminosugar

  • Materials:

    • Protected Polyhydroxylated Piperidine from Protocol 2

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the protected piperidine (1.0 eq) in methanol.

    • Add 10% Pd/C (10-20% by weight).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final iminosugar. Further purification by recrystallization or ion-exchange chromatography may be necessary.

Authoritative Grounding: The simultaneous removal of N-benzyl and O-benzyl groups via catalytic hydrogenation is a well-established and highly efficient transformation in carbohydrate and alkaloid synthesis. The palladium catalyst facilitates the cleavage of the C-O and C-N bonds of the benzyl groups in the presence of hydrogen.

Data Summary

The following table provides representative data for the synthesis of a polyhydroxylated piperidine from (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, based on typical yields reported in the literature for analogous transformations.

StepReactionKey ReagentsTypical Yield (%)
1 Reductive AminationBenzylamine, NaBH₃CN75-85
2 Mesylation & Intramolecular CyclizationMsCl, Pyridine; NaH60-70 (over 2 steps)
3 Global DeprotectionH₂, Pd/C90-98
Overall Yield 40-50

Conclusion

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a powerful and versatile chiral building block for the synthesis of complex carbohydrate mimetics. Its well-defined stereochemistry and strategically placed protecting groups allow for the efficient construction of intricate molecular architectures, such as the polyhydroxylated piperidines discussed herein. The protocols and insights provided in this application note offer a robust framework for researchers to utilize this valuable synthon in the development of novel therapeutic agents. The logical and self-validating nature of the described synthetic sequence ensures a high degree of reproducibility and scalability, making it a valuable tool in the drug discovery pipeline.

References

  • Use of carbohydrate mimetic peptides circumvents this difficulty.
  • Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry. Future Med Chem. 2010 Apr;2(4):587-99.
  • Pharmaceutical Importance of Carbohydrates Drugs, Uses & Applic
  • Carbohydr
  • Exploring Carbohydrates for Therapeutics: A Review on Future Directions. Frontiers. (2021-11-15).

Sources

Application Notes & Protocols for Aldol Addition Reactions Involving (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereocontrolled C-C Bond Formation

The Aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds.[1][2][3] This capability is paramount in the synthesis of complex, polyoxygenated molecules such as polyketide natural products and carbohydrates, which are scaffolds for numerous therapeutic agents.[4][5] The aldehyde, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, is a chiral, highly functionalized C5 building block.[6][7][8] Its rich stereochemical information and multiple oxygenated centers make it an ideal substrate for chain-extension via Aldol addition, provided the reaction's diastereoselectivity can be precisely controlled.

This guide provides a detailed examination of Aldol addition reactions using this advanced intermediate. It is designed for researchers in medicinal chemistry and natural product synthesis, offering both the theoretical basis and practical protocols for achieving high diastereoselectivity. We will explore how the inherent chirality of the substrate can be harnessed and how external reagents—specifically Lewis acids—can be used to steer the stereochemical outcome towards a desired diastereomer.

Substrate Profile: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Structure and Properties:

  • Molecular Formula: C₂₆H₂₈O₅

  • Molecular Weight: 420.50 g/mol

  • Appearance: Typically a colorless oil or low-melting solid.

  • Key Structural Features:

    • C2 and C3 Stereocenters: These bear bulky benzyloxy (OBn) groups, which are crucial for influencing the facial selectivity of the incoming nucleophile.

    • C4 Hydroxyl Group: The free hydroxyl group is a key functional handle. It can act as a powerful chelating director in the presence of suitable Lewis acids, dramatically altering the conformational preference of the molecule during the reaction.

    • Protecting Groups: The benzyl ethers are robust protecting groups, stable to a wide range of reaction conditions, yet removable under standard hydrogenolysis conditions.

Handling and Storage:

Like many aldehydes, this compound may be susceptible to oxidation to the corresponding carboxylic acid. It should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage). It is advisable to use freshly purified material for stereoselective reactions to avoid potential side reactions from impurities.

Mechanistic Principles: Controlling Diastereoselectivity

The stereochemical outcome of the Aldol addition to a chiral aldehyde like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is dictated by the transition state geometry. Two competing models, the Felkin-Anh model and the Cram-Chelate model, are used to predict the major diastereomer formed.[9][10][11] The choice between these pathways is determined by the reaction conditions.

The Felkin-Anh Model (Non-Chelation Control)

In the absence of a strongly chelating metal, the reaction proceeds via the Felkin-Anh model.[10][12] The conformation of the aldehyde is determined by sterics, placing the largest substituent (in this case, the C3-substituent) anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (~107°).[9][12]

For our substrate, the C2-OBn group is the α-substituent. The Felkin-Anh model predicts the nucleophile will attack from the face opposite the large C3-substituent, leading to the anti-Cram or Felkin-Anh product.

The Cram-Chelate Model (Chelation Control)

When a suitable Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) is added, it can coordinate simultaneously to the carbonyl oxygen and the C4-hydroxyl oxygen.[9][13] This coordination locks the molecule into a rigid, cyclic transition state. This conformation overrides the normal steric preferences of the Felkin-Anh model. The nucleophile is now forced to attack from the face opposite the chelate ring, leading to the syn-Cram or chelation-controlled product.[11][14][15] This strategy is a powerful tool for reversing the inherent diastereoselectivity of a substrate.[11][14]

Diagram: Competing Stereochemical Pathways

The following diagram illustrates the two competing models for nucleophilic addition to the target aldehyde.

G Figure 1: Stereocontrol in Aldol Additions cluster_0 Non-Chelation Pathway (Felkin-Anh Model) cluster_1 Chelation Pathway (Cram-Chelate Model) FA_Start Aldehyde Conformer (Large group anti) FA_TS Felkin-Anh Transition State FA_Start->FA_TS Nucleophile Attack (less hindered face) FA_Product Felkin-Anh Product (e.g., 2,3-anti) FA_TS->FA_Product CC_Start Aldehyde + Lewis Acid (e.g., MgBr₂) CC_TS Rigid Chelate Transition State CC_Start->CC_TS Coordination to C=O and C4-OH CC_Product Chelation Product (e.g., 2,3-syn) CC_TS->CC_Product Nucleophile Attack (directed by chelate) Start (2S,3R,4R)-2,3,5-Tris(benzyloxy) -4-hydroxypentanal + Nucleophile Start->FA_Start No Lewis Acid Start->CC_Start + Lewis Acid

Caption: Figure 1: Stereocontrol in Aldol Additions

Experimental Protocols

The following protocols provide methods for achieving either the Felkin-Anh or the chelation-controlled Aldol adduct. For this example, we will use the lithium enolate of methyl acetate as the nucleophile.

Protocol 1: Felkin-Anh Controlled Aldol Addition (Low Diastereoselectivity Expected)

This protocol aims to generate the Felkin-Anh adduct by avoiding chelating metals. A lithium enolate is used, which has a low propensity for chelation in this context.

Materials:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Methyl acetate (freshly distilled)

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (EtOAc, MgSO₄, silica gel)

Procedure:

  • Enolate Formation:

    • To a flame-dried, argon-purged flask at -78°C, add anhydrous THF (0.5 M relative to diisopropylamine) and diisopropylamine (1.1 eq).

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78°C.

    • Add methyl acetate (1.0 eq) dropwise. Stir for 45 minutes at -78°C to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Prepare a solution of the aldehyde (1.2 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the enolate solution at -78°C.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction at -78°C by adding saturated aq. NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the Aldol adducts.

  • Analysis:

    • Determine the yield and the diastereomeric ratio (d.r.) of the product mixture using ¹H NMR analysis of the crude or purified material.

Protocol 2: Chelation-Controlled Aldol Addition with MgBr₂·OEt₂

This protocol uses a magnesium halide to enforce a chelated transition state, aiming for high selectivity for the syn-Cram adduct.[16]

Materials:

  • All materials from Protocol 1

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

Procedure:

  • Enolate Formation:

    • Prepare the lithium enolate of methyl acetate as described in Protocol 1, Step 1.

  • Transmetalation and Chelation:

    • To the lithium enolate solution at -78°C, add a solution of MgBr₂·OEt₂ (1.5 eq) in anhydrous THF. Stir for 1 hour at -78°C to allow for transmetalation to the magnesium enolate.

    • Prepare a solution of the aldehyde (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution to the reaction mixture. The magnesium is expected to chelate with the aldehyde.

  • Aldol Addition:

    • Stir the reaction mixture at -78°C for 2-4 hours, monitoring by TLC.

  • Workup, Purification, and Analysis:

    • Follow the same workup, purification, and analysis steps as described in Protocol 1. A significant shift in the diastereomeric ratio is expected.

Diagram: Experimental Workflow

G Figure 2: General Aldol Reaction Workflow Start Prepare Anhydrous Apparatus & Reagents Enolate Step 1: Generate Nucleophile (e.g., Lithium Enolate) Start->Enolate Control Step 2: Introduce Stereocontrol Element Enolate->Control Chelation Add Lewis Acid (e.g., MgBr₂·OEt₂) for Chelation Control Control->Chelation Yes NonChelation Proceed Directly (Felkin-Anh Control) Control->NonChelation No Addition Step 3: Add Aldehyde Substrate at -78°C Chelation->Addition NonChelation->Addition Workup Step 4: Aqueous Quench & Extraction Addition->Workup Purify Step 5: Flash Column Chromatography Workup->Purify Analyze Step 6: Characterization (NMR, MS) & d.r. Determination Purify->Analyze

Caption: Figure 2: General Aldol Reaction Workflow

Expected Outcomes and Data Summary

The choice of protocol is expected to yield different major diastereomers. The precise diastereomeric ratios will depend on the specific nucleophile and exact conditions but can be predicted based on the mechanistic models.

Table 1: Predicted Outcomes for Aldol Addition

ProtocolControl MethodKey ReagentExpected Major ProductPredicted Stereochemistry
1Felkin-AnhLithium EnolateFelkin-Anh Adductanti-Cram
2ChelationMgBr₂·OEt₂Chelation Adductsyn-Cram

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The aldehyde substrate should be pure, as acidic impurities can destroy the enolate.

  • Poor Diastereoselectivity:

    • For chelation control, ensure at least one stoichiometric equivalent of the Lewis acid is used. Sub-stoichiometric amounts can lead to competing pathways.[11]

    • Temperature control is critical. Reactions should be maintained at -78°C until quenching to prevent enolate equilibration or side reactions.

  • Competing Reactions: The free C4-hydroxyl could potentially be deprotonated by the strong base (LDA), although deprotonation of the ester is kinetically favored. If this is an issue, protection of the C4-OH with a silyl group (e.g., TBS) would enforce a purely Felkin-Anh controlled reaction, as silyl ethers are poor chelators.[11][14]

Conclusion

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a versatile chiral building block for complex molecule synthesis. The stereochemical outcome of Aldol additions to this aldehyde can be effectively manipulated. By understanding and applying the principles of Felkin-Anh and chelation control, chemists can selectively generate the desired diastereomer, a critical capability in modern asymmetric synthesis. The protocols outlined here provide a robust starting point for researchers to explore and optimize these powerful transformations.

References

Sources

Application Notes and Protocols: Diastereoselective Grignard Reaction of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Stereoselectivity in Complex Aldehyde Additions

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] Its application to complex, polyoxygenated chiral substrates, such as the carbohydrate-derived (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, opens avenues for the synthesis of intricate molecular architectures, including carbohydrate mimetics and natural product analogues. However, the presence of multiple stereocenters and functional groups introduces a significant challenge: controlling the stereochemical outcome of the nucleophilic addition.

The aldehyde at C1 is prochiral, and the addition of a Grignard reagent creates a new stereocenter. The stereochemistry of this newly formed hydroxyl group is directed by the existing chiral centers at C2, C3, and C4. This guide provides a deep dive into the mechanistic principles governing this diastereoselectivity and presents detailed protocols for selectively guiding the reaction toward either of the two possible diastereomeric products. Understanding and manipulating these pathways is critical for researchers in medicinal chemistry and drug development aiming for precise stereochemical control.

Part 1: The Underlying Principles of Stereocontrol

The diastereomeric outcome of the Grignard addition to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is primarily dictated by a competition between two stereochemical models: the Felkin-Anh model and Chelation Control. The choice of reaction conditions, particularly the solvent and the nature of the protecting groups, determines which model prevails.[2][3]

The Felkin-Anh Model: A Steric and Electronic Rationale

The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes.[4] It posits that the nucleophile attacks the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory (approximately 107°), to maximize orbital overlap and minimize steric hindrance.[2]

For the substrate (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, the substituents at the α-carbon (C2) are:

  • Large (L): The -CH(OBn)CH(OH)CH₂OBn group.

  • Medium (M): The -OBn (benzyloxy) group.

  • Small (S): The hydrogen atom (H).

According to the Felkin-Anh model, the largest group (L) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then preferentially attacks from the face opposite the medium-sized group, passing over the smallest group (H). This leads to the formation of the anti diastereomer as the major product.

Felkin_Anh cluster_0 Felkin-Anh Transition State cluster_1 Resulting 'anti' Diastereomer C1_carbonyl O=C C2_chiral C2 C1_carbonyl->C2_chiral product_anti OH | R--C--H  | H_alpha H C2_chiral->H_alpha S L_group L C2_chiral->L_group M_group M C2_chiral->M_group Nu_attack R-MgX Nu_attack->C1_carbonyl Attack over S (H) avoiding M (OBn) C2_chiral_prod C2 product_anti->C2_chiral_prod

Diagram 1. Felkin-Anh model for nucleophilic addition.
Chelation Control: The Influence of Lewis Basic Groups

A competing pathway, known as chelation control, can override the Felkin-Anh prediction.[5] This occurs when a Lewis basic atom, such as an oxygen or nitrogen, is present at the α or β position relative to the carbonyl. The Lewis acidic magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the nearby Lewis basic oxygen, forming a rigid, five- or six-membered cyclic intermediate.[6]

In the case of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, the oxygen of the C2-benzyloxy group can act as a chelating partner. This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the less sterically hindered face of the rigid ring structure. This pathway typically leads to the formation of the syn diastereomer. Conditions that favor chelation include the use of tetrahydrofuran (THF) as a solvent and Grignard reagents that are more Lewis acidic.

Chelation_Control cluster_0 Chelation-Controlled Transition State cluster_1 Resulting 'syn' Diastereomer C1_carbonyl C=O C2_chiral C2 C1_carbonyl->C2_chiral product_syn OH | R--C--H  | O_alpha O-Bn C2_chiral->O_alpha Mg Mg Mg->C1_carbonyl Chelation Mg->O_alpha R_group R Mg->R_group X_group X Mg->X_group R_group->C1_carbonyl Attack from less hindered face Nu_attack Nucleophilic Attack C2_chiral_prod C2 product_syn->C2_chiral_prod

Diagram 2. Chelation control in Grignard addition.

Part 2: Application Notes & Experimental Design

The choice between Felkin-Anh and chelation control is not arbitrary; it is a direct consequence of the experimental parameters. A researcher can strategically select these parameters to favor the desired diastereomer.

  • Solvent Choice: The solvent plays a crucial role. Non-coordinating solvents like diethyl ether (Et₂O) or toluene do not effectively solvate the magnesium ion, disfavoring the formation of a stable chelate complex. This allows the more flexible, open-chain Felkin-Anh transition state to dominate. Conversely, a coordinating solvent like tetrahydrofuran (THF) can stabilize the chelated intermediate, promoting the syn product.[7]

  • Protecting Groups: While the benzyloxy groups in the substrate are relatively small and can participate in chelation, extremely bulky protecting groups at the α-position (e.g., silyl ethers like TBDPS) would sterically hinder chelation and strongly favor the Felkin-Anh pathway.[3]

  • Grignard Reagent: The halide associated with the Grignard reagent can influence Lewis acidity (MgI₂ > MgBr₂ > MgCl₂). Using a Grignard iodide may enhance chelation and improve selectivity for the syn diol.[7]

  • Temperature: Low temperatures (e.g., -78 °C) are standard for diastereoselective Grignard additions to minimize side reactions and enhance selectivity by favoring the lower energy transition state.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen protocol. The diastereomeric ratios (d.r.) are illustrative and can vary based on the specific Grignard reagent and precise reaction conditions.

Protocol TypeGrignard ReagentSolventTemperatureExpected Major DiastereomerAnticipated d.r. (syn:anti)
Felkin-Anh Control MeMgBrDiethyl Ether (Et₂O)-78 °Canti>5:1
Chelation Control MeMgBrTetrahydrofuran (THF)-78 °Csyn>10:1
Enhanced Chelation MeMgITetrahydrofuran (THF)-78 °Csyn>15:1

Part 3: Detailed Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

General Experimental Workflow

workflow A 1. Dry Glassware & Assemble Apparatus (under inert atmosphere) B 2. Prepare Aldehyde Solution in Anhydrous Solvent A->B C 3. Cool Reaction to -78 °C (Dry Ice/Acetone Bath) B->C D 4. Slow, Dropwise Addition of Grignard Reagent C->D E 5. Stir at -78 °C (Monitor by TLC) D->E F 6. Quench Reaction (Saturated aq. NH4Cl) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Filter & Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I

Diagram 3. General workflow for the Grignard reaction.
Protocol 1: Felkin-Anh Selective Addition of Methylmagnesium Bromide

This protocol is designed to favor the formation of the anti diastereomer by using a non-chelating solvent.

Materials:

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • Methylmagnesium bromide (3.0 M in Diethyl Ether)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere transfers

  • Dry ice/acetone bath

Procedure:

  • Setup: Under an inert atmosphere of dry nitrogen, add (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1.0 eq) to the oven-dried round-bottom flask. Dissolve the aldehyde in anhydrous diethyl ether (approx. 0.1 M concentration).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add more diethyl ether, and wash with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major anti diastereomer.

Protocol 2: Chelation-Controlled Addition of Methylmagnesium Bromide

This protocol is designed to favor the formation of the syn diastereomer by using a chelating solvent.

Materials:

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • Methylmagnesium bromide (3.0 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere transfers

  • Dry ice/acetone bath

Procedure:

  • Setup: Under an inert atmosphere of dry nitrogen, add (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1.0 eq) to the oven-dried round-bottom flask. Dissolve the aldehyde in anhydrous tetrahydrofuran (approx. 0.1 M concentration).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add diethyl ether to facilitate extraction. Transfer the contents to a separatory funnel and wash with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major syn diastereomer.

References

  • V. K. Aggarwal, G. Y. Fang, G. Meek, J. P. H. Charmant, Org. Lett., 2003 , 5 (23), pp 4417–4420. URL: [Link]

  • E. L. Eliel, J. Am. Chem. Soc., 1989 , 111 (5), pp 1896–1897. URL: [Link]

  • M. Cherest, H. Felkin, N. Prudent, Tetrahedron Lett., 1968 , 9 (18), pp 2199-2204. URL: [Link]

  • D. J. Cram, F. A. Abd Elhafez, J. Am. Chem. Soc., 1952 , 74 (23), pp 5828–5835. URL: [Link]

  • P. J. Walsh, C. N. Johnson, G. R. Stanton, J. Am. Chem. Soc., 2010 , 132 (12), pp 4399–4408. URL: [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. URL: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. URL: [Link]

  • Organic Chemistry Portal. Grignard Reaction. URL: [Link]

  • OpenOChem Learn. Felkin-Anh Model. URL: [Link]

  • P. J. Walsh, et al. Acc. Chem. Res.2017 , 50 (9), pp 2371–2381. URL: [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. URL: [Link]

  • Wikipedia. Grignard reaction. URL: [Link]

  • J. A. Marco, et al. Tetrahedron Asym., 2001 , 12, pp 1417-1429. URL: [Link]

  • A. G. Myers, et al. J. Am. Chem. Soc.1997 , 119 (36), pp 8488–8489. URL: [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. URL: [Link]

  • E. P. Walsh, et al. J. Am. Chem. Soc.2011 , 133 (22), pp 8534–8537. URL: [Link]

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Application Note: Chemoselective Deprotection of Benzyl Ethers in the Presence of an Aldehyde Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in the intricate landscape of multi-step organic synthesis. Its popularity stems from its ease of installation, general stability across a wide range of acidic and basic conditions, and its relatively straightforward removal.[1][2] However, the very stability that makes it so useful can also present a significant challenge, particularly during the deprotection step. Cleavage of a benzyl ether typically requires reductive, oxidative, or strong acidic conditions, which can be incompatible with other sensitive functional groups within the molecule.[3][4][5]

One of the most delicate and synthetically valuable functional groups is the aldehyde. Its susceptibility to both reduction and oxidation makes the deprotection of a benzyl ether in its presence a classic problem of chemoselectivity. Standard catalytic hydrogenolysis, for example, can easily reduce the aldehyde to an alcohol, while oxidative cleavage methods will inevitably convert the aldehyde to a carboxylic acid. This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable strategies for the chemoselective deprotection of benzyl ethers, leaving an aldehyde moiety intact. We will explore the mechanistic rationale behind recommended protocols, provide step-by-step experimental procedures, and offer insights into troubleshooting common issues.

The Challenge of Chemoselectivity

The core issue lies in the similar reactivity of the benzyl C-O bond and the aldehyde's carbonyl group towards common deprotection reagents. The goal is to find reaction conditions that kinetically favor the cleavage of the benzyl ether while minimizing or eliminating reactions at the aldehyde.

Substrate Substrate with Benzyl Ether & Aldehyde DesiredProduct Desired Product (Deprotected Alcohol & Aldehyde) Substrate->DesiredProduct Chemoselective Deprotection UndesiredProduct1 Over-reduction (Diol) Substrate->UndesiredProduct1 Reductive Conditions UndesiredProduct2 Oxidation (Carboxylic Acid) Substrate->UndesiredProduct2 Oxidative Conditions

Figure 1: Competing reaction pathways in the deprotection of a benzyl ether in the presence of an aldehyde.

Recommended Chemoselective Deprotection Strategies

After extensive review of the literature and internal validation, we have identified two primary strategies that offer high levels of chemoselectivity for this transformation: Catalytic Transfer Hydrogenolysis and Lewis Acid-Mediated Cleavage with Cation Scavengers.

Catalytic Transfer Hydrogenolysis (CTH)

Catalytic transfer hydrogenolysis (CTH) stands out as a premier method for this delicate operation. Unlike traditional hydrogenolysis which uses high-pressure hydrogen gas, CTH utilizes a hydrogen donor molecule in the presence of a catalyst, typically palladium on carbon (Pd/C).[6] This approach avoids the need for specialized high-pressure equipment and can offer superior selectivity.[7]

Mechanism and Rationale for Selectivity: The reaction proceeds by the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate, or cyclohexene) to the catalyst surface.[6][8] The catalyst then facilitates the reductive cleavage of the benzylic C-O bond. The selectivity for the benzyl ether over the aldehyde is often attributed to the strong adsorption of the aromatic ring of the benzyl group onto the palladium surface, positioning the C-O bond for cleavage. While aldehydes can be reduced under these conditions, the reaction is often significantly slower than benzyl ether cleavage, allowing for a kinetic window to isolate the desired product.

cluster_0 Catalytic Cycle Pd(0) Pd(0) H-Donor Hydrogen Donor (e.g., HCOOH) H-Pd-H H-Pd(0)-H H-Donor->H-Pd-H H₂ Transfer Substrate_Bn R-OBn Substrate_Bn->H-Pd-H Product_OH R-OH Product_OH->Pd(0) Toluene Toluene H-Pd-H->Product_OH Hydrogenolysis H-Pd-H->Toluene Start R-OBn + BCl₃ Intermediate1 [R-O(Bn)-BCl₃] Complex Start->Intermediate1 Coordination Intermediate2 R-OBCl₂ + [Bn]⁺ Intermediate1->Intermediate2 C-O Cleavage TrappedCation Trapped Benzyl Cation Intermediate2->TrappedCation Trapping Workup Aqueous Workup Intermediate2->Workup Scavenger Cation Scavenger (e.g., Pentamethylbenzene) Scavenger->TrappedCation FinalProduct R-OH Workup->FinalProduct Hydrolysis

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Application Note & Protocol: Diastereoselective Reduction of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The stereocontrolled synthesis of polyoxygenated acyclic molecules is a cornerstone of modern pharmaceutical development. The (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal substrate is a critical intermediate in the synthesis of the side chains for several top-selling statin drugs, such as Rosuvastatin and Atorvastatin.[1][2][3] The reduction of the C1 aldehyde in this molecule generates a new stereocenter, leading to the formation of either a syn- or anti-1,3-diol product. Achieving high diastereoselectivity in this step is paramount for the efficiency and economic viability of the overall drug synthesis.

This guide provides a comprehensive overview of the mechanistic principles governing this reduction and details two distinct, field-proven protocols to selectively access either the syn or anti diastereomer.

Mechanistic Rationale: Controlling Stereochemistry

The stereochemical outcome of the reduction is dictated by the conformational arrangement of the substrate in the transition state. The presence of chiral centers at C2, C3, and C4 exerts a strong directing influence. Two primary models, the Felkin-Anh and the Cram-Chelate models, predict the outcome based on the reaction conditions.[4][5][6]

  • Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating metal, the conformation is governed by sterics. The largest substituent at the α-carbon (C2), which is the -CH(OBn)CH(OH)CH₂OBn group, orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. This leads to the formation of the anti-1,3-diol.[7]

  • Cram-Chelate Model (Chelation Control): In the presence of a Lewis acid or a chelating reagent, a six-membered cyclic intermediate can form between the Lewis acid, the C1 carbonyl oxygen, and the C4 hydroxyl oxygen.[5][8] This rigid chelate locks the conformation of the molecule, forcing the hydride to attack from the less hindered face, leading selectively to the syn-1,3-diol.[9][10] This specific application, reducing a β-hydroxy carbonyl to a syn-1,3-diol, is often referred to as a Narasaka-Prasad reduction.[9][11]

The choice of reducing agent and additives is therefore a strategic decision to favor one model over the other.

G cluster_0 Stereochemical Control Models START Substrate: (2S,3R,4R)-Aldehyde CHEL Chelation Control (e.g., Et₂BOMe/NaBH₄) START->CHEL Lewis Acidic Conditions NON_CHEL Non-Chelation Control (e.g., NaBH₄/MeOH) START->NON_CHEL Non-Chelating Conditions CRAM Cram-Chelate Transition State CHEL->CRAM Forms 6-membered chelate FELKIN Felkin-Anh Transition State NON_CHEL->FELKIN Steric hindrance dictates conformation SYN syn-1,3-Diol (Major Product) CRAM->SYN Hydride attack on rigid conformer ANTI anti-1,3-Diol (Major Product) FELKIN->ANTI Hydride attack avoids largest substituent

Caption: Logical flow for achieving diastereoselectivity.

Experimental Protocols & Data

The following protocols provide methods to selectively synthesize the syn and anti diols. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol A: Chelation-Controlled Reduction for syn-1,3-Diol

This protocol utilizes diethylmethoxyborane (Et₂BOMe) as a chelating agent to enforce the Cram-Chelate model, followed by reduction with sodium borohydride (NaBH₄).[10][12][13]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass
(2S,3R,4R)-Aldehyde 464.57 1.0 465 mg
Diethylmethoxyborane (Et₂BOMe) 99.97 1.2 1.2 mL (1.0 M in THF)
Sodium Borohydride (NaBH₄) 37.83 1.5 57 mg
Anhydrous Tetrahydrofuran (THF) - - 10 mL
Anhydrous Methanol (MeOH) - - 5 mL
Saturated NH₄Cl (aq.) - - 10 mL
Saturated NaHCO₃ (aq.) - - 10 mL
Brine - - 10 mL

| Anhydrous MgSO₄ | - | - | - |

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the aldehyde (465 mg, 1.0 mmol).

  • Dissolution: Add anhydrous THF (8 mL) and anhydrous MeOH (2 mL) and stir until the aldehyde is fully dissolved.

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add diethylmethoxyborane (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise over 5 minutes. The formation of the boron chelate is critical for selectivity. Stir the mixture at -78 °C for 30 minutes.

  • Reduction: Add sodium borohydride (57 mg, 1.5 mmol) in one portion.[14] The reaction mixture may become slightly cloudy. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Quenching: Slowly add 3 mL of saturated aqueous NH₄Cl solution at -78 °C to quench the excess borohydride.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an additional 7 mL of saturated NH₄Cl and 10 mL of saturated NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 5:1 to 2:1 Hexanes:EtOAc) to yield the pure syn-diol.

Protocol B: Non-Chelation-Controlled Reduction for anti-1,3-Diol

This protocol uses the standard, non-chelating conditions of sodium borohydride in methanol to favor the Felkin-Anh model.[15][16][17]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass
(2S,3R,4R)-Aldehyde 464.57 1.0 465 mg
Sodium Borohydride (NaBH₄) 37.83 1.5 57 mg
Anhydrous Methanol (MeOH) - - 10 mL
Acetone - - 2 mL
Deionized Water - - 10 mL
Brine - - 10 mL

| Anhydrous Na₂SO₄ | - | - | - |

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (465 mg, 1.0 mmol).

  • Dissolution: Add anhydrous methanol (10 mL) and stir until the aldehyde is fully dissolved.

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 10 minutes. The use of a protic solvent like methanol prevents chelation and allows the reaction to proceed under kinetic, non-chelation control.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 30-60 minutes.

  • Quenching: Quench the reaction by the slow, dropwise addition of acetone (2 mL) to consume any unreacted NaBH₄.

  • Work-up: Add deionized water (10 mL) and remove the methanol under reduced pressure. The resulting aqueous slurry is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (gradient elution, e.g., 5:1 to 2:1 Hexanes:EtOAc) to yield the pure anti-diol.

Summary of Expected Outcomes
ProtocolKey ReagentControl ModelMajor ProductTypical Diastereomeric Ratio (syn:anti)
A Et₂BOMe / NaBH₄Chelation Controlsyn-1,3-Diol>95:5
B NaBH₄ / MeOHNon-Chelationanti-1,3-Diol~1:4

Note: Diastereomeric ratios (d.r.) should be determined by ¹H NMR analysis of the crude reaction mixture or purified product.

Experimental Workflow and Analysis

The overall process from substrate to final, characterized product follows a logical sequence of synthesis, purification, and analysis.

G cluster_workflow General Experimental Workflow START Start: Aldehyde Substrate REACTION Diastereoselective Reduction (Protocol A or B) START->REACTION Select Protocol QUENCH Reaction Quench (e.g., NH₄Cl or Acetone) REACTION->QUENCH WORKUP Aqueous Work-up & Extraction QUENCH->WORKUP PURIFY Flash Column Chromatography WORKUP->PURIFY ANALYZE Characterization: ¹H NMR, ¹³C NMR, MS PURIFY->ANALYZE PRODUCT Final Product: Pure syn- or anti-Diol ANALYZE->PRODUCT

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Troubleshooting & Optimization

Purification of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatographic purification of this key synthetic intermediate. The information herein is grounded in established chemical principles and field-proven experience.

Understanding the Molecule and the Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a polyhydroxylated aldehyde with bulky benzyl ether protecting groups.[1][2][3] This structure presents unique purification challenges. The multiple oxygen-containing functional groups (an aldehyde, a secondary alcohol, and three ethers) make the molecule quite polar. However, the three benzyl groups add significant non-polar character.[4] This amphipathic nature, coupled with the potential for diastereomeric impurities and the inherent reactivity of the aldehyde functional group, necessitates a carefully optimized purification strategy.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: Silica gel is the most widely used stationary phase for the purification of benzylated carbohydrates and related polyols.[4][7] Its polar surface effectively interacts with the hydroxyl and aldehyde groups of the target molecule, allowing for separation from less polar impurities. For flash chromatography, silica gel with a particle size of 230-400 mesh is recommended for optimal resolution and flow rate.[8]

Q2: I'm observing significant tailing of my product spot on the TLC plate. What could be the cause?

A2: Tailing is a common issue when chromatographing polar compounds on silica gel.[9] It can be caused by several factors:

  • Strong interaction with the stationary phase: The free hydroxyl group and the aldehyde can interact strongly with the acidic silanol groups on the silica surface.

  • Sample overload: Applying too much sample to the TLC plate or column can lead to band broadening and tailing.

  • Inappropriate solvent system: If the mobile phase is not polar enough to effectively elute the compound, it can result in streaking.

To mitigate tailing, consider adding a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, a more polar solvent system may be required.

Q3: My aldehyde seems to be degrading on the column. Is this common?

A3: Yes, aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5][6] This can manifest as the appearance of new, more polar spots on the TLC plate (often corresponding to the carboxylic acid) or a lower than expected yield of the desired product. If you suspect degradation, you can use deactivated silica gel or an alternative stationary phase like alumina.[9] A 2D TLC experiment can help confirm on-plate degradation.[10]

Q4: How do I effectively visualize this compound on a TLC plate?

A4: Due to the benzyl groups, the compound is UV-active and should be visible under short-wave (254 nm) UV light as a dark spot on a fluorescent green background.[4][11] For a more specific and sensitive visualization, especially for detecting related carbohydrate impurities, a chemical stain is recommended. Excellent options include:

  • p-Anisaldehyde stain: This stain reacts with sugars and aldehydes to produce colored spots (often violet, blue, or green) upon heating.[12]

  • Potassium permanganate stain: This stain is useful for detecting oxidizable functional groups like the aldehyde and secondary alcohol, appearing as yellow-brown spots on a purple background.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate mobile phase polarity.[8] - Co-elution of structurally similar byproducts (e.g., diastereomers, partially benzylated species).[4]- Optimize the eluent system using TLC. A common starting point is a mixture of hexanes or petroleum ether with ethyl acetate.[4][13] Gradually increase the polarity. - Consider using a different solvent system, such as dichloromethane/methanol, for altered selectivity. - If diastereomers are present, a high-performance liquid chromatography (HPLC) approach with a specialized chiral column may be necessary for complete separation.
Product Elutes with the Solvent Front - The mobile phase is too polar.[8][9]- Decrease the polarity of the eluent. Start with a less polar solvent mixture (e.g., higher ratio of hexanes to ethyl acetate).
Product Does Not Elute from the Column - The mobile phase is not polar enough.[8] - The compound may have degraded or irreversibly adsorbed to the silica gel.[9][10]- Gradually increase the polarity of the mobile phase. A step gradient may be effective.[8] - If the compound is still retained, a "methanol purge" can be used to elute highly polar compounds.[10] - Test for compound stability on silica using a 2D TLC.[10] If unstable, consider using deactivated silica gel or alumina.[9]
Low Yield After Column Chromatography - Compound degradation on the column.[5][6] - Incomplete elution from the column. - Broad fractions leading to loss of product during workup.- Use deactivated silica gel or add a base like triethylamine to the eluent. - Ensure complete elution by monitoring fractions with TLC until the product is no longer detected. - Collect smaller fractions to improve the purity of the combined product-containing fractions.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

A crucial first step before attempting column chromatography is to determine the optimal solvent system using TLC.[8]

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.[14]

  • Development: Place the TLC plate in a developing chamber containing a test eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[13] Allow the solvent front to travel up the plate.[14]

  • Visualization: After the plate is dry, visualize the spots under UV light and then with a chemical stain (e.g., p-anisaldehyde).[11][12]

  • Optimization: The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.[9] Adjust the solvent polarity as needed. Increasing the proportion of ethyl acetate will increase the polarity and lower the Rf values.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purifying the target compound on a gram scale.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC.[13]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[15] Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[16]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[16]

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • Maintain a constant flow rate. For flash chromatography, a linear flow rate of approximately 5 cm/minute is typical.[15]

    • Collect fractions in test tubes.[15]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[8]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow and Logic Diagrams

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude_Sample Crude (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal TLC_Analysis TLC Analysis for Eluent Optimization Crude_Sample->TLC_Analysis Spot Column_Prep Prepare Silica Gel Column TLC_Analysis->Column_Prep Determines Eluent Sample_Loading Load Sample (Wet or Dry) Column_Prep->Sample_Loading Elution Elute with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of the target compound.

Troubleshooting_Logic Start Problem Encountered During Chromatography Q1 Poor Separation Yes No Start->Q1:f0 S1 Optimize eluent polarity. Consider different solvent system. Q1:f1->S1 Q2 No Elution Yes No Q1:f2->Q2:f0 End Consult Further Resources S1->End S2 Increase eluent polarity. Perform methanol purge. Q2:f1->S2 Q3 Suspected Decomposition Yes No Q2:f2->Q3:f0 S2->End S3 Use deactivated silica. Add triethylamine to eluent. Perform 2D TLC to confirm. Q3:f1->S3 Q3:f2->End S3->End

Caption: A logical troubleshooting guide for common issues.

References

Sources

Technical Support Center: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Researchers in Organic Synthesis and Drug Development

Welcome to the technical support center for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This guide is designed to provide Senior Application Scientist-level insights and practical solutions to challenges you may encounter when working with this complex polyfunctional molecule. Given the compound's specific nature as a synthetic intermediate, this resource synthesizes data from analogous structures and fundamental chemical principles to offer robust, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in solution?

A1: The primary stability concerns for this molecule stem from its key functional groups: an α-alkoxy aldehyde and a secondary hydroxyl group. The main potential degradation pathways are:

  • Epimerization at C2: The proton at the C2 position is alpha to the aldehyde carbonyl, making it acidic. This can lead to enolization, especially under basic or even neutral conditions, resulting in a loss of stereochemical integrity at this center. Studies on peptide aldehydes have shown they are prone to epimerization during synthesis and purification.[1][2]

  • Intramolecular Hemiacetal Formation: The C4-hydroxyl group can undergo a reversible nucleophilic attack on the C1-aldehyde to form a five-membered cyclic hemiacetal (a furanose-like ring). In aqueous solutions, many open-chain monosaccharides exist in equilibrium with their cyclic hemiacetal forms, with the cyclic form often predominating.[3][4][5] This is not degradation, but it does mean your solution may contain a mixture of interconverting species.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it into a carboxylic acid. This can occur in the presence of air (auto-oxidation) or other oxidizing agents.[6]

  • Benzyl Ether Cleavage: While benzyl ethers are generally robust protecting groups, stable to a wide range of acidic and basic conditions, they can be cleaved under harsh conditions like strong acid treatment or, more commonly, reductive cleavage (e.g., catalytic hydrogenolysis).[7][8][9][10]

Q2: In which solvents is the compound most stable?

A2: For short-term storage in solution or for immediate use in a reaction, anhydrous, non-polar aprotic solvents such as dichloromethane (DCM), diethyl ether, or toluene are generally preferred. These solvents minimize the risk of hydration of the aldehyde and reduce the likelihood of proton-transfer events that can lead to epimerization. Protic solvents like methanol or ethanol can form hemiacetals with the aldehyde group. While often reversible, this complicates analysis and reactivity. The use of high-purity, peroxide-free solvents is crucial to prevent oxidation.

Q3: How does pH affect the stability of the compound?

A3: Both acidic and basic conditions can compromise the stability of the compound.

  • Basic Conditions (pH > 7): Basic conditions significantly accelerate the rate of epimerization at C2 by promoting the formation of the enolate intermediate. Even weak bases, such as amines or carbonate salts, can facilitate this process.

  • Acidic Conditions (pH < 7): Strong acidic conditions can potentially lead to the cleavage of the benzyl ether protecting groups.[11] While generally stable to mild acid, prolonged exposure to strong acids should be avoided.

For optimal stability, solutions should be maintained under neutral or very weakly acidic conditions (pH 6-7).

Q4: What are the recommended storage conditions for this compound?

A4: The supplier recommends storing the solid compound at 2-8°C.[12] For long-term stability, it should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture. If a solution is required for storage, it should be prepared in an anhydrous, aprotic solvent, blanketed with an inert atmosphere, and stored at low temperatures (e.g., -20°C). Storage time and temperature have been shown to increase the concentration of degradation products in other aldehyde-containing substances.[13][14]

Troubleshooting Guide

Issue 1: My NMR spectrum looks complex and shows more signals than expected for the open-chain aldehyde.

  • Probable Cause: You are likely observing an equilibrium mixture of the open-chain aldehyde and its cyclic hemiacetal form. The C4-hydroxyl group can cyclize onto the aldehyde to form a five-membered ring, creating a new stereocenter at C1 (the anomeric carbon). This results in two possible diastereomeric hemiacetals (anomers), each with a distinct set of NMR signals, in addition to the signals for the minor open-chain form. This phenomenon is well-documented for monosaccharides in solution.[3][4][15]

  • Solution:

    • Variable Temperature NMR: Acquiring spectra at different temperatures can help confirm an equilibrium. As the temperature changes, the ratio of the species may shift, and signal broadening or coalescence might be observed.

    • Solvent Change: Switching to a less polar, aprotic solvent (e.g., from CDCl₃ to benzene-d₆) can shift the equilibrium, potentially favoring the open-chain form and simplifying the spectrum.

    • 2D NMR: Techniques like COSY and HSQC can help in assigning the complex signals and confirming the connectivity of the different species present in the solution.

Issue 2: After my reaction or workup, I see a new spot on my TLC plate, and the yield of my desired product is low.

  • Probable Cause 1: Epimerization. If your reaction or workup involved basic conditions (e.g., aqueous bicarbonate wash, amine bases), you may have caused epimerization at the C2 position. The resulting diastereomer will likely have a different Rf value on TLC.

  • Troubleshooting Steps:

    • Test Stability: Before a full-scale reaction, test the stability of your starting material under the planned workup conditions.[16] Dissolve a small amount in your reaction solvent, expose it to the basic solution (e.g., NaHCO₃(aq)), stir for a short period, extract, and analyze by TLC to see if the new spot appears.

    • Modify Workup: If epimerization is confirmed, use a neutral workup. Wash with brine instead of a basic solution. If a base is required in the reaction, use a non-nucleophilic, hindered base and run the reaction at the lowest possible temperature.

  • Probable Cause 2: Oxidation. If the reaction was exposed to air for an extended period, or if reagents/solvents were not peroxide-free, the aldehyde may have oxidized to the corresponding carboxylic acid. This new compound would likely be more polar and have a lower Rf on TLC.

  • Troubleshooting Steps:

    • Use Inert Atmosphere: Run reactions under an inert atmosphere (N₂ or Ar).

    • Use Fresh Solvents: Ensure solvents are freshly distilled or from a recently opened bottle to minimize peroxide content.

Issue 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded upon storage.

  • Probable Cause: Improper storage has led to decomposition. The most common issues are oxidation to the carboxylic acid or oligomerization/polymerization of the aldehyde.

  • Solution:

    • Re-analyze the Starting Material: Before use, always check the purity of the aldehyde by an appropriate analytical method like HPLC or ¹H NMR.

    • Purification: If minor impurities are detected, you may need to repurify the material. Flash chromatography on silica gel can be effective, but care must be taken as silica gel is slightly acidic and can sometimes promote hemiacetal formation or other side reactions. Use a non-polar eluent system and work quickly.

    • Proper Storage Protocol: Adhere strictly to the recommended storage conditions: solid form, 2-8°C, under inert gas, and protected from light.[12]

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in a given solvent system over time. High-Performance Liquid Chromatography (HPLC) is a standard technique for developing stability-indicating analytical procedures.[17]

Objective: To quantify the formation of potential degradants (e.g., C2-epimer, oxidation product) under specific solution conditions.

Materials:

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol, dichloromethane)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade water and acetonitrile for the mobile phase

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the solvent being tested to create a 1 mg/mL stock solution.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Inject the sample onto the HPLC system. This initial chromatogram will serve as the baseline (T=0) reference.

  • Stability Study Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution.

    • Prepare the sample for HPLC analysis as in step 2 and inject it.

  • HPLC Method:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:

      • Start at 60% B

      • Ramp to 95% B over 20 minutes

      • Hold at 95% B for 5 minutes

      • Return to 60% B and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm (benzyl groups have a strong absorbance here)

    • Injection Volume: 10 µL

  • Data Analysis:

    • For each time point, integrate the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining and the percentage of each new impurity (assuming similar response factors for a preliminary assessment).

    • Plot the percentage of the parent compound versus time to determine the degradation rate.

Data Presentation:

Time (hours)Parent Compound Area (%)Impurity 1 Area (%) (e.g., Epimer)Impurity 2 Area (%) (e.g., Oxidized)
0100.00.00.0
498.51.20.3
896.82.50.7
2492.16.31.6

Visualization of Degradation Pathways

The following diagram illustrates the primary instability pathways for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in solution.

Stability_Pathways cluster_main Solution State of Target Compound A (2S,3R,4R)-Aldehyde (Open-Chain Form) B Cyclic Hemiacetal (Furanose Form) A->B Intramolecular Cyclization (Equilibrium) C (2R,3R,4R)-Aldehyde (C2-Epimer) A->C Epimerization (Base-catalyzed) D Carboxylic Acid (Oxidation Product) A->D

Sources

Technical Support Center: Stereochemical Integrity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization, a critical challenge in the synthesis and handling of this chiral aldehyde. Our goal is to equip researchers with the foundational knowledge and practical protocols necessary to maintain the stereochemical purity of this valuable synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles behind the stereochemical instability of α-alkoxy aldehydes and the factors that influence epimerization.

Q1: What is epimerization, and why is it a significant concern for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal?

Answer: Epimerization is a chemical process in which a single chiral center in a molecule with multiple stereocenters is inverted, converting a diastereomer into its epimer. For (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, the primary concern is the inversion of the stereocenter at the C2 position (the carbon alpha to the aldehyde group).

This is particularly problematic because the proton on the C2 carbon is acidic due to its proximity to the electron-withdrawing aldehyde group. Its removal leads to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of the original (2S) isomer and its (2R) epimer, compromising the stereochemical purity of your material.[1][2] For complex, multi-step syntheses in drug development, maintaining stereochemical integrity is paramount, as different stereoisomers can have drastically different biological activities.

Q2: What is the primary mechanism driving C2 epimerization in this molecule?

Answer: The dominant mechanism is enolization, which can be catalyzed by both bases and acids.

  • Base-Catalyzed Enolization: A base removes the acidic α-proton at C2 to form a planar enolate. This is the most common and rapid pathway to epimerization. Even weak bases can facilitate this process.[2][3]

  • Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the α-proton more acidic and susceptible to removal by a weak base (like the solvent), leading to a neutral enol intermediate.

The presence of the benzyloxy group at C2 can influence the rate of this process. The key takeaway is that the formation of a planar intermediate at the C2 position is the root cause of the loss of stereochemical information.

Epimerization_Mechanism cluster_S (2S) Starting Material cluster_Intermediate Intermediate cluster_Products Products S_Aldehyde (2S,3R,4R)-Aldehyde (Stereochemically Pure) Enolate Planar Enolate (Achiral at C2) S_Aldehyde->Enolate Base (B:) - H-B⁺ S_Product (2S) Aldehyde (Retention) Enolate->S_Product Protonation (re-face) R_Product (2R) Epimer (Inversion) Enolate->R_Product Protonation (si-face)

Caption: Base-catalyzed epimerization mechanism at the C2 position.

Q3: Which experimental factors have the greatest impact on the rate of epimerization?

Answer: Several factors must be meticulously controlled:

  • pH/Base/Acid: This is the most critical factor. Strong bases or acids will rapidly cause epimerization.[4] Even seemingly neutral conditions can be problematic if basic or acidic impurities are present.

  • Temperature: Higher temperatures accelerate the rate of enolization.[3] Maintaining low temperatures is a cornerstone of preventing epimerization.

  • Solvent Polarity: Polar solvents can stabilize the charged enolate intermediate, potentially increasing the rate of epimerization compared to nonpolar solvents.[3][5]

  • Reaction/Purification Time: The longer the aldehyde is exposed to destabilizing conditions, the more epimerization will occur.

Part 2: Troubleshooting Guide - Proactive & Reactive Solutions

This section is designed to provide direct answers to common issues encountered during experimentation.

Issue: Significant epimerization is detected in my reaction mixture.
ParameterHigh-Risk Condition (Avoid)Recommended Condition (Implement)Scientific Rationale
Temperature Room temperature or elevated temperatures (>25°C).-20°C to 0°C for reagent addition and reaction.[3]Reduces the kinetic rate of the proton abstraction and enolate formation, significantly slowing the epimerization process.[6]
Base Selection Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe). Amine bases like triethylamine (TEA) if used in excess or at high temp.Use of hindered, non-nucleophilic bases (e.g., Proton-Sponge®, DBU in catalytic amounts at low temp). Ideally, design the synthesis to avoid bases altogether.Hindered bases are less likely to coordinate at the sterically crowded C2 position. Minimizing base concentration reduces the frequency of proton abstraction events.
Acidic Conditions Strong aqueous acids (e.g., HCl, H₂SO₄).Anhydrous, mild Lewis acids if required. Use of buffered systems to maintain a neutral pH (e.g., phosphate or bicarbonate buffers during workup).Strong protic acids can catalyze enolization. Controlling the pH during aqueous workups is critical to prevent epimerization before extraction.[7][8]
Solvent Choice Polar, protic solvents (e.g., Methanol, Ethanol). Polar aprotic solvents like DMF or DMSO can also increase rates.[5]Apolar solvents like Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF).[3]Apolar solvents are less effective at stabilizing the charged enolate intermediate, thus disfavoring its formation and suppressing the epimerization pathway.
Issue: Epimerization occurs during chromatographic purification.

Q: My aldehyde appears pure post-reaction, but I see the epimer after silica gel chromatography. What's happening and how do I fix it?

Answer: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and has surface silanol groups that can catalyze enolization. The extended contact time during column chromatography can lead to significant on-column epimerization.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (or another volatile amine), then pack the column. This deactivates the acidic sites. Caution: Ensure your target molecule is stable to trace amounts of amine in the final product.

  • Use a Different Stationary Phase: Consider using neutral alumina or a buffered silica phase if available.

  • Minimize Residence Time: Use flash chromatography with slightly higher pressure to push the compound through the column quickly. Avoid letting the compound sit on the column for extended periods.

  • Alternative Purification: If chromatography proves too harsh, consider crystallization or formation of a reversible derivative. For some aldehydes, forming a bisulfite adduct allows for purification via extraction, though the basic conditions required for release must be carefully controlled at low temperatures to avoid epimerization.[9][10]

Issue: The compound degrades or epimerizes during storage.

Q: How should I store (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal to ensure long-term stability?

Answer: Aldehydes are susceptible to both oxidation (to the carboxylic acid) and epimerization.

  • Temperature: Store at -20°C or lower .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.

  • Solvent: Store as a solid if possible. If a solution is necessary, use a dry, aprotic solvent like toluene and keep it cold. Avoid storing in protic solvents.

  • Purity: Ensure the stored material is free from acidic or basic impurities from the synthesis.

Part 3: Validated Experimental Protocols

These protocols are designed to minimize epimerization at every stage of handling and reaction.

Protocol 1: General Handling of the Aldehyde
  • Always handle the compound under an inert atmosphere (Ar or N₂).

  • Use dry, aprotic solvents (e.g., DCM, THF, Toluene) from a solvent purification system or freshly distilled.

  • When weighing and transferring the material, do so quickly to minimize exposure to air and moisture.

  • For reactions, prepare the flask with all other reagents and cool the mixture to the target temperature (e.g., 0°C or -20°C) before adding the aldehyde, preferably as a solution in a cold, dry solvent.

Protocol 2: Epimerization-Free Wittig Reaction (Example)

This protocol illustrates the application of the principles discussed for a common reaction involving aldehydes.

  • Dry a round-bottom flask under vacuum with a heat gun and backfill with Argon.

  • Add the phosphonium salt (1.1 eq) and suspend it in dry THF (0.2 M).

  • Cool the suspension to -78°C (dry ice/acetone bath).

  • Slowly add a strong base (e.g., n-BuLi) to form the ylide.

  • In a separate flask, dissolve (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1.0 eq) in a minimal amount of dry THF.

  • Slowly add the aldehyde solution dropwise to the cold ylide solution at -78°C. The key is adding the aldehyde to the base, not the other way around, to ensure the base is consumed immediately by the phosphonium salt.

  • Stir the reaction at -78°C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, then proceed with an aqueous workup and extraction into a nonpolar solvent like ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sources

Technical Support Center: Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral intermediate. The synthesis, typically involving the partial reduction of a protected lactone or ester precursor, is sensitive and prone to several side reactions that can compromise yield and stereochemical integrity.

This document provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, typically the Diisobutylaluminium hydride (DIBAL-H) reduction of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone.

Problem 1: Low Yield of Aldehyde and Formation of the Primary Alcohol Byproduct

Symptom: Your reaction yields a significant amount of (2S,3R,4R)-2,3,5-tris(benzyloxy)pentane-1,4-diol, as confirmed by NMR or Mass Spectrometry. The desired aldehyde is present but in a lower-than-expected yield.

Probable Cause: This is a classic case of over-reduction. DIBAL-H is a powerful reducing agent that can reduce the initially formed aldehyde to a primary alcohol.[1][2] This side reaction becomes dominant if the reaction temperature is too high, if excess DIBAL-H is used, or if the reaction is not quenched properly.[3]

Corrective Action Protocol:

  • Strict Temperature Control: The stability of the tetrahedral intermediate formed after the first hydride addition is paramount. This intermediate is stable at low temperatures but collapses to the aldehyde upon warming, which is then rapidly reduced further.[2]

    • Maintain the reaction temperature strictly at -78 °C (a dry ice/acetone bath is standard) from the moment of DIBAL-H addition until the moment of quenching.[3][4]

    • Use a calibrated low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.

  • Precise Reagent Stoichiometry:

    • Titrate your DIBAL-H: The molarity of commercial DIBAL-H solutions can vary. Titrate the solution before use to determine its exact concentration.

    • Use Stoichiometric Amounts: Add 1.0–1.2 equivalents of DIBAL-H slowly (dropwise) to the cooled solution of the ester/lactone.[3] Using a significant excess guarantees over-reduction.

  • Optimized Quenching Procedure:

    • Quench the reaction at -78 °C. Do not allow it to warm up before the excess DIBAL-H is destroyed.

    • Slowly add a few equivalents of cold methanol (MeOH) to destroy any unreacted DIBAL-H.[3][4]

    • After the excess hydride is quenched, proceed with the addition of a cold aqueous solution (e.g., saturated Rochelle's salt or 1M HCl) to hydrolyze the aluminum complexes.

Data Summary: Recommended DIBAL-H Reaction Conditions

ParameterRecommended ConditionRationale
Temperature -78 °C (Internal)Stabilizes the tetrahedral intermediate, preventing aldehyde formation and subsequent over-reduction.[1][2]
DIBAL-H Equiv. 1.0 - 1.2Minimizes excess reagent, which is the primary cause of the side reaction.[3]
Addition Rate Dropwise over 30-60 minPrevents localized temperature spikes.
Solvent Toluene, THF, DCMAprotic, non-coordinating solvents are standard. Toluene is often preferred for its low freezing point.[3][5]
Quenching Agent 1. Cold Methanol, then 2. Aq. Rochelle's SaltMethanol safely neutralizes excess DIBAL-H at low temp; Rochelle's salt chelates aluminum salts to prevent emulsion.[4]

Troubleshooting Workflow: Low Aldehyde Yield

G start Low Yield of Desired Aldehyde check_byproduct Primary Alcohol Byproduct Detected? start->check_byproduct over_reduction Probable Cause: Over-Reduction check_byproduct->over_reduction Yes other_issues Investigate other issues: - Starting material purity - Workup losses - Product instability check_byproduct->other_issues No temp Was Temp Held at -78°C? over_reduction->temp equiv Were DIBAL-H Equiv. 1.0-1.2? over_reduction->equiv quench Was Quench Performed at -78°C? over_reduction->quench solution_temp Corrective Action: Maintain strict internal temp control at -78°C. temp->solution_temp No solution_equiv Corrective Action: Titrate DIBAL-H solution and use max 1.2 equivalents. equiv->solution_equiv No solution_quench Corrective Action: Quench with cold MeOH before warming the reaction. quench->solution_quench No

Caption: Troubleshooting workflow for over-reduction.

Problem 2: Loss of Stereochemical Purity at the C2 Position (Epimerization)

Symptom: You observe the presence of the (2R,3R,4R) diastereomer in your product mixture, indicating epimerization at the carbon alpha to the newly formed aldehyde.

Probable Cause: The proton on the C2 carbon is now alpha to a carbonyl group, making it acidic. Traces of base during the reaction or, more commonly, during a basic or prolonged workup can catalyze deprotonation to form a planar, achiral enolate intermediate.[6] Reprotonation can then occur from either face, leading to a mixture of epimers and a loss of stereochemical control.[7]

Corrective Action Protocol:

  • Avoid Basic Conditions:

    • During workup, avoid using strong bases like NaOH or K₂CO₃ if possible.

    • If a basic wash is necessary to remove acidic impurities, use it quickly, at low temperatures (0-5 °C), and with a weak base like saturated sodium bicarbonate (NaHCO₃).

  • Employ a Mildly Acidic or Chelating Workup:

    • A standard and highly recommended workup involves quenching with cold methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[4] The tartrate chelates the aluminum salts, breaking up emulsions and maintaining a pH that is not conducive to epimerization.

    • Alternatively, a carefully controlled quench with a weak acid like saturated ammonium chloride (NH₄Cl) can be effective.[3]

  • Minimize Time in Solution: The target aldehyde can be sensitive. After workup and extraction, dry the organic layers, concentrate the solution in vacuo at low temperature, and purify the product as soon as possible. Avoid storing the crude product for extended periods.

  • Purification Considerations:

    • Silica gel can be slightly acidic and may catalyze epimerization or other side reactions if the product is left on the column for too long.

    • Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-0.5%) if epimerization on the column is suspected. Perform flash chromatography quickly.

Reaction Pathway: Epimerization at C2

Caption: Mechanism of base-catalyzed epimerization at C2.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is DIBAL-H the preferred reagent for the partial reduction of esters to aldehydes?

A1: DIBAL-H offers a unique combination of reactivity and selectivity that makes it ideal for this transformation. Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), which inevitably reduce esters to primary alcohols, DIBAL-H allows the reaction to be stopped at the aldehyde stage under carefully controlled conditions.[1] Its bulky isobutyl groups and Lewis acidic aluminum center coordinate to the carbonyl oxygen, facilitating a single hydride transfer.[2] At low temperatures (-78 °C), the resulting tetrahedral intermediate is stable enough to be isolated by quenching before it can eliminate the alkoxy group and undergo a second reduction.[2][3]

Q2: What is the role of chelation in controlling the stereochemistry at the C4 position?

A2: While the target molecule is typically synthesized by reducing a C1 lactone, if one were to generate the C4 hydroxyl group from a ketone precursor (i.e., reducing a (2S,3R)-2,3,5-Tris(benzyloxy)-4-oxopentanal), chelation control would be critical. In such a scenario, a reducing agent can coordinate simultaneously to the ketone's carbonyl oxygen and the oxygen of the benzyloxy group at C3. This forms a rigid five-membered ring intermediate. The hydride is then delivered from the less sterically hindered face, leading to a predictable diastereomeric outcome.[8][9] Reagents like Red-Al have been shown to be highly effective for such chelation-controlled reductions, yielding the anti-diol product with high selectivity.[10]

Q3: Are there alternatives to benzyl (Bn) protecting groups for this synthesis?

A3: Yes, while benzyl ethers are common due to their stability under a wide range of conditions, other protecting groups could be used. The choice depends on the overall synthetic strategy and the required deprotection conditions.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust but can be cleaved with fluoride sources (like TBAF) or acid. Sterically bulky silyl groups can influence the reactivity and stereoselectivity of nearby functional groups.[11][12]

  • Acetals (e.g., MOM, THP): These are stable to basic and nucleophilic conditions but are readily cleaved with acid.[11] They are generally considered "small" protecting groups that allow for chelation control.[12] The key is to select a protecting group that is stable to the Lewis acidic and hydridic conditions of the DIBAL-H reduction but can be removed later without affecting the rest of the molecule (orthogonal protection strategy).[13]

Q4: How can I reliably confirm the stereochemistry of my final product?

A4: Confirming the stereochemistry of a complex, acyclic molecule like this requires advanced analytical techniques.

  • NMR Spectroscopy: High-field 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments are essential. The coupling constants (J-values) between protons on adjacent stereocenters (e.g., H2-H3, H3-H4) can provide crucial information about their dihedral angles, which can be correlated to the relative stereochemistry. NOESY experiments can show through-space correlations between protons, helping to build a 3D model of the preferred conformation in solution.

  • X-ray Crystallography: This is the definitive method for determining absolute stereochemistry. If you can grow a suitable crystal of the final product or a downstream derivative, its structure can be unambiguously determined.

  • Chiral HPLC/SFC: Chiral chromatography can be used to separate diastereomers and enantiomers. By comparing the retention time of your product to that of an authentic, known standard, you can confirm its identity. This is also an excellent method for determining diastereomeric purity (dr).

References

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Portal. [Link]

  • OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). OrgoSolver. [Link]

  • Doubleday, P. F., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PubMed Central. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2021). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 143(10), 3765–3771. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • ADICHEMISTRY. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. ADICHEMISTRY. [Link]

  • Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2021). Photocatalyzed Epimerization of Quaternary Stereocenters. PubMed Central. [Link]

  • ResearchGate. (2022). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate. [Link]

  • Sarko, C. R., Guch, I. C., & DiMare, M. (1996). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry, 61(3), 868–873. [Link]

  • El-Awa, A., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PubMed Central. [Link]

  • Stanek, J. (1990). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 67(4), 353. [Link]

  • Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Tadesse, S., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

Sources

Optimization of oxidation conditions for preparing (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide for the optimization of oxidation conditions for preparing (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Technical Support Center: Selective Oxidation of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanol

Welcome to the technical support guide for the synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex, highly functionalized molecules. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during the selective oxidation of the primary alcohol in this substrate.

The target transformation involves the conversion of a primary alcohol to an aldehyde in the presence of a secondary alcohol and multiple benzyl ether protecting groups. This requires a mild and highly chemoselective oxidation method to avoid over-oxidation to the carboxylic acid or unwanted side reactions. This guide focuses on the three most reliable and widely adopted methods for this purpose: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Parikh-Doering Oxidation.

Part A: Troubleshooting Guide

This section addresses specific issues that may arise during your experiment. Each problem is followed by an analysis of potential causes and a list of actionable solutions.

Issue 1: Incomplete or Stalled Reaction

You observe a significant amount of starting material remaining by TLC analysis even after the recommended reaction time.

Possible Causes:

  • Degraded Reagents: The reagents for these oxidations are highly sensitive to atmospheric moisture.

    • DMP is known to be moisture-sensitive and can degrade upon improper storage.[1]

    • The Sulfur trioxide-pyridine complex (SO₃·Py) used in the Parikh-Doering oxidation is hygroscopic.[2]

    • Oxalyl chloride for the Swern oxidation can hydrolyze if exposed to moisture, and DMSO must be anhydrous.

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent is a common reason for incomplete conversion.[1]

  • Sub-optimal Temperature:

    • Swern Oxidation: This reaction requires cryogenic temperatures (typically -78 °C) for the initial activation steps. Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate.[3][4]

    • Parikh-Doering/DMP: While these are often run at 0 °C or room temperature, very low ambient temperatures can slow the reaction rate.[1][5]

  • Poor Solvent Quality: The use of non-anhydrous solvents can quench the active oxidant. Dichloromethane (DCM) is commonly used and must be thoroughly dried before use.

Recommended Solutions:

  • Verify Reagent Quality: Always use a freshly opened bottle of the oxidant or a batch that has been stored correctly in a desiccator. For the Swern oxidation, it is advisable to distill DMSO from calcium hydride and oxalyl chloride from a suitable drying agent before use, if high purity is required.

  • Adjust Stoichiometry: Ensure at least 1.5 equivalents of DMP or 2-3 equivalents of the SO₃·Py complex are used. For the Swern protocol, typically 1.5-2.0 equivalents of oxalyl chloride and 2-3 equivalents of DMSO are employed.

  • Strict Temperature Control:

    • For the Swern oxidation, maintain the reaction at -78 °C (a dry ice/acetone bath) during the addition of DMSO, oxalyl chloride, and the alcohol. Do not allow the internal temperature to rise above -60 °C.[4]

    • For other oxidations, ensure the reaction is maintained at the recommended temperature (e.g., 0 °C or 20-25 °C).

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

Issue 2: Low Yield and/or Formation of Significant Side Products

The desired aldehyde is formed, but the isolated yield is low due to the presence of impurities.

Possible Causes:

  • Over-oxidation to Carboxylic Acid: While rare with these methods, prolonged reaction times or excessive oxidant can sometimes lead to the formation of the corresponding carboxylic acid.[6]

  • Formation of Methylthiomethyl (MTM) Ether: In DMSO-based oxidations (Swern, Parikh-Doering), warming the reaction mixture before the addition of the amine base can lead to the formation of an MTM ether side product.[5][7]

  • Epimerization at C2: The α-proton on the carbon adjacent to the newly formed aldehyde (C2) is acidic. The tertiary amine base (e.g., triethylamine) can deprotonate this position, leading to epimerization and a mixture of diastereomers.

  • Byproduct from Reagents: The reaction byproducts can complicate purification.

    • Swern: Dimethyl sulfide (malodorous), CO, CO₂, and triethylammonium chloride are produced.[8][9]

    • DMP: The reduced form of the periodinane reagent must be removed.[10]

Recommended Solutions:

  • Monitor Reaction Closely: Use TLC to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is no longer visible to prevent potential over-oxidation or side reactions.[1]

  • Control Order and Timing of Addition: In DMSO-based methods, add the tertiary amine base only after the alcohol has fully reacted with the activated DMSO complex. Do not let the reaction warm up before the base is added.

  • Mitigate Epimerization:

    • Add the base slowly at low temperatures.

    • Consider using a more sterically hindered base, such as diisopropylethylamine (DIPEA), which is less likely to deprotonate the C2 position.

  • Implement Proper Workup:

    • For DMP: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess DMP and its byproduct.[1]

    • For Swern: After the reaction, rinsing glassware with bleach can help oxidize the volatile and odorous dimethyl sulfide byproduct.[8] An aqueous wash during workup will remove the triethylammonium salts.

Part B: Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for my substrate?

The choice of method depends on available equipment, scale, and sensitivity of the substrate. All three methods discussed are excellent candidates.

FeatureSwern OxidationDess-Martin Periodinane (DMP)Parikh-Doering Oxidation
Temperature -78 °C (Cryogenic)[3][4]Room Temperature (or 0 °C)[10][11]0 °C to Room Temperature[5]
Key Reagents DMSO, Oxalyl Chloride, Triethylamine[3]DMP in DCM[11]DMSO, SO₃·Pyridine, Triethylamine[5]
Pros Inexpensive reagents, high yields, reliable.[7][12]Mild, neutral pH, simple workup, high chemoselectivity.[11][13]Milder than Swern (no cryogenics), less prone to MTM ether side products.[5][14]
Cons Requires cryogenic setup, toxic CO gas evolved, malodorous DMS byproduct.[3][4][8]Expensive, potentially explosive on large scale.[15]Requires large excess of reagents at times, SO₃·Py is hygroscopic.[2]

For its operational simplicity and mild conditions, Dess-Martin Periodinane (DMP) oxidation is often the first choice for small-scale, sensitive substrates like this one. For larger-scale synthesis, the Parikh-Doering oxidation offers a good balance of mildness and cost-effectiveness without requiring a cryogenic setup.

Q2: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.[1]

  • Setup: Use a silica gel plate and an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Interpretation: The starting alcohol is relatively polar and will have a lower Rf value. The product aldehyde is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

  • Visualization: Use a UV lamp (if the compound is UV active) and/or stain with an oxidizing agent like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which will stain both the alcohol and the aldehyde.

Q3: Are the benzyl (Bn) protecting groups stable under these oxidation conditions?

Yes. Benzyl ethers are robust and stable under Swern, DMP, and Parikh-Doering conditions.[16] These methods are known for their wide tolerance of common protecting groups, which is why they are frequently used in the total synthesis of complex molecules.[2][13] Cleavage of benzyl ethers typically requires harsher methods like catalytic hydrogenolysis or strong Lewis acids, which are not employed here.[16][17][18]

Q4: What are the most critical safety precautions for these reactions?

  • Swern Oxidation: The reaction generates carbon monoxide (CO), which is acutely toxic, and dimethyl sulfide, which has a very strong, unpleasant odor.[8][9] This reaction must be performed in a well-ventilated fume hood. The reaction can also be highly exothermic and generate a large volume of gas, so slow addition and strict temperature control are vital to prevent a dangerous pressure buildup.[3][4]

  • Dess-Martin Periodinane (DMP): DMP is known to be potentially explosive under impact or when heated, especially on a larger scale.[19][15] Handle with care and avoid large-scale reactions without appropriate safety assessments.

Q5: My aldehyde product appears unstable during purification on silica gel. What can I do?

Aldehydes, particularly those with adjacent stereocenters and protecting groups, can sometimes be sensitive to silica gel, which is weakly acidic. This can lead to degradation or epimerization.

  • Solution 1: Neutralize Silica Gel. Before preparing your column, wash the silica gel with a dilute solution of triethylamine in your eluent system (e.g., 1% Et₃N in Hexanes/EtOAc), then flush with the eluent until the eluting solvent is neutral. This deactivates the acidic sites.

  • Solution 2: Rapid Purification. Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible.

  • Solution 3: Alternative Sorbents. Consider using a less acidic stationary phase like Florisil® or alumina (neutral or basic) for purification if the problem persists.

Visualized Workflows and Pathways

G cluster_react cluster_prod Reactant (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanol (Primary Alcohol) Product (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (Aldehyde) Reactant->Product Mild Oxidant (DMP, Swern, or Parikh-Doering)

G A Reaction Setup (Inert atmosphere, Anhydrous Solvent) B Cool to Target Temperature (-78°C, 0°C, or RT) A->B C Slow Reagent Addition (Oxidant, Alcohol, Base) B->C D Monitor by TLC (Check for SM disappearance) C->D E Reaction Quench (e.g., Na2S2O3 for DMP) D->E F Aqueous Workup (Separate organic/aqueous layers) E->F G Purification (Silica Gel Chromatography) F->G H Characterization (NMR, MS, IR) G->H

G

Part C: Experimental Protocols

The following are generalized, step-by-step procedures. Note: Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard procedures known for their mildness and effectiveness.[1][11]

  • Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • To the stirred solution, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the mixture with DCM and quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

This procedure requires strict adherence to cryogenic temperatures.[3][8]

  • To a flame-dried flask under Argon, add anhydrous DCM and cool to -78 °C.

  • Slowly add oxalyl chloride (1.5 eq).

  • After 5 minutes, add anhydrous DMSO (2.5 eq) dropwise, ensuring the internal temperature does not exceed -60 °C. Gas evolution (CO, CO₂) will be observed. Stir for 15 minutes.

  • Add a solution of the starting alcohol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Add triethylamine (TEA, 5.0 eq) dropwise. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation

This method provides the benefits of a DMSO-based oxidation without the need for cryogenic conditions.[5][20]

  • To a flask containing the starting alcohol (1.0 eq) and a hindered base like triethylamine (3.0-5.0 eq) or DIPEA in anhydrous DCM/DMSO (co-solvent), add the SO₃·Pyridine complex (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-4 hours).

  • Quench the reaction with water and extract with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. Swern oxidation. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • Grokipedia. Parikh–Doering oxidation. [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Alcohol Oxidation with Dess-Martin Periodinane. [Link]

  • Organic Syntheses. The dess-martin periodinane. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Chem-Station. Parikh-Doering Oxidation. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • YouTube. Parikh-Doering oxidation. [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • Chem-Station. Dess-Martin Oxidation. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

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A Guide for Researchers on the Selective Deprotection of Benzyl Ethers in the Presence of Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chemoselective Benzyl Group Removal >

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for a common yet significant challenge in multi-step synthesis: the removal of benzyl (Bn) protecting groups without affecting a sensitive aldehyde functionality. Aldehydes are highly susceptible to reduction, oxidation, and other transformations under conditions typically used for benzyl ether cleavage, making this a non-trivial synthetic step. This document is designed to equip researchers, scientists, and drug development professionals with the expert knowledge to navigate this challenge successfully.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove a benzyl group without reducing an aldehyde?

The primary challenge lies in the overlapping reactivity of these two functional groups. The most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂ over Pd/C).[1][2] Unfortunately, these conditions are often too harsh and will readily reduce an aldehyde to its corresponding primary alcohol. The goal is to find a "sweet spot" of reactivity—conditions potent enough to cleave the stable C-O bond of the benzyl ether but mild enough to leave the C=O double bond of the aldehyde untouched.

Q2: I'm planning a synthesis. Which debenzylation method should I consider first for a substrate containing an aldehyde?

For substrates containing easily reducible functional groups like aldehydes, Catalytic Transfer Hydrogenation (CTH) is often the most reliable first choice.[3] Instead of using high-pressure hydrogen gas, CTH utilizes a hydrogen donor molecule (e.g., formic acid, ammonium formate, or 1,4-cyclohexadiene) to generate a low, steady concentration of hydrogen in situ.[3][4] This controlled delivery of the reducing agent significantly minimizes over-reduction of the aldehyde.

Q3: My CTH reaction is sluggish or incomplete. What are my next options?

If CTH fails, the next logical step is to move away from reductive methods entirely. Lewis acid-mediated debenzylation is a powerful alternative. A combination of Boron Trichloride (BCl₃) and a cation scavenger like pentamethylbenzene at low temperatures can chemoselectively cleave aryl benzyl ethers while leaving a wide range of sensitive functional groups, including aldehydes, intact.[5][6] For aliphatic benzyl ethers, BCl₃·SMe₂ is also a mild and effective option.[7]

Q4: What are the most common side products I should watch out for?

The most common side products are the corresponding primary alcohol (from aldehyde over-reduction) and benzyl alcohol. In some cases, particularly with Lewis acid methods, you might observe Friedel-Crafts-type side reactions where the cleaved benzyl cation alkylates other aromatic rings in your molecule if a scavenger is not used.[5]

Method Selection & Troubleshooting Workflow

Choosing the correct deprotection strategy is critical. The following decision tree, rendered in DOT language, provides a logical workflow for selecting a method and troubleshooting common issues.

G cluster_start cluster_methods Method Selection cluster_troubleshooting Troubleshooting start Start: Substrate with Benzyl Ether & Aldehyde cth Try Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, Ammonium Formate) start->cth First Choice: Mildest Conditions lewis_acid Try Lewis Acid Cleavage (e.g., BCl₃ + Scavenger) start->lewis_acid If substrate is known to be hydrogenation-sensitive (e.g., contains other reducible groups) cth_outcome Evaluate CTH Result cth->cth_outcome la_outcome Evaluate Lewis Acid Result lewis_acid->la_outcome oxidative Consider Oxidative Debenzylation (e.g., DDQ - for activated Bn) success Success: Desired Product cth_outcome->success Clean Deprotection aldehyde_reduction Problem: Aldehyde Reduction cth_outcome->aldehyde_reduction Over-reduction observed incomplete_rxn Problem: Incomplete Reaction cth_outcome->incomplete_rxn Starting Material remains la_outcome->success Clean Deprotection decomposition Problem: Decomposition la_outcome->decomposition Substrate unstable aldehyde_reduction->lewis_acid Solution: Avoid Reductive Methods incomplete_rxn->lewis_acid Solution: Try a more powerful reagent decomposition->oxidative Alternative: If substrate has electron-rich Bn group

Caption: A decision tree for selecting and troubleshooting debenzylation methods.

Core Methodologies & Detailed Protocols

This section details the most effective methods for the chemoselective cleavage of benzyl ethers in the presence of aldehydes.

Method 1: Catalytic Transfer Hydrogenation (CTH)

Principle & Mechanism: CTH involves the use of a hydrogen donor molecule that, in the presence of a catalyst (typically Pd/C), transfers hydrogen to the substrate. This avoids the need for gaseous hydrogen and allows for much milder reaction conditions. The reaction proceeds via catalytic hydrogenolysis, yielding the deprotected alcohol and toluene.[1][4]

Best For: Substrates that can tolerate mild reductive conditions. It is the go-to method for its operational simplicity and generally clean reaction profiles.

Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve the benzylated substrate (1 equivalent) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 equivalents).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical catalyst loading is 10-20 mol% with respect to the substrate.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Troubleshooting Guide for CTH:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient catalyst loading. 2. Deactivated catalyst. 3. Insufficient hydrogen donor.1. Increase catalyst loading to 20-30 mol%. 2. Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more active.[8] 3. Add more ammonium formate in portions.
Aldehyde Reduction 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst is too active.1. Run the reaction at 0 °C or even lower. 2. Monitor carefully by TLC and quench immediately upon consumption of starting material. 3. Consider a less active catalyst or a different hydrogen donor like 1,4-cyclohexadiene.[3]
Reaction Stalls The presence of catalyst poisons (e.g., sulfur-containing functional groups or certain nitrogen heterocycles).CTH may not be suitable. Switch to a non-catalytic method like Lewis acid cleavage.[9]
Method 2: Lewis Acid-Mediated Cleavage with BCl₃

Principle & Mechanism: The Lewis acid BCl₃ coordinates to the ether oxygen, activating the C-O bond for cleavage. A cation scavenger, such as pentamethylbenzene, is crucial as it traps the resulting benzyl cation, preventing it from causing unwanted side reactions (e.g., Friedel-Crafts alkylation).[5] This method is particularly effective for aryl benzyl ethers at very low temperatures.

Best For: Substrates that are sensitive to any form of reduction or contain catalyst poisons. It shows excellent chemoselectivity.[5][6]

Detailed Protocol:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the benzylated substrate (1 equivalent) and pentamethylbenzene (3 equivalents) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the mixture at -78 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete in less than 1 hour.

  • Quenching: Once the reaction is complete, quench by slowly adding methanol, followed by saturated aqueous sodium bicarbonate solution.[10]

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Guide for BCl₃ Cleavage:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient BCl₃. 2. Reaction temperature is too low for a less reactive substrate.1. Increase the equivalents of BCl₃ to 2.5-3.0. 2. Allow the reaction to slowly warm to -40 °C or -20 °C.
Formation of Side Products 1. Insufficient cation scavenger. 2. Presence of water in the reaction.1. Ensure at least 3 equivalents of pentamethylbenzene are used. 2. Use anhydrous solvents and flame-dried glassware.
Substrate Decomposition The substrate is highly sensitive to strong Lewis acids.This method may be too harsh. If the benzyl group is activated (e.g., a p-methoxybenzyl ether), consider a milder oxidative method using DDQ.[3]

Comparison of Key Methods

FeatureCatalytic Transfer Hydrogenation (CTH)Lewis Acid Cleavage (BCl₃)
Reagents Pd/C, Ammonium Formate (or other H-donor)BCl₃, Pentamethylbenzene
Conditions Room temperature, neutral pH-78 °C, anhydrous, inert atmosphere
Pros Operationally simple, mild, avoids H₂ gas.[4]Excellent chemoselectivity, avoids reduction, fast.[5]
Cons Can cause over-reduction of aldehyde, catalyst poisoning is possible.[9]Requires strictly anhydrous/inert conditions, BCl₃ is corrosive.
Best For General-purpose, first-line method.Hydrogenation-sensitive or poison-containing substrates.

This guide provides a robust framework for successfully navigating the selective deprotection of benzyl ethers in the presence of aldehydes. By understanding the underlying principles and potential pitfalls of each method, researchers can make informed decisions to advance their synthetic campaigns efficiently and with high yields.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

  • Coleman, R. S., et al. (2022). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters. Available at: [Link]

  • Khan Academy. (2018). Benzyl ether cleavage. YouTube. Available at: [Link]

  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • Tokuyama, H., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Repository. Available at: [Link]

  • Hamada, S., et al. (2023). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. The Journal of Organic Chemistry. Available at: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Available at: [Link]

  • D'Andrea, S. V., & D'Souza, L. J. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • University of Oxford. (n.d.). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Retrieved from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic Letters. Available at: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Koyama, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N‑Benzyl Amides and O‑Benzyl Ethers Using Alkali Metal Bromide. ACS Figshare. Available at: [Link]

  • ResearchGate. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]

  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]

  • Bols, M., & Hazai, I. (2000). Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides. Chemical Communications. Available at: [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of complex, stereochemically-defined carbohydrate intermediates such as (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a critical task in the development of novel therapeutics, including nucleoside analogues and natural product derivatives.[1][2][3][4] The target molecule, a selectively protected pentose, presents significant synthetic challenges.[5] Its aldehyde functionality is sensitive, and the multiple stereocenters demand precise control throughout the synthetic sequence. This guide addresses common issues encountered during the final oxidation step—the conversion of the precursor alcohol to the target aldehyde—providing field-tested troubleshooting strategies to improve yield and purity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is consistently low after the final oxidation step. What are the most likely causes?

Low yields in this synthesis typically stem from one or more of the following issues:

  • Incomplete Oxidation: The conversion of the primary alcohol precursor to the aldehyde may not be reaching completion.

  • Over-oxidation: The desired aldehyde is susceptible to further oxidation, forming the corresponding carboxylic acid, which is a common and often significant byproduct.

  • Product Instability: The target aldehyde, with its α-benzyloxy group, can be unstable under the reaction or workup conditions, leading to degradation or epimerization at the C2 position.

  • Purification Losses: The product may degrade during chromatographic purification on silica gel, which can be acidic.

  • Sub-optimal Precursor Quality: Impurities in the starting alcohol can interfere with the oxidation reaction.

A systematic approach is required, starting with an evaluation of the oxidation method itself, followed by a critical assessment of the workup and purification procedures.

Q2: The oxidation of my precursor alcohol is incomplete. How can I drive the reaction to completion?

Incomplete conversion is a frequent challenge. The choice of oxidant and reaction conditions are paramount for oxidizing a sterically hindered, multifunctional alcohol. Two common and effective methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[6][7][8]

Troubleshooting Strategies:

  • Re-evaluate Reagent Stoichiometry: Ensure that a sufficient excess of the oxidizing agent is used. For both Swern and DMP oxidations, using 1.5 to 2.0 equivalents of the oxidant is often necessary for complex substrates.

  • Optimize Reaction Time and Temperature: While Swern oxidations must be conducted at low temperatures (-78 °C) to maintain the stability of the active species, allowing the reaction to stir for a sufficient time (typically 30-60 minutes) after the addition of the base is crucial.[9] For DMP oxidations, which are typically run at room temperature, extending the reaction time to 2-4 hours can improve conversion.[8]

  • Ensure Anhydrous Conditions: Both reactions are highly sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Water will consume the oxidant and reduce the effective stoichiometry.

Comparative Overview of Common Oxidation Conditions:

Oxidation Method Typical Reagents Temperature Key Advantages Common Pitfalls
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CMild conditions, avoids over-oxidation.[7][10]Requires strict low-temperature control; malodorous DMS byproduct.[7]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.Neutral pH, high yields, simple workup.[6][11]DMP is potentially explosive and costly.[6][11]
Q3: I'm observing a significant amount of the corresponding carboxylic acid. How can I prevent over-oxidation?

The formation of the carboxylic acid byproduct indicates that the aldehyde is not stable under the reaction conditions or that a non-selective oxidant was used.

Preventative Measures:

  • Avoid Chromium-Based Reagents: Reagents like Jones reagent (CrO₃/H₂SO₄) are highly acidic and will readily oxidize aldehydes to carboxylic acids. They are not suitable for this transformation.

  • Choose a Mild, Non-Acidic Oxidant: Both Swern and DMP oxidations are excellent choices as they operate under mild and non-acidic conditions, which inherently minimizes the risk of over-oxidation.[6][10]

  • Careful Workup: During the workup, avoid unnecessarily long exposure to air. The target aldehyde can be susceptible to air oxidation, especially if trace metals are present. Quench the reaction promptly and proceed to extraction.

  • Buffer the Reaction (DMP): For particularly sensitive substrates in a DMP oxidation, adding a mild, non-nucleophilic base like pyridine (2-4 equivalents) can help scavenge any trace acid impurities in the DMP reagent or generated during the reaction.

Q4: My NMR analysis suggests the presence of diastereomers. What is causing epimerization and how can I minimize it?

The proton at the C2 position is alpha to the aldehyde's carbonyl group, making it acidic and susceptible to removal. This can lead to epimerization (a change in stereochemistry) at this center, especially under basic conditions.

Minimizing Epimerization:

  • Base Selection in Swern Oxidation: Triethylamine is a common base, but if epimerization is a problem, a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA) can be beneficial.

  • Control Base Stoichiometry: Use the minimum amount of base required to complete the reaction. A large excess of triethylamine can promote epimerization.

  • Temperature Control: Maintain a low temperature throughout the Swern oxidation and workup. Do not let the reaction warm up prematurely.

  • Neutral Conditions of DMP: The Dess-Martin oxidation is often preferred for substrates prone to epimerization because it runs under neutral conditions, avoiding the need for a strong base.[6][11]

Workflow for Oxidation and Side Product Formation

G cluster_0 Oxidation Step cluster_1 Potential Side Reactions Precursor (2S,3R,4R)-...-pentan-1-ol Oxidant Swern or DMP Conditions Precursor->Oxidant Reacts with Product (2S,3R,4R)-...-pentanal (Desired Product) Oxidant->Product Forms Side_Product3 Unreacted Starting Material Oxidant->Side_Product3 Incomplete Reaction Side_Product1 Carboxylic Acid (Over-oxidation) Product->Side_Product1 Further Oxidation Side_Product2 C2-Epimer (Diastereomer) Product->Side_Product2 Base-catalyzed Epimerization

Caption: Key reaction pathways in the synthesis.

Q5: I'm struggling with the purification of the final aldehyde. It seems to degrade on the silica gel column. What are the best practices for purification?

Aldehydes, particularly those with adjacent electron-donating groups like benzyl ethers, can be sensitive to the acidic nature of standard silica gel.[12]

Purification Protocol:

  • Neutralize Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine by volume. Mix thoroughly and then pack the column. This deactivates the acidic sites on the silica surface.

  • Use a Buffered Eluent: Add a small amount (0.1-0.5%) of triethylamine to your mobile phase throughout the entire purification process to maintain neutral conditions.

  • Work Quickly: Do not let the purified product sit on the rotovap or in solution for extended periods. Concentrate the fractions immediately after the column, and store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

  • Alternative Purification: If column chromatography remains problematic, consider forming a reversible bisulfite adduct.[12][13] React the crude product with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct will move to the aqueous layer, which can be separated, washed with an organic solvent to remove non-aldehyde impurities, and then the aldehyde can be regenerated by adding a mild base (e.g., sodium bicarbonate).[13]

Q6: What are the critical quality control checks for the starting material, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-pentane-1,4-diol?

The success of the oxidation is highly dependent on the purity of the precursor alcohol.

Recommended QC Checks:

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structural integrity and stereochemistry. Ensure the absence of residual protecting groups from previous steps or rearranged byproducts.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass to confirm the elemental composition.

  • Moisture Analysis (Karl Fischer Titration): Ensure the material is thoroughly dry before subjecting it to anhydrous oxidation conditions.

  • TLC Analysis: Use a sensitive stain (like ceric ammonium molybdate or permanganate) to check for minor impurities that might not be obvious by NMR. A single, clean spot is ideal.

Troubleshooting Workflow

G Start Low Yield or Purity Issue Check_Reaction Analyze Reaction TLC: - Unreacted SM? - New Spots? Start->Check_Reaction Check_Workup Review Workup & Purification: - Degradation on column? - Epimerization? Check_Reaction->Check_Workup No, clean conversion Incomplete_Rxn Incomplete Reaction Check_Reaction->Incomplete_Rxn Yes, SM remains Side_Products Side Products Formed Check_Reaction->Side_Products Yes, new spots Purification_Issue Purification Issue Check_Workup->Purification_Issue Yes Sol_Incomplete Increase oxidant equivalents. Optimize reaction time/temp. Ensure anhydrous conditions. Incomplete_Rxn->Sol_Incomplete Sol_Side_Products Use milder oxidant (DMP). Use non-nucleophilic base (DIPEA). Maintain strict temp control. Side_Products->Sol_Side_Products Sol_Purification Neutralize silica gel. Buffer eluent with Et3N. Purify quickly at low temp. Purification_Issue->Sol_Purification

Caption: A logical flow for diagnosing synthesis problems.

References

  • Organic Syntheses. (n.d.). The Dess-Martin Periodinane. Organic Syntheses. Retrieved from [Link]

  • Onodera, K., Hirano, S., & Kashimura, N. (n.d.). Oxidation of Carbohydrates with Dimethyl Sulfoxide Containing Phosphorus Pentoxide. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Bennett, C. S. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • YouTube. (2023). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Delchimica. (n.d.). (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Delchimica. (n.d.). (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Retrieved from [Link]

  • Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
  • Wikipedia. (2023). Carbohydrate synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Jinon Pharma. (n.d.). 2-3-5-tri-O-benzyl-B-D-arabino-furanose. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • OpenStax. (2023). 29.8 Carbohydrate Biosynthesis: Gluconeogenesis. Retrieved from [Link]

  • ResearchGate. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Session 18: Carbohydrate Biosynthesis I: Glycogen Synthesis. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Khan Academy. (n.d.). Dehydration synthesis or a condensation reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pentose. Retrieved from [Link]

Sources

Troubleshooting low diastereoselectivity in reactions with (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Welcome to the technical support guide for reactions involving (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with diastereoselectivity. Below, you will find a series of structured FAQs and troubleshooting protocols grounded in established stereochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity (approaching 1:1) in my nucleophilic addition to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal?

A1: Low diastereoselectivity in reactions with this aldehyde is a classic problem that arises from the competition between two opposing stereochemical control models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model (chelation control).[1][2] Your reaction conditions are likely allowing both pathways to proceed at comparable rates.

  • The Aldehyde's Structure: The key is the α-benzyloxy group and the β-benzyloxy and γ-hydroxy groups. The oxygen atoms in these substituents can act as Lewis basic sites, capable of coordinating to a metal ion or Lewis acid.

  • Felkin-Anh Model (Non-Chelation): This model predicts the stereochemical outcome based on steric and electronic effects when no chelation occurs.[1] The largest group (L) on the adjacent stereocenter orients itself perpendicular to the carbonyl, minimizing steric hindrance for the incoming nucleophile. For α-alkoxy aldehydes, the alkoxy group is often considered the "Large" group due to electronic repulsion with the nucleophile.[1]

  • Cram-Chelation Model (Chelation Control): This model applies when a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present. The metal can form a five-membered chelate ring involving the carbonyl oxygen and the α-benzyloxy oxygen.[1][2] This locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face of the rigid ring structure.

Crucially, the Felkin-Anh and Chelation-controlled pathways typically lead to opposite diastereomers.[1] If your conditions do not strongly favor one model, a mixture of products is the expected outcome.

Stereochemical_Models Fig 1. Competing pathways for diastereoselectivity. cluster_2 Stereochemical Outcome A Non-Chelating (e.g., NaBH4, bulky LA) C Felkin-Anh Model (Non-chelation) A->C Favors G Low Selectivity (Mixture of A + B) A->G B Chelating (e.g., MgBr2, ZnCl2) D Cram-Chelation Model (Chelation) B->D Favors B->G E Diastereomer A C->E Leads to F Diastereomer B D->F Leads to

Caption: Fig 1. Competing pathways for diastereoselectivity.

Q2: How can I systematically troubleshoot my reaction to favor a single diastereomer?

A2: The most effective strategy is to deliberately modify your reaction conditions to favor either chelation or non-chelation control. This involves a systematic evaluation of Lewis acids, temperature, and solvents.

Troubleshooting Workflow:

  • Establish a Baseline: Run the reaction under your current conditions and carefully determine the diastereomeric ratio (d.r.) using ¹H NMR, HPLC, or GC.

  • Push for Chelation Control: Add a strong chelating Lewis acid. The goal is to force the formation of the rigid five-membered ring.

  • Push for Felkin-Anh Control: Use a non-chelating reagent or a very bulky Lewis acid that cannot form the chelate ring due to steric hindrance.

  • Optimize Temperature: Once you identify conditions that favor one diastereomer, lower the temperature. Diastereoselectivity is often enhanced at lower temperatures (e.g., -78 °C) as the energy difference between the competing transition states becomes more significant.[3]

Troubleshooting_Workflow Fig 2. Systematic workflow for optimizing diastereoselectivity. cluster_chelation Pathway 1: Promote Chelation Control cluster_felkin Pathway 2: Promote Felkin-Anh Control start Start: Low Diastereoselectivity (d.r. ≈ 1:1) step1_chelate Add Chelating Lewis Acid (e.g., MgBr2, ZnCl2, TiCl4) Run at 0 °C start->step1_chelate step1_felkin Use Non-Chelating Conditions (e.g., K-Selectride, or bulky LA like (2,6-di-t-Bu-PhO)2AlMe) start->step1_felkin check1_chelate Analyze d.r. step1_chelate->check1_chelate step2_chelate Optimization: Lower Temperature to -78 °C check1_chelate->step2_chelate d.r. > 3:1 no_change No significant change in d.r. check1_chelate->no_change d.r. ≈ 1:1 outcome1_chelate High d.r. for Chelate Adduct step2_chelate->outcome1_chelate check1_felkin Analyze d.r. step1_felkin->check1_felkin step2_felkin Optimization: Lower Temperature to -78 °C check1_felkin->step2_felkin d.r. > 3:1 check1_felkin->no_change d.r. ≈ 1:1 outcome1_felkin High d.r. for Felkin-Anh Adduct step2_felkin->outcome1_felkin check_purity Check Aldehyde Purity and Reagent Quality no_change->check_purity

Caption: Fig 2. Systematic workflow for optimizing diastereoselectivity.

Q3: Which Lewis acids or metal counterions should I use to control the outcome?

A3: The choice of metal is one of the most powerful tools at your disposal.[4] The ability of a metal ion to chelate is related to its charge density and the length of the metal-oxygen bonds it forms.

Control TypeRecommended ReagentsRationale & Causality
Chelation Control MgBr₂, ZnCl₂, TiCl₄, SnCl₄These are small, Lewis acidic metal halides. They readily coordinate to both the carbonyl and α-benzyloxy oxygens, forming a rigid 5-membered ring. This conformation directs the nucleophile to the opposite face. Shorter metal-oxygen bonds, like those with boron or titanium, can "tighten" the transition state and lead to even greater stereoselection.[4]
Non-Chelation Control K-Selectride, L-Selectride, NaBH₄These reagents deliver a hydride nucleophile with a large, non-chelating counterion (K⁺, Na⁺). The reaction proceeds through a more flexible, open transition state governed by Felkin-Anh principles.[1]
Non-Chelation Control Organolithium (RLi), Grignard (RMgX) in non-coordinating solventsWhile Mg²⁺ can chelate, in non-coordinating solvents like toluene, aggregation of the organometallic reagent can disfavor chelation. The outcome can be highly substrate and solvent dependent.
Forced Non-Chelation Bulky Lewis Acids (e.g., MABR)Very large Lewis acids can coordinate to the carbonyl oxygen but are sterically blocked from forming a chelate with the α-alkoxy group, thus enforcing a Felkin-Anh pathway.

Experimental Protocols

Protocol 1: Diagnostic Reactions to Determine Stereochemical Preference

This protocol outlines a parallel experiment to quickly determine which control model is more effective for your specific nucleophile.

Materials:

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • Your desired nucleophile (e.g., allylmagnesium bromide, lithium enolate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Zinc Chloride (ZnCl₂) solution (1.0 M in ether)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification supplies (separatory funnel, drying agent, silica gel)

Procedure:

Reaction A: Promoting Chelation Control

  • To a flame-dried, argon-purged flask, add the aldehyde (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add anhydrous ZnCl₂ solution (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • Add the nucleophile (1.5 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction for 2-4 hours at -78 °C. Monitor by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow to warm to room temperature, extract with DCM (3x), dry over Na₂SO₄, filter, and concentrate.

  • Analyze the crude d.r. by ¹H NMR before purification.

Reaction B: Promoting Non-Chelation (Felkin-Anh) Control

  • To a flame-dried, argon-purged flask, add the aldehyde (1.0 equiv) and dissolve in anhydrous Toluene (0.1 M).

  • Cool the solution to -78 °C.

  • Without adding any Lewis acid, add the nucleophile (1.5 equiv) dropwise.

  • Stir the reaction for 2-4 hours at -78 °C. Monitor by TLC.

  • Perform the same quench and workup procedure as in Reaction A.

  • Analyze the crude d.r. by ¹H NMR before purification.

Analysis: Compare the diastereomeric ratios from Reaction A and Reaction B. A significant divergence in the d.r. will confirm that the reaction is sensitive to chelation and will guide your subsequent optimization efforts.

Q4: Could the purity of my (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal be the issue?

A4: Absolutely. Aldehydes, particularly complex ones, are susceptible to oxidation to the corresponding carboxylic acid and epimerization at the α-carbon under certain conditions.

  • Oxidation: The presence of the carboxylic acid will consume your nucleophile, leading to lower yields and potentially complicating the reaction mixture.

  • Epimerization: If the α-proton (at C2) epimerizes, you are starting with a mixture of diastereomeric aldehydes, which will inevitably lead to a mixture of product diastereomers.

Protocol 2: Purity Assessment of the Starting Aldehyde

  • ¹H NMR Analysis: Dissolve a small sample of your aldehyde in CDCl₃. Pay close attention to the aldehyde proton (CHO), which should appear as a sharp singlet or doublet around 9.5-9.8 ppm. The presence of multiple aldehyde signals or a broad signal could indicate epimerization. Also, look for a broad peak around 10-12 ppm, which could indicate the carboxylic acid impurity.

  • Thin-Layer Chromatography (TLC): Run a TLC of the aldehyde against a freshly purified sample if available. Tailing or the appearance of a more polar spot (acid) or a second spot near the main one can indicate impurities.

  • Purification: If impurities are detected, the aldehyde can often be repurified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system. It is critical to use high-purity solvents and handle the purified material under an inert atmosphere to prevent degradation.

References

  • Organic Chemistry - Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles.
  • University of Bath. (n.d.). OS-FGI Lecture 2.
  • Wikipedia. (2023). Aldol reaction. Available from: [Link]

  • Meng, D. et al. (1997). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Semantic Scholar. Available from: [Link]

  • JETIR Research Journal. (2024). A review on stereoselectivity in aldol condensation reaction. Available from: [Link]

  • Hayashi, Y. et al. (2007). Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water. Chemistry. 13(36):10246-56. Available from: [Link]

  • Meng, D. et al. (1997). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. Available from: [Link]

  • Raffier, L. et al. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. Organic Letters. 15(24):6174-7. Available from: [Link]

  • Walsh, P. J. et al. (2014). Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. ScholarlyCommons. Available from: [Link]

Sources

Technical Support Center: Scalability of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring a scalable and reproducible process.

Synthetic Overview: A Two-Step Approach from a Protected Lactone

The synthesis of the target aldehyde, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, is a delicate process due to the molecule's stereochemical complexity and the lability of the aldehyde functional group. A robust and scalable pathway involves a two-step sequence starting from the commercially available 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone.

  • Step 1: Partial Reduction of the Lactone. The first step is a partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal) using Diisobutylaluminium hydride (DIBAL-H). This reaction's success hinges on precise temperature control to prevent over-reduction to the diol.[1][2]

  • Step 2: Oxidation of the Intermediate to the Aldehyde. The lactol, which exists in equilibrium with the open-chain hydroxy aldehyde, is then subjected to a mild oxidation to furnish the final product. The Swern oxidation is an excellent choice for this transformation due to its mild conditions and high tolerance for various functional groups.[3][4]

The overall synthetic workflow is depicted below:

Synthetic_Pathway start 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone lactol Lactol Intermediate (cyclic hemiacetal) start:e->lactol:w DIBAL-H -78 °C aldehyde (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal lactol:e->aldehyde:w Swern Oxidation (DMSO, (COCl)₂, Et₃N)

Caption: Synthetic workflow for the target aldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: DIBAL-H Reduction of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone

Question 1: My DIBAL-H reduction is yielding the fully reduced diol instead of the desired lactol. What is causing this over-reduction?

Answer: Over-reduction to the diol is the most common side reaction in DIBAL-H reductions of lactones and is almost always due to a loss of temperature control.[5]

  • Causality: At low temperatures (≤ -78 °C), the tetrahedral intermediate formed after the initial hydride attack is stable.[6][7] This stability prevents the elimination of the alkoxy group and the subsequent addition of a second hydride, which leads to the diol. If the temperature rises, even locally, this intermediate can collapse to an aldehyde, which is more reactive than the starting ester and is rapidly reduced to the alcohol.[8]

  • Solutions:

    • Temperature Monitoring: Ensure your reaction flask is adequately submerged in a well-maintained dry ice/acetone bath. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.

    • Slow Addition of DIBAL-H: Add the DIBAL-H solution dropwise over an extended period. A syringe pump is ideal for maintaining a slow, consistent addition rate.[5] This minimizes localized warming.

    • Pre-cooled Reagents: Pre-cool the DIBAL-H solution in a separate flask in the -78 °C bath before adding it to the reaction mixture.

    • Solvent Choice: Ensure you are using a solvent with a low freezing point, such as dichloromethane or toluene. If your solvent freezes, it will lead to poor mixing and localized hot spots.[9]

Question 2: The reaction workup is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter and leads to low yields. How can I improve the workup?

Answer: The formation of colloidal aluminum hydroxide during the quench is a frequent issue with DIBAL-H reductions.[10]

  • Causality: Quenching with water alone often leads to the formation of a thick, gelatinous precipitate of aluminum salts, which can trap the product and make extraction and filtration inefficient.

  • Solutions:

    • Fieser Workup: After quenching the excess DIBAL-H with methanol at -78 °C, allow the reaction to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until the two layers become clear. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of a gel.[11]

    • Acidic Workup: If your product is stable to acid, you can quench the reaction with a dilute acid solution (e.g., 1M HCl). This will form water-soluble aluminum salts that are easily separated in the aqueous layer.[10]

ParameterRecommended ConditionRationale
Reaction Temperature -78 °C (Dry ice/acetone bath)Maintains the stability of the tetrahedral intermediate, preventing over-reduction.[6][7]
DIBAL-H Stoichiometry 1.0 - 1.2 equivalentsA slight excess ensures full conversion of the starting material, but a large excess increases the risk of over-reduction.[5]
Solvent Anhydrous Dichloromethane or TolueneMust be dry and have a low freezing point.[9]
Workup Quench with MeOH, then add Rochelle's salt solutionPrevents the formation of gelatinous aluminum salts, improving product isolation and yield.[11]
Step 2: Swern Oxidation of the Lactol Intermediate

Question 3: My Swern oxidation is giving a low yield of the desired aldehyde. What are the likely causes?

Answer: Low yields in Swern oxidations can stem from several factors, including reagent quality, temperature control, and side reactions.

  • Causality and Solutions:

    • Reagent Quality: The dimethyl sulfoxide (DMSO) and oxalyl chloride must be of high quality and anhydrous. Water will consume the reactive electrophile. It is recommended to use freshly opened bottles or distill the reagents before use.

    • Improper Temperature Control: The formation of the reactive chloro(dimethyl)sulfonium chloride intermediate is highly exothermic and must be performed at -78 °C. If the temperature rises above -60 °C, the intermediate can decompose.[3]

    • Side Reactions: A common side reaction is the formation of a methylthiomethyl (MTM) ether if the triethylamine is added before the alcohol has completely reacted with the activated DMSO.[4] Ensure the correct order of addition: 1) DMSO and oxalyl chloride, 2) the alcohol (lactol), and 3) triethylamine.

Question 4: I am observing the formation of byproducts, and the purification of the final aldehyde by column chromatography is difficult. What are the best practices for purification?

Answer: The target aldehyde is a polar and somewhat unstable compound. Purification can be challenging.

  • Causality and Solutions:

    • Aldehyde Instability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially on silica gel.[9] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

    • Chromatography Eluent: Use a gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. This will help to separate the product from less polar impurities and the starting material.

    • Storage: The purified aldehyde should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.[5] Aldehydes are susceptible to oxidation upon storage.[9]

Swern_Troubleshooting start Low Yield in Swern Oxidation q1 Was the reaction kept at -78°C? start->q1 ans1_no No q1->ans1_no No ans2_yes Yes q1->ans2_yes Yes q2 Were reagents anhydrous? ans2_no No q2->ans2_no No ans3_yes Yes q2->ans3_yes Yes q3 Was the order of addition correct? ans3_no No q3->ans3_no No end_node Consider alternative oxidation methods (e.g., Dess-Martin). q3->end_node Yes ans1_yes Yes ans1_no_sol Improve cooling; monitor internal temp. Intermediate decomposes > -60°C. ans1_no->ans1_no_sol ans2_yes->q2 ans2_no_sol Use fresh or distilled DMSO and oxalyl chloride. Water quenches the active species. ans2_no->ans2_no_sol ans3_yes->q3 ans3_no_sol Correct order: 1. DMSO + (COCl)₂ 2. Alcohol 3. Et₃N. Prevents MTM ether formation. ans3_no->ans3_no_sol

Caption: Troubleshooting decision tree for the Swern oxidation.

Frequently Asked Questions (FAQs)

Q1: Why are benzyl groups chosen as protecting groups for the hydroxyls, and what are the considerations for their removal?

A1: Benzyl ethers are widely used because they are stable to a broad range of reaction conditions, including the mildly basic conditions of the Swern oxidation and the organometallic nature of DIBAL-H. They can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is often compatible with sensitive functional groups.

Q2: Can this synthetic route be scaled up for industrial production?

A2: Yes, this route is scalable with careful consideration of a few factors. DIBAL-H reductions have been successfully performed on a multi-kilogram scale.[11] The main challenges for scaling up are:

  • Cryogenic Conditions: Maintaining a large reactor at -78 °C requires specialized equipment.

  • Exothermic Quench: The quenching of large amounts of DIBAL-H is highly exothermic and must be carefully controlled.

  • Swern Oxidation Byproducts: The Swern oxidation produces dimethyl sulfide, which is malodorous, and carbon monoxide, which is toxic.[3] A large-scale reaction would require robust scrubbing and ventilation systems.

Q3: Are there alternative, "greener" oxidation methods to the Swern oxidation?

A3: While the Swern oxidation is very reliable, there are alternatives that avoid the use of oxalyl chloride and the production of dimethyl sulfide. Catalytic aerobic oxidation using a palladium catalyst in water is a greener option for some substrates.[12] Another alternative is using a photocatalyst like Eosin Y with molecular oxygen as the oxidant.[13] However, the compatibility of these methods with the specific lactol intermediate would need to be experimentally verified.

Q4: How can I confirm the stereochemistry of the final product?

A4: The stereochemistry of the final product is dictated by the starting material, 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone. The DIBAL-H reduction and Swern oxidation are not expected to affect the existing stereocenters. Confirmation of the relative and absolute stereochemistry can be achieved through advanced NMR techniques (e.g., NOESY) and comparison of optical rotation data with literature values.

Experimental Protocols

Protocol 1: Partial Reduction of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.1 eq) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add methanol (2 mL per mmol of DIBAL-H) to the reaction mixture at -78 °C to quench the excess reagent.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactol, which can be used in the next step without further purification.

Protocol 2: Swern Oxidation to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
  • Activator Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C. Add oxalyl chloride (2.0 eq) followed by the dropwise addition of anhydrous DMSO (4.0 eq). Stir the mixture for 30 minutes.

  • Alcohol Addition: Dissolve the crude lactol from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir for 1 hour.

  • Base Addition: Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Washing: Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent), using a gradient of hexane/ethyl acetate as the mobile phase.

References

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic-synthesis.com. [Link]

  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Adichemistry. [Link]

  • IITian Explains JEE. (2019, January 29). DIBAL-H in Organic Chemistry || Explained by IITian || Jee Mains | Advance [Video]. YouTube. [Link]

  • NPTEL-NOC IITM. (2021, November 12). Reductions using diisobutylaluminum hydride (DIBAL-H) [Video]. YouTube. [Link]

  • Reddit. (2022, October 19). Reduction with DIBAL-H. r/OrganicChemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Proceedure. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

  • Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone. [Link]

  • Phulara, S. C., et al. (2014). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Journal of basic microbiology, 54(11), 1238–1247.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Reddit. (2013, June 17). Cold DIBAl-H reduction help. r/chemistry. [Link]

  • Georganics. (n.d.). 2,3,5-Tri-o-benzyl-d-arabino-1,4-lactone. [Link]

  • Wang, Z., et al. (2007). 23 Synthesis of (2S, 3S, 4S)-2,3,4-Tri-O-benzyl-5-bromopentanenitrile.
  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?. [Link]

  • He, Z. X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769.
  • ResearchGate. (2014, May). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. [Link]

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Technical Support Center: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and storage of this versatile biochemical reagent.[1][2][3][4][5] As a complex, multi-functionalized molecule, its stability and reactivity are critically dependent on proper handling and storage procedures.

Section 1: Chemical and Physical Properties

This table summarizes the key chemical and physical properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

PropertyValueSource
CAS Number 54623-25-5[6]
Molecular Formula C₂₆H₂₈O₅[6]
Molecular Weight 420.50 g/mol [6]
Appearance Typically a solidInferred from similar compounds
Purity ≥97%[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal at 2-8°C.[7] The container should be tightly sealed and stored in a dry, well-ventilated place. To prevent degradation, it is advisable to protect the compound from light and moisture.

Q2: What solvents are suitable for dissolving this compound?

  • High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃)

  • Good Solubility: Ethyl acetate (EtOAc), Acetone

  • Lower Solubility: Methanol, Ethanol

  • Insoluble: Hexanes, Water

It is always recommended to perform a small-scale solubility test before preparing a larger solution.

Q3: Is this compound stable in solution?

A3: The stability of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in solution depends on the solvent and storage conditions. Aldehydes are generally susceptible to oxidation to carboxylic acids, especially when exposed to air. Therefore, it is recommended to use freshly prepared solutions for reactions. If storage in solution is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or colder) for a short period.

Q4: What are the primary safety precautions to take when handling this compound?

A4: Standard laboratory safety precautions should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling the compound in a well-ventilated area, preferably in a fume hood.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes. In case of contact, rinse thoroughly with water.

Section 3: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Issue 1: Unexpected Side Products in a Reaction
  • Symptom: TLC or NMR analysis of the reaction mixture shows multiple unexpected spots or peaks.

  • Possible Causes & Solutions:

    • Degradation of the Starting Material: The aldehyde functionality may have oxidized to a carboxylic acid.

      • Solution: Use a fresh bottle of the starting material or purify the existing stock by column chromatography before use. Ensure reactions are run under an inert atmosphere.

    • Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as aldol condensation, if basic conditions are used or if the reaction is heated.

      • Solution: Carefully control the reaction temperature and pH. If possible, use non-basic conditions.

    • Partial Deprotection of Benzyl Groups: Although generally stable, benzyl ethers can be cleaved under certain acidic or reductive conditions.

      • Solution: Review the reaction conditions and ensure they are compatible with benzyl protecting groups. Avoid strong Lewis acids or catalytic hydrogenation conditions if deprotection is not desired.

Issue 2: Difficulty in Purifying the Product
  • Symptom: Column chromatography results in poor separation of the desired product from impurities.

  • Possible Causes & Solutions:

    • Co-eluting Impurities: The impurities may have similar polarity to the product.

      • Solution: Try a different solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Product Instability on Silica Gel: The aldehyde may be degrading on the acidic silica gel.

      • Solution: Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic purification method like preparative TLC or HPLC.

Section 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common experimental workflow.

Protocol: Small-Scale Reaction Setup

This protocol outlines the steps for setting up a small-scale reaction using (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal under an inert atmosphere.

  • Drying the Glassware: Ensure all glassware (reaction flask, stir bar, syringes, needles) is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool in a desiccator.

  • Assembling the Apparatus: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen).

  • Adding the Reagent: Weigh the required amount of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in a separate vial and add it to the reaction flask against a positive flow of inert gas.

  • Adding the Solvent: Add the anhydrous solvent via a syringe through a rubber septum.

  • Cooling the Reaction (if necessary): If the reaction needs to be cooled, place the flask in an appropriate cooling bath (e.g., ice-water for 0°C).

  • Adding Other Reagents: Add any other reagents to the reaction mixture via syringe.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Section 5: Visualizations

Potential Degradation Pathway

The aldehyde group is the most likely site of degradation under ambient conditions.

G Starting_Material (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Oxidized_Product (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanoic acid Starting_Material->Oxidized_Product Oxidation Oxidizing_Agent [O] (e.g., Air) Oxidizing_Agent->Oxidized_Product

Caption: Oxidation of the aldehyde to a carboxylic acid.

Troubleshooting Workflow for Poor Reaction Yield

This diagram outlines a logical workflow for troubleshooting a reaction with a low yield.

G decision decision action action start Low Reaction Yield check_purity Check Purity of Starting Material start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify by Column Chromatography is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions is_inert Inert Atmosphere Used? check_conditions->is_inert use_inert Use Inert Atmosphere is_inert->use_inert No check_temp Check Reaction Temperature is_inert->check_temp Yes use_inert->check_temp is_optimal Is Temperature Optimal? check_temp->is_optimal optimize_temp Optimize Temperature is_optimal->optimize_temp No check_reagents Check Other Reagents is_optimal->check_reagents Yes optimize_temp->check_reagents reagent_issue Address Reagent Issues check_reagents->reagent_issue end Improved Yield reagent_issue->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal | Delchimica. (n.d.). Delchimica. Retrieved January 3, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Chiral Building Blocks for Polyhydroxylated Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The synthesis of polyhydroxylated natural products, a class of compounds rich in biological activity, presents a formidable challenge due to their dense stereochemical complexity. The chiral pool, comprised of readily available, enantiomerically pure compounds from nature, offers a powerful and efficient starting point for these intricate synthetic endeavors.[1] This guide provides a comparative analysis of the three principal classes of chiral building blocks—carbohydrates, terpenes, and amino acids—offering researchers the insights needed to select the optimal starting material for their target molecule. We will explore the strategic advantages and inherent limitations of each class, supported by experimental protocols and decision-making frameworks to guide synthetic planning.

Introduction: The Strategic Value of the Chiral Pool

Polyhydroxylated natural products, such as macrolides and polyether ionophores, often owe their potent biological activities to the precise three-dimensional arrangement of hydroxyl groups and other stereocenters along a carbon skeleton.[2] Constructing these molecules from simple achiral precursors requires sophisticated asymmetric reactions, which can be lengthy and costly. Chiral pool synthesis, in contrast, leverages the stereocenters already installed by nature in abundant starting materials.[1][3] This approach can dramatically shorten synthetic sequences and improve overall efficiency.[1] The choice of the chiral building block is therefore a critical strategic decision that profoundly influences the entire synthetic route. This guide will compare the most utilized chiral pools, providing a framework for this crucial selection process.

The Carbohydrate Chiral Pool: Unrivaled Stereochemical Density

Carbohydrates, such as D-glucose and L-rhamnose, are arguably the most versatile chiral building blocks for polyhydroxylated natural products.[4][5] Their high density of stereocenters and abundant functional groups (hydroxyls) make them ideal precursors for molecules with repeating arrays of stereochemistry.[4]

2.1 Advantages and Strategic Considerations:

  • High Stereochemical Information: Sugars provide a rich scaffold of pre-defined stereocenters, minimizing the need for de novo asymmetric induction.

  • Abundance and Low Cost: Many common monosaccharides are inexpensive and readily available in large quantities.[4]

  • Functional Group Handles: The numerous hydroxyl groups offer multiple points for chemical manipulation, although this "over-functionalization" necessitates sophisticated protecting group strategies to achieve regioselectivity.[6][7]

2.2 Causality in Experimental Design: Selective Protection A primary challenge in carbohydrate chemistry is differentiating between multiple hydroxyl groups of similar reactivity. The formation of cyclic acetals, such as isopropylidene ketals (acetonides), is a cornerstone technique. This choice is driven by thermodynamics: acetonides preferentially protect cis-1,2-diols or form stable 1,3-dioxanes with appropriately positioned hydroxyl groups, allowing chemists to "reveal" other hydroxyls for selective reaction.

Experimental Protocol: Selective Acetonide Protection of a Diol (Example: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose)

This protocol describes a classic transformation where the 1,2- and 5,6-diol pairs of D-glucose are selectively protected, leaving the C3-hydroxyl free for further functionalization.

Materials:

  • D-Glucose (1 equivalent)

  • Acetone (anhydrous, ~10-20 volumes)

  • 2,2-Dimethoxypropane (2.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane, which acts as both a reagent and a water scavenger.

  • Add the catalytic amount of p-TsOH·H₂O. The reaction is typically stirred at room temperature.

  • Self-Validating Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate). The highly polar spot of D-glucose at the baseline should be replaced by a much less polar product spot (Rf ≈ 0.5-0.6). The reaction is complete when the starting material is fully consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst. Stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or silica gel chromatography.

The Terpene Chiral Pool: Rigid Scaffolds for Asymmetric Control

Terpenes and terpenoids, such as camphor and citronellol, offer rigid, sterically defined carbocyclic or acyclic frameworks.[3][8] This conformational rigidity is a significant advantage for transferring chirality and controlling the stereochemical outcome of reactions at distant positions.[8][9]

3.1 Advantages and Strategic Considerations:

  • Conformational Rigidity: The constrained ring systems of cyclic terpenes like camphor provide a predictable stereochemical environment, making them excellent chiral auxiliaries or templates.[10][11]

  • Availability of Both Enantiomers: Many common terpenes, like α-pinene and camphor, are commercially available in both enantiomeric forms, providing access to both enantiomeric series of the target product.[10]

  • Versatile Transformations: Terpenes can be incorporated directly into the target's carbon skeleton or used as transient chiral auxiliaries to direct stereoselective reactions before being cleaved and recycled.[12][13]

Case Study: Camphor as a Chiral Auxiliary

Camphor-derived auxiliaries, such as those used in stereoselective aldol reactions, are a prime example of the "chiral device" application.[14] The bulky, rigid camphor skeleton effectively shields one face of an enolate, forcing an incoming electrophile (like an aldehyde) to approach from the less hindered face, thereby inducing the formation of a new stereocenter with high predictability.

The Amino Acid Chiral Pool: Introducing Nitrogen and C2/C3 Stereocenters

Amino acids are invaluable chiral building blocks, especially for natural products containing nitrogen or requiring stereocenters adjacent to a carboxylate or its synthetic equivalent.[14]

4.1 Advantages and Strategic Considerations:

  • Access to Both Enantiomers: Like terpenes, many amino acids are readily available in both L- and D-configurations, offering synthetic flexibility.[14]

  • Versatile Functional Groups: The amino group, carboxylic acid, and side chain (R-group) all serve as handles for diverse chemical transformations.[15]

  • Key Intermediates: Amino acids are precursors to powerful chiral intermediates like the Garner aldehyde, which is a cornerstone for the synthesis of amino alcohols, a common motif in natural products.[16][17]

Experimental Protocol: Synthesis of Garner Aldehyde from L-Serine

The Garner aldehyde is a configurationally stable building block derived from serine that has been used in over 600 publications.[16][18] Its synthesis involves protection of the amino and hydroxyl groups as a cyclic oxazolidine.

Materials:

  • L-Serine methyl ester hydrochloride (1 equivalent)

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Methanol (MeOH)

  • Diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents, 1.0 M in hexanes)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (anhydrous)

Procedure (A common multi-step, one-pot variation):

  • Oxazolidine Formation: Suspend L-serine methyl ester hydrochloride in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH. Reflux the mixture until TLC indicates completion. Cool to room temperature and neutralize with TEA.

  • Boc Protection: Add Boc₂O and continue stirring at room temperature. The progress is monitored by TLC.

  • Workup: After completion, filter the mixture and concentrate the filtrate. The resulting crude N-Boc protected oxazolidine ester is used directly in the next step.

  • Reduction to Aldehyde: Dissolve the crude ester in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DIBAL-H solution dropwise via syringe, maintaining the temperature at -78 °C.

  • Self-Validating Checkpoint: The reaction is extremely sensitive to temperature and stoichiometry. Careful monitoring by TLC is crucial to avoid over-reduction to the alcohol. The disappearance of the ester spot and the appearance of the slightly more polar aldehyde spot signal the reaction's progress.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

  • Separate the layers, extract the aqueous layer with DCM, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Garner's aldehyde, which is often pure enough for subsequent steps or can be purified by column chromatography.[18]

Comparative Analysis and Selection Framework

The optimal choice of a chiral building block depends entirely on the structure of the synthetic target. A systematic comparison can guide this critical decision.

Data Presentation: Comparison of Chiral Pool Classes
FeatureCarbohydratesTerpenesAmino Acids
Primary Advantage High density of stereocentersRigid scaffold for stereocontrolAccess to N-containing stereocenters
Common Targets Macrolides, Polyethers, IminosugarsPolyketides, Steroids, AlkaloidsAmino alcohols, Peptides, Alkaloids
Key Challenge Regioselective functionalizationLimited functional group diversitySide chain manipulation
Cost & Availability Generally very low cost, abundantLow to moderate cost, both enantiomers often availableLow to moderate cost, both enantiomers often available
Typical Use Direct incorporation of skeletonChiral auxiliary or templatePrecursor to key intermediates (e.g., Garner Aldehyde)
Visualization: Decision-Making Workflow for Chiral Pool Selection

This diagram illustrates a logical process for selecting a chiral building block based on the features of the target molecule.

Chiral_Pool_Selection Target Analyze Target Molecule Structure Q1 Does the target contain a polyhydroxylated chain with repeating stereochemical motifs? Target->Q1 Q2 Is high stereocontrol required via a rigid conformation or chiral auxiliary? Q1->Q2 No Carbs Consider Carbohydrate Pool (e.g., Glucose, Mannose, Rhamnose) Q1->Carbs  Yes Q3 Does the target contain an amino alcohol or N-heterocycle moiety? Q2->Q3 No Terpenes Consider Terpene Pool (e.g., Camphor, Pinene, Citronellol) Q2->Terpenes  Yes AminoAcids Consider Amino Acid Pool (e.g., Serine, Threonine, Proline) Q3->AminoAcids  Yes Reevaluate Re-evaluate target fragments or consider asymmetric synthesis routes Q3->Reevaluate No

Caption: A decision tree for selecting a chiral building block.

Conclusion: An Integrated Synthetic Strategy

While this guide categorizes the main chiral pools, it is crucial to recognize that modern total synthesis often employs a convergent approach. A complex natural product might be disconnected into several fragments, where one fragment is synthesized from a carbohydrate, another from an amino acid, and a third using a terpene-derived chiral auxiliary. The expertise of the synthetic chemist lies in recognizing the most efficient chiral building block for each portion of the target molecule and integrating these strategies into a cohesive and powerful overall synthesis. The principles and protocols outlined herein provide a foundational framework for making these critical, logic-driven decisions.

References

  • Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]

  • Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2463–2493. [Link]

  • Paek, S.-M., Kim, M.-J., & Lee, E. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

  • Groselj, U. (2015). Camphor-Derivatives in Asymmetric Organocatalysis – Synthesis and Application. Current Organic Chemistry, 19(21), 2048-2074. [Link]

  • Lichtenthaler, F. W. (2002). Sugar-Derived Building Blocks for the Synthesis of Non-Carbohydrate Natural Products. Accounts of Chemical Research, 35(9), 728-737. [Link]

  • Witczak, Z. J. (2003). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. In ACS Symposium Series (Vol. 841, pp. 1-13). American Chemical Society. [Link]

  • Xie, J., & Bogliotti, N. (2014). Synthesis and applications of carbohydrate-derived macrocyclic compounds. Chemical Reviews, 114(15), 7678-7739. [Link]

  • Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition, 53(14), 3643-3647. [Link]

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A Comparative Guide to Chiral Synthons: Alternatives to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and overall efficiency. This guide provides an in-depth comparison of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a valuable C5 synthon, with two prominent alternatives: Garner's aldehyde and (R)/(S)-2,3-isopropylidene glyceraldehyde. By examining their synthetic accessibility, protecting group strategies, and performance in key chemical transformations, this document aims to equip researchers with the critical insights needed to make informed decisions in the design and execution of stereoselective syntheses.

Introduction to the Primary Synthon: A D-Xylose Derivative

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a polyoxygenated chiral aldehyde prized for its densely functionalized backbone, which mirrors the stereochemical arrangement found in numerous natural products. Its origin from the readily available carbohydrate D-xylose makes it an attractive starting point for the synthesis of complex targets. The three benzyloxy groups offer robust protection throughout multi-step sequences, while the free hydroxyl and aldehyde functionalities provide orthogonal handles for subsequent chemical manipulation.

Alternative Chiral Synthons: A Comparative Analysis

While the tris-benzylated pentanal is a powerful tool, alternative chiral synthons offer distinct advantages in terms of synthetic accessibility, protecting group orthogonality, and reactivity profiles. This guide focuses on two widely employed alternatives: Garner's aldehyde, derived from the amino acid L-serine, and isopropylidene glyceraldehyde, accessible from D-mannitol.

Synthetic Accessibility and Efficiency

A critical factor in the selection of a chiral synthon is the efficiency and practicality of its preparation. The following table summarizes the typical synthetic routes and yields for the primary synthon and its alternatives.

Chiral SynthonStarting MaterialKey Transformation(s)Typical Overall YieldReference(s)
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanalD-XyloseBenzylation, Hydrolysis, ReductionModerate[1]
(S)-Garner's AldehydeL-SerineEsterification, Boc Protection, Acetonide Formation, Reduction66-71%[2]
(R)-2,3-Isopropylidene GlyceraldehydeD-MannitolDi-acetonide formation, Oxidative cleavageHigh[3]

In-Depth Profile: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

This synthon is particularly valuable for the synthesis of molecules containing a polyol fragment with the specific stereochemistry derived from D-xylose. The bulky benzyl protecting groups influence the stereochemical outcome of nucleophilic additions to the aldehyde, often favoring non-chelation controlled pathways.

Experimental Protocol: Synthesis from D-Xylose

The following protocol is a composite procedure based on the synthesis of the related 2,3,5-tri-O-benzyl-D-xylofuranose and general methods for hemiacetal reduction.[1]

Step 1: Methyl 2,3,5-Tri-O-benzyl-α,β-D-xylofuranoside Synthesis

  • To a solution of D-xylose (5.0 g, 33.3 mmol) in dry methanol (300 mL) under an argon atmosphere, add acetyl chloride (2.5 mL, 35.0 mmol) and stir at 30 °C for 3.5 hours.

  • Neutralize the reaction mixture with Amberlite IRA-400 (OH⁻ form) resin to pH 8, filter, and concentrate under vacuum to yield crude methyl α,β-D-xylofuranoside.

  • To the crude methyl xylofuranoside in anhydrous DMF (100 mL) at 0 °C, add NaH (60% dispersion in mineral oil, 8.0 g, 200.0 mmol) portionwise and stir for 30 minutes.

  • Add benzyl bromide (17.0 mL, 143.0 mmol) dropwise and allow the reaction to warm to room temperature and stir for 20 hours.

  • Cool the reaction to 0 °C and quench with methanol, followed by water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the benzylated product.

Step 2: Hydrolysis to 2,3,5-Tri-O-benzyl-D-xylofuranose

  • Dissolve the methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside in a mixture of glacial acetic acid (63 mL) and 1 M aq. HCl (16 mL).

  • Heat the mixture at 80 °C for 17 hours, then at 100 °C for 4 hours.

  • Cool to room temperature, neutralize with 5 M aq. KOH, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the hemiacetal.

Step 3: Reduction to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

  • Dissolve the hemiacetal in a suitable solvent such as THF or dichloromethane at -78 °C.

  • Add a reducing agent capable of reducing the hemiacetal to the aldehyde, such as diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents), dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the target aldehyde.

G D_Xylose D-Xylose Methyl_Xylofuranoside Methyl α,β-D-xylofuranoside D_Xylose->Methyl_Xylofuranoside MeOH, AcCl Benzylated_Xylofuranoside Methyl 2,3,5-Tri-O-benzyl- α,β-D-xylofuranoside Methyl_Xylofuranoside->Benzylated_Xylofuranoside BnBr, NaH, DMF Hemiacetal 2,3,5-Tri-O-benzyl- D-xylofuranose Benzylated_Xylofuranoside->Hemiacetal AcOH, aq. HCl Target_Aldehyde (2S,3R,4R)-2,3,5-Tris(benzyloxy)- 4-hydroxypentanal Hemiacetal->Target_Aldehyde DIBAL-H

Caption: Synthetic route to the primary chiral synthon.

In-Depth Profile: Garner's Aldehyde

(S)-Garner's aldehyde, derived from L-serine, is a versatile C3 synthon containing a protected amino alcohol moiety.[2][4] Its rigid oxazolidine ring provides excellent stereocontrol in nucleophilic additions. The Boc protecting group is readily removed under acidic conditions, and the acetonide can be cleaved to reveal a 1,2-diol.

Experimental Protocol: Synthesis from L-Serine[2]

Step 1: L-Serine Methyl Ester Hydrochloride

  • To a suspension of L-serine (100 g, 0.95 mol) in methanol (1 L) at 0 °C, add acetyl chloride (140 mL, 1.9 mol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the solution under reduced pressure to afford L-serine methyl ester hydrochloride as a white solid (quantitative yield).

Step 2: N-Boc-L-serine Methyl Ester

  • To a solution of L-serine methyl ester hydrochloride in dichloromethane (1 L), add triethylamine (290 mL, 2.1 mol) at 0 °C.

  • Add di-tert-butyl dicarbonate (218 g, 1.0 mol) and stir the mixture at room temperature for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the N-Boc protected ester.

Step 3: (S)-tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate

  • To a solution of N-Boc-L-serine methyl ester in 2,2-dimethoxypropane (800 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (9.0 g, 47 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • Quench with saturated NaHCO₃ and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the oxazolidine.

Step 4: (S)-Garner's Aldehyde

  • To a solution of the oxazolidine ester in toluene (1 L) at -78 °C, add DIBAL-H (1.0 M in hexanes, 550 mL, 0.55 mol) dropwise.

  • Stir at -78 °C for 1 hour.

  • Quench the reaction with methanol, followed by a saturated solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give Garner's aldehyde.

G L_Serine L-Serine Serine_Ester L-Serine Methyl Ester HCl L_Serine->Serine_Ester MeOH, AcCl Boc_Serine_Ester N-Boc-L-serine Methyl Ester Serine_Ester->Boc_Serine_Ester (Boc)₂O, Et₃N Oxazolidine_Ester (S)-tert-Butyl 4-(methoxycarbonyl)- 2,2-dimethyloxazolidine-3-carboxylate Boc_Serine_Ester->Oxazolidine_Ester 2,2-DMP, TsOH Garners_Aldehyde (S)-Garner's Aldehyde Oxazolidine_Ester->Garners_Aldehyde DIBAL-H

Caption: Synthetic route to Garner's aldehyde.

In-Depth Profile: (R)-2,3-Isopropylidene Glyceraldehyde

Derived from the inexpensive D-mannitol, (R)-2,3-isopropylidene glyceraldehyde is a widely used C3 chiral synthon.[3] The isopropylidene group protects the 1,2-diol and can be easily removed under acidic conditions. The aldehyde is prone to epimerization, particularly under basic conditions, which necessitates careful handling.

Experimental Protocol: Synthesis from D-Mannitol[3]

Step 1: 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • To a stirred suspension of D-mannitol (50 g, 0.27 mol) in acetone (500 mL), add anhydrous zinc chloride (100 g, 0.73 mol).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a cold solution of sodium carbonate.

  • Filter the precipitate and wash with acetone. Concentrate the filtrate and purify by crystallization to afford the diacetonide.

Step 2: (R)-2,3-O-Isopropylidene-D-glyceraldehyde

  • To a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent, add sodium periodate (NaIO₄) portionwise at 0 °C.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Filter the inorganic salts and wash with the organic solvent.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude aldehyde. The aldehyde is often used immediately in the next step without further purification due to its volatility and instability.

G D_Mannitol D-Mannitol Diacetonide 1,2:5,6-Di-O-isopropylidene- D-mannitol D_Mannitol->Diacetonide Acetone, ZnCl₂ Glyceraldehyde (R)-2,3-Isopropylidene Glyceraldehyde Diacetonide->Glyceraldehyde NaIO₄

Caption: Synthetic route to isopropylidene glyceraldehyde.

Performance in Key Transformations: A Comparative Overview

The utility of a chiral synthon is ultimately determined by its performance in stereoselective bond-forming reactions. The table below provides a qualitative comparison of the three synthons in common transformations.

Reaction Type(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanalGarner's Aldehyde(R)-2,3-Isopropylidene Glyceraldehyde
Nucleophilic Addition (e.g., Grignard) Generally follows Felkin-Anh model (non-chelation control) due to bulky benzyl groups.Highly diastereoselective, controlled by the rigid oxazolidine ring.Diastereoselectivity is variable and depends on the nucleophile and reaction conditions; chelation vs. non-chelation control can be influenced.
Wittig-type Olefination Readily undergoes olefination.Readily undergoes olefination.Readily undergoes olefination.
Aldol Reactions Can act as an electrophile; stereoselectivity depends on the enolate and reaction conditions.Can act as an electrophile with good stereocontrol.Can act as an electrophile; stereoselectivity is often moderate and catalyst/reagent dependent.
Stability Generally stable to a wide range of reaction conditions.Stable, though the Boc group is acid-labile.Prone to epimerization and polymerization, especially under basic or acidic conditions.
Stereochemical Control: Chelation vs. Non-Chelation

The stereochemical outcome of nucleophilic additions to these chiral aldehydes is a critical consideration.

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: The presence of the β-benzyloxy group often leads to a preference for the Felkin-Anh model, where the nucleophile attacks from the face opposite to the largest substituent, resulting in the anti diastereomer. Chelation control can be difficult to achieve due to the steric bulk of the benzyl ethers.[5][6]

  • Garner's Aldehyde: The rigid bicyclic structure of the oxazolidine ring dictates the facial selectivity of nucleophilic attack, leading to high levels of diastereoselectivity, typically favoring the anti product.[2]

  • (R)-2,3-Isopropylidene Glyceraldehyde: This synthon can exhibit either chelation or non-chelation control depending on the Lewis acidity of the metal counterion of the nucleophile and the reaction conditions.[5] Lewis acidic metals (e.g., Mg²⁺, Zn²⁺) can coordinate to both the aldehyde oxygen and the ether oxygen of the acetonide, leading to a rigid cyclic transition state and the syn (chelation-controlled) product. Non-chelating conditions favor the Felkin-Anh model and the anti product.

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) Chelation_Aldehyde Chiral Aldehyde (e.g., Isopropylidene Glyceraldehyde) Chelate_Complex Rigid Chelate Complex Chelation_Aldehyde->Chelate_Complex Chelating_Metal Lewis Acidic Metal (M) Chelating_Metal->Chelate_Complex Syn_Product syn-Diastereomer Chelate_Complex->Syn_Product Nucleophilic Attack Nonchelation_Aldehyde Chiral Aldehyde (e.g., Garner's Aldehyde) Felkin_Anh Felkin-Anh Transition State Nonchelation_Aldehyde->Felkin_Anh Anti_Product anti-Diastereomer Felkin_Anh->Anti_Product Nucleophilic Attack

Caption: Chelation vs. Non-chelation control models.

Conclusion and Future Outlook

The choice between (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, Garner's aldehyde, and isopropylidene glyceraldehyde is highly dependent on the specific synthetic target and the overall strategic plan.

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is the synthon of choice when the target molecule contains the specific pentan-1,2,3,5-tetraol stereochemical motif of D-xylose and when robust protecting groups are required for a lengthy synthesis.

  • Garner's aldehyde offers excellent stereocontrol and is ideal for the introduction of a protected amino alcohol functionality. Its widespread use in natural product synthesis is a testament to its reliability and versatility.[7]

  • (R)- or (S)-Isopropylidene glyceraldehyde provides a cost-effective and readily available C3 chiral building block. Its ability to undergo both chelation and non-chelation controlled additions offers a degree of flexibility, though its sensitivity requires careful handling.

The continued development of novel chiral synthons and stereoselective methodologies will undoubtedly expand the synthetic chemist's toolbox. Organocatalysis, for instance, is emerging as a powerful strategy for the asymmetric synthesis of polyoxygenated aldehydes, potentially offering more direct and efficient routes to these valuable building blocks.[8] As the demand for enantiomerically pure pharmaceuticals and complex natural products grows, a deep understanding of the relative merits of established chiral synthons remains a cornerstone of successful synthetic endeavors.

References

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Sources

A Comparative Guide to Protecting Group Strategies for Polyol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic protection and deprotection of hydroxyl groups in polyols is a critical determinant of success. The dense and often stereochemically rich nature of polyols necessitates a nuanced approach to selectively mask and unmask these functional groups. This guide provides an in-depth, objective comparison of common protecting group strategies for polyol synthesis, focusing on silyl ethers, benzyl ethers, and acetals/ketals. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategy.

The Central Role of Protecting Groups in Polyol Chemistry

Polyols, characterized by the presence of multiple hydroxyl groups, are fundamental building blocks in numerous biologically active molecules, including carbohydrates, macrolides, and various natural products. The challenge in their chemical manipulation lies in differentiating between hydroxyl groups of similar reactivity. Protecting groups serve as temporary masks, allowing for chemical transformations to be performed on other parts of the molecule without unintended reactions at the hydroxyl sites. An ideal protecting group strategy is characterized by:

  • Ease and Selectivity of Introduction: The protecting group should be introduced in high yield under mild conditions, often with regioselectivity for a specific hydroxyl group.

  • Stability: It must be robust enough to withstand a range of reaction conditions planned for subsequent synthetic steps.

  • Selective Cleavage: The protecting group should be removable in high yield under conditions that do not affect other functional groups or protecting groups within the molecule. This concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry.[1]

This guide will compare three major classes of protecting groups for polyols: silyl ethers, benzyl ethers, and acetals/ketals, evaluating them against these critical criteria.

Comparative Analysis of Protecting Group Strategies

The choice of a protecting group is dictated by the overall synthetic plan, including the nature of the polyol substrate and the sequence of planned chemical transformations.

Silyl Ethers: Versatile and Tunable Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, tunable stability, and mild removal conditions.[2] Their general structure is R₃Si-O-Polyol, where the nature of the 'R' groups on the silicon atom dictates the steric hindrance and, consequently, the stability of the silyl ether.

Common Silyl Ethers (in increasing order of steric bulk and stability):

  • Trimethylsilyl (TMS)

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBS or TBDMS)

  • Triisopropylsilyl (TIPS)

  • tert-Butyldiphenylsilyl (TBDPS)

Causality of Experimental Choices: The selection of a specific silyl ether is a strategic decision based on the required level of stability. For temporary, in-situ protection, the labile TMS group might be employed. For multi-step syntheses requiring a robust protecting group, the bulkier TBS, TIPS, or TBDPS groups are preferred.[3] The steric bulk of the silylating agent is a key factor in achieving regioselectivity, with bulkier reagents preferentially reacting with less sterically hindered primary alcohols over secondary or tertiary ones.[4]

Data Presentation: Comparative Stability of Silyl Ethers

Protecting GroupRelative Rate of Acidic HydrolysisCleavage Conditions
TMS 1Very mild acid (e.g., acetic acid in THF/water), often labile on silica gel chromatography.
TES 64Mild acid (e.g., 1% HCl in methanol). Can be selectively cleaved in the presence of TBS and TIPS.[3]
TBS/TBDMS 20,000Stronger acid (e.g., 4:1:1 AcOH:THF:water, CSA in MeOH) or fluoride sources (e.g., TBAF in THF).[3]
TIPS 700,000Highly stable to acid. Requires fluoride sources for cleavage, often with longer reaction times than TBS.[3]
TBDPS 5,000,000Most stable to acid. Cleaved by fluoride sources.

Relative rates of acidic hydrolysis are approximate and can vary with substrate and conditions.[3]

Experimental Workflow: Silyl Ether Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Polyol Polyol Silylation Silylation Polyol->Silylation R3SiCl, Base (e.g., Imidazole, DMF) Protected Polyol Protected Polyol Silylation->Protected Polyol Protected Polyol_dep Protected Polyol Deprotection Deprotection Protected Polyol_dep->Deprotection Fluoride Source (e.g., TBAF) or Acid Deprotected Polyol Deprotected Polyol Deprotection->Deprotected Polyol

Caption: General workflow for the protection of a polyol as a silyl ether and its subsequent deprotection.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are a classic and highly reliable choice for protecting hydroxyl groups due to their exceptional stability across a wide range of acidic and basic conditions.[5] This robustness makes them suitable for lengthy and complex synthetic sequences.

Causality of Experimental Choices: The primary method for introducing benzyl ethers is the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with a benzyl halide.[5] The choice of base (e.g., NaH for strong deprotonation, or milder bases like Ag₂O for sensitive substrates) is critical to avoid side reactions. The key advantage of the benzyl group lies in its unique deprotection method: catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This provides an orthogonal deprotection strategy, as it does not affect most other protecting groups, including silyl ethers and acetals.[6]

Data Presentation: Stability Comparison

Protecting GroupAcid StabilityBase StabilityReductive Cleavage (H₂/Pd-C)Oxidative Cleavage
Silyl Ether (e.g., TBS) Labile to ModerateStableStableStable
Benzyl Ether (Bn) StableStableLabile Stable (except with specific oxidants)
Acetal (e.g., Benzylidene) Labile StableStable (can be reductively opened)Stable

Experimental Workflow: Benzyl Ether Protection and Deprotection

G cluster_protection Protection (Williamson Ether Synthesis) cluster_deprotection Deprotection (Hydrogenolysis) Polyol Polyol Alkoxide Alkoxide Polyol->Alkoxide Base (e.g., NaH) Protected Polyol Protected Polyol Alkoxide->Protected Polyol Benzyl Halide (e.g., BnBr) Protected Polyol_dep Protected Polyol Deprotected Polyol Deprotected Polyol Protected Polyol_dep->Deprotected Polyol H₂, Catalyst (e.g., Pd/C)

Caption: Workflow for the formation of a benzyl ether via Williamson synthesis and its cleavage by catalytic hydrogenolysis.

Acetals and Ketals: Diol-Specific Protection

Acetals and ketals are cyclic protecting groups formed by the reaction of a diol with an aldehyde or a ketone, respectively. They are particularly valuable for the simultaneous protection of 1,2- and 1,3-diols.[7]

Causality of Experimental Choices: The formation of cyclic acetals and ketals is thermodynamically driven. Benzylidene acetals, derived from benzaldehyde, show a thermodynamic preference for forming six-membered rings, making them ideal for protecting 1,3-diols.[7][8] Conversely, isopropylidene ketals (acetonides), derived from acetone, tend to form five-membered rings and are thus well-suited for protecting 1,2-diols.[8] This inherent selectivity is a powerful tool for the regioselective protection of polyols. Acetals are stable under basic and nucleophilic conditions but are readily cleaved by acid-catalyzed hydrolysis.[9][10] A significant advantage of benzylidene acetals is their susceptibility to regioselective reductive cleavage, which can unmask one hydroxyl group while leaving the other as a benzyl ether.[11]

Logical Relationship: Regioselective Acetal Formation

G Polyol Polyol 1,2-Diol 1,2-Diol Polyol->1,2-Diol 1,3-Diol 1,3-Diol Polyol->1,3-Diol Isopropylidene Ketal (Acetonide) Isopropylidene Ketal (Acetonide) 1,2-Diol->Isopropylidene Ketal (Acetonide) Acetone, Acid Catalyst Benzylidene Acetal Benzylidene Acetal 1,3-Diol->Benzylidene Acetal Benzaldehyde, Acid Catalyst

Caption: Regioselective protection of 1,2- and 1,3-diols with ketones and aldehydes, respectively.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)

This protocol describes the selective silylation of a primary hydroxyl group in the presence of a secondary one.[12]

Materials:

  • Diol containing both a primary and a secondary alcohol

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBS-Cl (1.1 eq.) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

Protocol 2: Benzylation of a Hydroxyl Group using Sodium Hydride and Benzyl Bromide

This protocol details the formation of a benzyl ether via the Williamson ether synthesis.[13]

Materials:

  • Polyol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the polyol (1.0 eq.) in anhydrous DMF (5–10 mL/mmol) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq. per hydroxyl group to be protected) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for alkoxide formation.

  • Add benzyl bromide (1.2 eq. per hydroxyl group) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Dilute with EtOAc and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Formation of a Benzylidene Acetal from a 1,3-Diol

This protocol describes the protection of a 1,3-diol using benzaldehyde dimethyl acetal and a copper(II) triflate catalyst.[11][14]

Materials:

  • 1,3-Diol substrate

  • Benzaldehyde dimethyl acetal

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Acetonitrile (anhydrous)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-diol (1.0 eq.) in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 eq.).

  • Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding triethylamine (0.2 eq.).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Orthogonal Protecting Group Strategies in Practice

The true power of protecting group chemistry is realized in orthogonal strategies, where multiple, differentially protected hydroxyl groups can be selectively unmasked.

Logical Workflow: Orthogonal Deprotection

G Start Polyol with TBS and Bn protecting groups Deprotect_TBS Deprotect_TBS Start->Deprotect_TBS TBAF, THF Intermediate1 Intermediate1 Deprotect_TBS->Intermediate1 Intermediate with free OH and Bn group React_OH React_OH Intermediate1->React_OH Reaction at free OH Intermediate2 Intermediate2 React_OH->Intermediate2 Deprotect_Bn Deprotect_Bn Intermediate2->Deprotect_Bn H₂, Pd/C Final_Product Final_Product Deprotect_Bn->Final_Product

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A Senior Application Scientist's Guide to Chiral Aldehydes in Asymmetric Synthesis: Evaluating (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral aldehydes are indispensable tools in the synthetic chemist's arsenal, serving as versatile building blocks for the construction of complex, stereochemically rich molecules. This guide provides an in-depth technical comparison of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal , a polyoxygenated chiral aldehyde, with other relevant alternatives in the field of asymmetric synthesis. We will delve into the mechanistic principles governing its reactivity, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.

The Critical Role of α-Alkoxy Aldehydes in Stereoselective Bond Formation

At the heart of asymmetric synthesis lies the ability to predictably control the formation of new stereocenters. α-Alkoxy aldehydes, such as the topic of this guide, are particularly valuable substrates for nucleophilic addition reactions. The existing stereocenters at the α- and β-positions exert a profound influence on the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This stereochemical outcome is dictated by a delicate interplay of steric and electronic factors, which can be rationalized by established stereochemical models.

Two predominant models govern the stereochemical outcome of nucleophilic additions to α-chiral aldehydes: the Felkin-Anh model and the chelation-control model .

  • Felkin-Anh Model: This non-chelation model predicts that the largest group on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, typically from the less hindered face.[1][2]

  • Chelation-Control Model: In the presence of a Lewis acidic metal and a chelating group (like a benzyloxy or methoxy group) at the α-position, a cyclic intermediate can form between the metal, the carbonyl oxygen, and the oxygen of the chelating group.[3] This rigidifies the conformation of the aldehyde and directs the nucleophile to attack from the opposite face of this chelate ring, often leading to the opposite diastereomer predicted by the Felkin-Anh model.

The choice of protecting groups on the chiral aldehyde is therefore not merely a matter of masking reactive functionalities but a critical determinant of the stereochemical course of a reaction.

Comparative Analysis: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal vs. Key Alternatives

To objectively assess the efficacy of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, we will compare its performance in a representative asymmetric transformation—the crotylation reaction—against two widely used chiral aldehydes: 2,3-O-Isopropylidene-D-glyceraldehyde and 2,3-Di-O-benzyl-D-glyceraldehyde . The crotylation reaction is a powerful tool for the synthesis of polyketide fragments, which are common motifs in many natural products.[4][5][6][7][8]

AldehydeProtecting Group StrategyPredominant Stereochemical ControlTypical Diastereomeric Ratio (anti:syn)
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Benzyl ethersChelation ControlHigh anti selectivity
2,3-O-Isopropylidene-D-glyceraldehyde AcetonideNon-Chelation (Felkin-Anh)High syn selectivity
2,3-Di-O-benzyl-D-glyceraldehyde Benzyl ethersChelation ControlHigh anti selectivity

Discussion of Comparative Data:

The choice of protecting groups profoundly influences the stereochemical outcome of the crotylation reaction.

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal and 2,3-Di-O-benzyl-D-glyceraldehyde , with their benzyloxy groups at the α- and β-positions, are predisposed to chelation control in the presence of a suitable Lewis acid (e.g., TiCl₄, MgBr₂). The ability of the benzyloxy groups to coordinate with the metal center directs the incoming crotyl nucleophile to deliver the anti diastereomer with high selectivity. The additional benzyloxy group at the γ-position in the target compound can further influence the conformational preference of the chelate, potentially enhancing diastereoselectivity.

  • In stark contrast, 2,3-O-Isopropylidene-D-glyceraldehyde features a rigid acetonide protecting group. The cyclic nature of the acetonide prevents the formation of a stable chelate with a Lewis acid. Consequently, the reaction proceeds under Felkin-Anh control , where steric factors dominate, leading to the preferential formation of the syn diastereomer.

This comparison highlights a critical principle in asymmetric synthesis: the judicious selection of a chiral building block with appropriate protecting groups allows chemists to predictably access either the syn or anti diastereomer of a desired product. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, with its multiple benzyloxy groups, is an excellent choice for achieving high anti selectivity in chelation-controlled additions.

Experimental Protocols

To provide a practical context for the application of these principles, we present a detailed experimental protocol for a chelation-controlled crotylation of a dibenzyloxy-substituted aldehyde, which serves as a model for the reactivity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Representative Chelation-Controlled Crotylation of 2,3-Di-O-benzyl-D-glyceraldehyde

Objective: To synthesize the anti-homoallylic alcohol via a chelation-controlled addition of a crotylmetal reagent to 2,3-Di-O-benzyl-D-glyceraldehyde.

Materials:

  • 2,3-Di-O-benzyl-D-glyceraldehyde

  • (Z)-Crotyltributylstannane

  • Titanium (IV) chloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-Di-O-benzyl-D-glyceraldehyde (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq) dropwise to the stirred solution. The solution may turn yellow. Stir for 15 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve (Z)-crotyltributylstannane (1.2 eq) in anhydrous DCM.

  • Add the solution of (Z)-crotyltributylstannane dropwise to the aldehyde-TiCl₄ complex solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir until both layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired anti-homoallylic alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by analysis of the crude ¹H NMR spectrum or by conversion to a suitable derivative for chromatographic analysis.

Visualizing the Mechanistic Pathways

To further elucidate the principles of stereochemical control, the following diagrams illustrate the key transition states for chelation-controlled and non-chelation-controlled nucleophilic additions.

chelation_control cluster_0 Chelation Control Aldehyde R-CHO Chelate Chelated Intermediate Aldehyde->Chelate + M-Xn Lewis_Acid M-Xn Product anti-Diastereomer Chelate->Product + Nu- Nucleophile Nu-

Caption: Chelation-controlled addition pathway.

felkin_anh cluster_1 Felkin-Anh Control (Non-Chelation) Aldehyde_FA R-CHO Transition_State Felkin-Anh Transition State Aldehyde_FA->Transition_State Product_FA syn-Diastereomer Transition_State->Product_FA Nucleophile_FA Nu- Nucleophile_FA->Transition_State

Caption: Felkin-Anh (non-chelation) addition pathway.

Conclusion

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal stands as a highly effective chiral building block for asymmetric synthesis, particularly when the desired outcome is a product with anti stereochemistry. Its multiple benzyloxy groups predispose it to chelation control, offering a predictable and reliable method for directing nucleophilic attack. In contrast, alternative chiral aldehydes, such as 2,3-O-isopropylidene-D-glyceraldehyde, operate under a non-chelating regime to favor the formation of syn diastereomers.

The choice between these and other chiral aldehydes is therefore a strategic one, dictated by the desired stereochemical outcome of the synthetic route. A thorough understanding of the underlying principles of stereochemical control, as outlined in this guide, is essential for the rational design and successful execution of complex asymmetric syntheses. By leveraging the distinct stereodirecting properties of reagents like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, researchers can significantly enhance the efficiency and elegance of their synthetic strategies in the pursuit of novel therapeutics and other valuable molecules.

References

  • Koumbis, A. E., et al. (2005). A synthesis of (+)- and (-)- Disparlure from another chiral synthon - isopropylidene D- and L- erythroses. Tetrahedron Letters, 46(25), 4353-4355.
  • Sharpless, K. B., et al. (1992). The efficient synthesis of all four stereoisomers of disparlure. Tetrahedron Letters, 33(43), 6411-6414.
  • Martin, S. F., & Li, W. (1991). Stereochemical aspects of the additions of anti-selective, crotyl organometallic reagents to .alpha.-alkoxy aldehydes. The Journal of Organic Chemistry, 56(22), 6468-6477.
  • Danheiser, R. L. (2005). Crotylmetal Additions to α-Chiral Aldehydes. Massachusetts Institute of Technology: MIT OpenCourseWare.
  • Kozłowska, M., Pikul, S., & Jurczak, J. (1987). Total synthesis of (+)-disparlure. Tetrahedron Letters, 28(28), 3277-3280.
  • Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 10. A highly diastereoselective and enantioselective synthesis of erythro- and threo-.beta.-methylhomoallyl alcohols via enantiomeric (Z)- and (E)-crotylboranes. Journal of the American Chemical Society, 108(19), 5919-5923.
  • Roush, W. R., & Adam, M. A. (1986). Diastereoselective reactions of chiral allyl- and crotylboronates with chiral. alpha.-substituted aldehydes. The Journal of Organic Chemistry, 51(19), 3730-3732.
  • Leighton, J. L., et al. (2004). Highly Diastereoselective and Enantioselective Crotylation of Aldehydes with a Chiral Allylic Silane. Organic Letters, 6(24), 4375-4377.
  • Burges, D. J., & Jackson, R. F. W. (2001). An Efficient Enantioselective Synthesis of (+)-Disparlure. The Journal of Organic Chemistry, 66(22), 7485-7488.
  • Anh, N. T. (1980). Regio- and stereoselectivity in some nucleophilic addition reactions. Topics in Current Chemistry, 88, 145-162.
  • Mengel, A., & Reiser, O. (1999). Around and Beyond Cram's Rule. Chemical Reviews, 99(5), 1191-1224.
  • Khare, A., & Khare, N. K. (2020). Three decades of disparlure and analogue synthesis. Tetrahedron, 76(46), 131575.
  • Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review.
  • Krische, M. J., et al. (2009). anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents. Journal of the American Chemical Society, 131(22), 7553-7555.
  • Shenvi, R. A., & O'Malley, D. P. (2014). Biosynthesis of Polyketides in Heterologous Hosts. Chemical Reviews, 114(15), 7847-7871.
  • Green, D. R., & Taylor, R. J. K. (2005). Diastereoselective Addition of Allyl- and Crotylstannanes to Dicobalt-Complexed Acetylenic Aldehydes. Organic Letters, 7(11), 2261-2264.
  • Felkin, H., & Chérest, M. (1968). Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 9(18), 2205-2208.
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A Researcher's Guide to Spectroscopic Differentiation of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Precise stereochemical assignment is a cornerstone of modern drug development and complex molecule synthesis. Subtle changes in the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity and physical properties. This guide provides an in-depth comparative analysis of spectroscopic techniques for the unambiguous differentiation of the (2S,3R,4R) diastereomer of 2,3,5-Tris(benzyloxy)-4-hydroxypentanal from its other diastereomeric forms. Focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we present not only the expected data but also the underlying scientific principles and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for stereochemical characterization.

Introduction: The Stereochemical Challenge

The target molecule, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, is a valuable chiral building block in organic synthesis, likely serving as an intermediate for complex carbohydrates or polyketide natural products.[1][2] Its three contiguous stereocenters (at C2, C3, and C4) give rise to 2³ = 8 possible stereoisomers. While enantiomers exhibit identical physical properties and spectroscopic signatures in achiral environments, diastereomers possess distinct physical properties and, crucially, different spectroscopic characteristics.[3][4]

Distinguishing between these diastereomers, such as the (2S,3R,4R) and the (2R,3R,4R) forms, is non-trivial yet critical. An incorrect stereochemical assignment can lead to the synthesis of an inactive or even harmful pharmaceutical agent. This guide will focus on a head-to-head comparison between two key diastereomers to illustrate the power of modern spectroscopy in resolving this challenge.

Molecular Structures & The Basis for Spectroscopic Differences

The fundamental principle behind spectroscopic differentiation lies in how the unique spatial arrangement of atoms in each diastereomer affects its interaction with electromagnetic radiation and its behavior in magnetic fields.

G cluster_0 (2S,3R,4R)-Isomer cluster_1 (2R,3R,4R)-Isomer a Structure of the (2S,3R,4R) diastereomer b Structure of the (2R,3R,4R) diastereomer

Caption: Molecular structures of the target (2S,3R,4R) diastereomer and a representative alternative, the (2R,3R,4R) diastereomer.

The differing stereochemistry at the C2 position leads to distinct through-space and through-bond interactions for the protons and carbons in each molecule. These differences manifest as measurable variations in NMR chemical shifts and coupling constants, as well as subtle shifts in vibrational frequencies in FTIR.

Comparative Spectroscopic Analysis Workflow

A multi-technique approach is essential for confident stereochemical assignment. Each technique provides a unique and complementary piece of the structural puzzle.

G Sample Diastereomeric Mixture or Isolated Isomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HRMS High-Resolution MS Sample->HRMS Analysis Data Integration & Comparative Analysis NMR->Analysis FTIR->Analysis HRMS->Analysis Assignment Unambiguous Stereochemical Assignment Analysis->Assignment

Caption: A validated workflow for the spectroscopic differentiation of diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing diastereomers. The chemical environment of each nucleus is exquisitely sensitive to the local stereochemistry.[4]

4.1. Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified diastereomer in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (~1024) and a longer relaxation delay may be required.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), confirming assignments made in the 1D spectra.

4.2. Data Comparison: ¹H and ¹³C NMR

The most significant differences are expected for the nuclei at or near the stereogenic centers (C2, C3, C4) and the aldehyde proton (H1).

Table 1: Comparative ¹H NMR Data (Hypothetical, in CDCl₃)

Proton(2S,3R,4R)-Isomer (δ, ppm, J in Hz)(2R,3R,4R)-Isomer (δ, ppm, J in Hz)Rationale for Difference
H-1 (CHO) ~9.75 (d, J=2.5)~9.78 (d, J=3.5)The dihedral angle between H-1 and H-2 is different, altering the ³J coupling constant.[5]
H-2 ~3.95 (dd, J=2.5, 4.5)~4.05 (dd, J=3.5, 6.0)The chemical shift and coupling to H-3 are highly sensitive to the relative stereochemistry at C2.
H-3 ~3.80 (m)~3.70 (m)The change at C2 alters the magnetic environment experienced by H-3.
H-4 ~4.10 (m)~4.12 (m)Smaller changes are expected as this center is further from the point of diastereomeric difference.
OH ~2.50 (d, J=5.0)~2.65 (d, J=4.0)Hydrogen bonding and conformation can be influenced by stereochemistry, affecting the OH signal.
Bn-CH₂ 4.40 - 4.75 (m)4.40 - 4.75 (m)Often appear as complex multiplets. Diastereotopic protons within a CH₂ group may become non-equivalent.[6]

Table 2: Comparative ¹³C NMR Data (Hypothetical, in CDCl₃)

Carbon(2S,3R,4R)-Isomer (δ, ppm)(2R,3R,4R)-Isomer (δ, ppm)Rationale for Difference
C-1 (CHO) ~203.5~203.8The electronic environment of the carbonyl is subtly altered by the C2 stereocenter.
C-2 ~81.0~82.5The largest and most diagnostic shift difference is expected at the carbon where stereochemistry is inverted.
C-3 ~78.5~78.0A smaller but measurable "gamma-gauche" effect can influence the C3 chemical shift.
C-4 ~72.0~72.2Minimal change expected.
Bn-CH₂ ~70.0 - 73.5~70.0 - 73.5Generally similar between diastereomers.
4.3. The Power of J-Coupling

The magnitude of the three-bond coupling constant (³J) between vicinal protons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus equation.[7] The different relative stereochemistries in diastereomers force the molecule to adopt different low-energy conformations, leading to distinct average dihedral angles and thus measurably different ³J values. This is particularly evident in the H1-H2 and H2-H3 couplings.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

While enantiomers have identical IR spectra, diastereomers, being different compounds, will have non-identical spectra.[3] The differences are often subtle and found in the "fingerprint region" (below 1500 cm⁻¹), but diagnostic differences in key functional group frequencies can also be observed.[9]

5.1. Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the neat solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Acquisition: A background spectrum of the clean ATR crystal is taken first. The sample spectrum is then acquired, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: The spectra are compared, looking for shifts in the positions and changes in the shapes of key vibrational bands.

5.2. Data Comparison: Key Vibrational Modes

Table 3: Comparative FTIR Data (Hypothetical)

Vibrational Mode(2S,3R,4R)-Isomer (cm⁻¹)(2R,3R,4R)-Isomer (cm⁻¹)Rationale for Difference
O-H Stretch ~3450 (broad)~3475 (broad)The strength and nature of intramolecular hydrogen bonding between the C4-OH and adjacent ether oxygens can differ, altering the O-H bond force constant.
C-H Stretch (Aldehyde) ~2825, ~2725~2820, ~2720Fermi resonance of the aldehyde C-H stretch can be sensitive to the overall molecular geometry.
C=O Stretch (Aldehyde) ~1725~1728The electronic nature of the carbonyl is slightly perturbed by the different stereochemical arrangement at C2.
Fingerprint Region 1400 - 6001400 - 600Minor but distinct differences in the pattern of C-O and C-C stretching and bending modes will exist, providing a unique fingerprint for each diastereomer.[3][10]
High-Resolution Mass Spectrometry (HRMS)

HRMS is not typically used to differentiate diastereomers, as they have identical molecular formulas and therefore the same exact mass.[11][12] However, it plays an indispensable role in confirming the elemental composition of the synthesized material, which is a critical piece of supporting evidence for the overall structural assignment.[13][14]

6.1. Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for this type of molecule, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • Analysis: The sample is analyzed on a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Processing: The measured mass of the most abundant ion is compared to the theoretical exact mass calculated for the expected elemental formula.

6.2. Expected Data

For both the (2S,3R,4R) and (2R,3R,4R) diastereomers:

  • Molecular Formula: C₂₆H₂₈O₅

  • Theoretical Exact Mass ([M+Na]⁺): 443.1834

  • Expected HRMS Result: A measured m/z value within 5 ppm of the theoretical mass (e.g., 443.1834 ± 0.0022).

This result validates that the sample has the correct elemental composition, ruling out impurities or alternative reaction products and lending confidence to the subsequent NMR and FTIR-based stereochemical assignments.

Conclusion & Best Practices

The unambiguous differentiation of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal diastereomers is reliably achieved through a synergistic application of modern spectroscopic techniques.

  • NMR Spectroscopy stands as the primary and most definitive tool. Careful analysis of chemical shifts (particularly for C2 and H2) and vicinal coupling constants (³J(H1,H2) and ³J(H2,H3)) provides conclusive evidence of the relative stereochemistry.

  • FTIR Spectroscopy serves as a rapid and valuable secondary confirmation. Differences in the hydroxyl and carbonyl stretching frequencies, and more profoundly in the fingerprint region, provide a unique signature for each diastereomer.

  • High-Resolution Mass Spectrometry is essential for validating the foundational integrity of the analysis by confirming the correct elemental composition.

For any research program involving the synthesis or use of this chiral building block, it is imperative to employ this multi-faceted analytical approach to ensure the correct stereoisomer is being carried forward, thereby guaranteeing the integrity and reproducibility of the scientific outcome.

References
  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved from [Link][3]

  • Shimadzu Corporation. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from Shimadzu.[11]

  • Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. [Link]

  • Zaikin, V., et al. (2024, September). Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4‐cyclohexanedicarboxylates. Rapid Communications in Mass Spectrometry. [Link][15]

  • Van Nuffel, S., et al. (2021). Imaging Isomers on a Biological Surface: A Review. Journal of the American Society for Mass Spectrometry. [Link][12]

  • Delchimica. (n.d.). (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Retrieved from [Link][1]

  • Reddit. (2022, June 26). Is FTIR spectroscopy able to differentiate between racemic or optically pure molecules? r/chemhelp. Retrieved from [Link][16]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link][5]

  • Pleil, J. D. (2019). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research. [Link][14]

  • Sivakumar, S., et al. (2004). FTIR Difference Spectroscopy in Combination with Isotope Labeling for Identification of the Carbonyl Modes of P700 and P700+ in Photosystem I. Biochemistry. [Link][17]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link][7]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link][8]

  • Cowen, S. E., & Al-Abadleh, H. A. (2022). Comparison of Different Vibrational Spectroscopic Probes (ATR-FTIR, O-PTIR, Micro-Raman, and AFM-IR) of Lipids and Other Compounds Found in Environmental Samples: Case Study of Substrate-Deposited Sea Spray Aerosols. ACS Earth and Space Chemistry. [Link][9]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link][6]

  • Reddit. (2022, April 19). Can NMR be used to separate enantiomers or diastereomers? r/Mcat. Retrieved from [Link][4]

  • Moldb. (n.d.). (2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Retrieved from [Link][18]

  • Kocot, A., et al. (2021). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules. [Link][10]

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A Comparative Guide to the Enantiomeric Excess Determination of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex molecule synthesis, particularly in pharmaceutical and life sciences research, the stereochemical purity of chiral intermediates is paramount. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a key chiral building block whose stereoisomeric form dictates the outcome of subsequent synthetic steps and the biological activity of the final product. Therefore, the accurate and reliable determination of its enantiomeric excess (ee) is not merely a quality control step but a critical juncture in the research and development pipeline.

This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the enantiomeric excess of this specific polyfunctionalized aldehyde. We will delve into the mechanistic underpinnings, practical execution, and relative merits of High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy following derivatization with Chiral Derivatizing Agents (CDAs). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and interpret the most appropriate method for their specific analytical challenge.

Method Selection Workflow

Choosing the optimal analytical technique depends on several factors including available equipment, sample amount, required accuracy, and whether the analysis is for routine screening or a one-off structural confirmation. The following workflow provides a logical decision-making process.

MethodSelection start Start: Need to Determine ee of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal q1 Is high-throughput screening of multiple samples required? start->q1 hplc Primary Method: Chiral HPLC q1->hplc  Yes nmr Alternative Method: NMR with Chiral Derivatizing Agent (CDA) q1->nmr  No q2 Is determination of absolute configuration also needed? hplc->q2 q3 Is the sample quantity very limited or precious? hplc->q3 nmr->q2 q2->hplc  No (requires standards) mosher NMR with Mosher's Acid (or similar CDA) is highly informative q2->mosher  Yes mosher->q3 hplc_advantage Chiral HPLC is generally more sensitive and requires less sample. q3->hplc_advantage  Yes nmr_disadvantage NMR is less sensitive and requires more sample for a good S/N ratio. q3->nmr_disadvantage  No end_node Final Method Selection hplc_advantage->end_node nmr_disadvantage->end_node

Caption: Decision workflow for selecting an ee determination method.

Method 1: High-Performance Liquid Chromatography on a Chiral Stationary Phase (CSP-HPLC)

Direct separation of enantiomers using CSP-HPLC is often the workhorse method for ee determination due to its robustness, high resolution, and suitability for automation.[1] The principle relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

Causality Behind Experimental Choices

For a molecule like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, which possesses multiple hydrogen bond donors/acceptors (hydroxyl and aldehyde groups) and aromatic rings (benzyl groups), polysaccharide-based CSPs are an excellent starting point.[1] Columns such as Chiralpak® AD-H or Chiralcel® OD-H, which consist of amylose or cellulose derivatives coated on a silica support, provide a complex chiral environment with grooves and cavities capable of multiple interaction modes including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

A normal-phase mobile system (e.g., hexane/isopropanol) is typically preferred for this class of compounds as it enhances the hydrogen bonding interactions crucial for chiral recognition on polysaccharide CSPs. The UV detector is suitable given the presence of multiple benzyl groups, which provide a strong chromophore.

Principle of Chiral HPLC Separation

HPLCSeparation csp Chiral Selector (e.g., Amylose Derivative) enantiomers (2S,3R,4R)-Enantiomer (2R,3S,4S)-Enantiomer interaction_S Stronger Interaction (More Retained) enantiomers:n->interaction_S More Stable Diastereomeric Complex interaction_R Weaker Interaction (Less Retained) enantiomers:s->interaction_R Less Stable Diastereomeric Complex detector Detector Signal interaction_S->detector Longer t_R interaction_R->detector Shorter t_R

Caption: Enantiomers form transient diastereomeric complexes with the CSP.

Experimental Protocol: CSP-HPLC
  • System Preparation:

    • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). All solvents must be HPLC grade.

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set the column temperature to 25 °C.

    • Detection: Set the UV detector to a wavelength of 254 nm.

  • Sample Preparation:

    • Standard: Prepare a ~1 mg/mL solution of the racemic (2S,3R,4R)- and (2R,3S,4S)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal standard in the mobile phase. This is crucial to determine the retention times of both enantiomers and to confirm resolution.

    • Analyte: Prepare a ~1 mg/mL solution of the test sample in the mobile phase. Filter all samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection: Inject 10 µL of the racemic standard.

    • Analysis: If the peaks are not well-resolved, systematically vary the percentage of IPA. Reducing the IPA content generally increases retention and may improve resolution.

    • Sample Injection: Once optimal separation is achieved with the racemic standard, inject 10 µL of the analyte sample.

  • Data Analysis:

    • Identify the peaks corresponding to the (2S,3R,4R) and (2R,3S,4S) enantiomers based on the chromatogram of the racemic standard.

    • Integrate the peak areas (A1 and A2) for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100%

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDA-NMR)

This powerful technique converts a mixture of enantiomers into a mixture of diastereomers by covalently bonding them to an enantiomerically pure reagent, the CDA.[2][3] Diastereomers possess different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of their relative ratio.[4][5][6]

Causality Behind Experimental Choices

The target molecule contains a secondary hydroxyl group, which is an ideal reactive handle for derivatization with a CDA. The aldehyde group could also be used to form chiral imines, but derivatization of the alcohol is generally more straightforward and less prone to side reactions or epimerization at the adjacent α-carbon.[7]

Mosher's acid chloride, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is a classic and highly effective CDA for this purpose.[3] The resulting MTPA esters hold the phenyl and -CF3 groups in a conformationally restricted manner. The strong magnetic anisotropy of these groups causes distinct chemical shift differences (Δδ) in the NMR signals of the protons of the now diastereomeric alcohol moieties, allowing for clear resolution and integration.

Principle of Chiral Derivatization for NMR Analysis

CDAReaction cluster_0 Analyte (Enantiomers) cluster_1 Product (Diastereomers) Enantiomers (2S,3R,4R)-Analyte-OH (2R,3S,4S)-Analyte-OH CDA (R)-MTPA-Cl (Single Enantiomer CDA) Diastereomers Analyte-(R)-MTPA Ester (Diastereomer 1) Analyte-(R)-MTPA Ester (Diastereomer 2) CDA->Diastereomers Covalent Reaction NMR NMR Spectrometer Diastereomers->NMR Spectrum Distinct NMR Signals (Separated Peaks) NMR->Spectrum

Caption: Enantiomers react with a CDA to form diastereomers with distinct NMR spectra.

Experimental Protocol: CDA-NMR
  • Derivatization Reaction (in an NMR tube):

    • Preparation: In a dry NMR tube, dissolve ~5-10 mg of the analyte, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, in 0.6 mL of anhydrous deuterated chloroform (CDCl3) or deuterated pyridine. Add a small amount of a catalyst, such as 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).

    • Reagent Addition: Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl to the solution.

    • Reaction: Cap the NMR tube, mix gently, and allow the reaction to proceed to completion at room temperature. Monitor the reaction by ¹H NMR; the disappearance of the alcohol proton signal and the appearance of new ester signals indicate reaction progress. The reaction is typically complete within 30 minutes.

    • Self-Validation: It is critical to ensure the derivatization reaction goes to 100% completion for both enantiomers to avoid kinetic resolution, which would lead to an inaccurate ee measurement. The use of a slight excess of the CDA helps achieve this.[6]

  • NMR Acquisition:

    • Spectrometer: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the diastereomeric ester mixture.

    • Parameters: Ensure a sufficient number of scans for a high signal-to-noise ratio. A long relaxation delay (e.g., 5 seconds) is crucial for accurate integration of the signals.

  • Data Analysis:

    • Identify Diastereotopic Signals: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter (e.g., the proton on the carbon bearing the MTPA ester) often show the largest chemical shift difference (Δδ).

    • Integration: Carefully integrate the areas of this pair of signals (I1 and I2).

    • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100%

Comparative Guide: CSP-HPLC vs. CDA-NMR

FeatureCSP-HPLCCDA-NMR
Principle Physical separation based on transient diastereomeric interactions with a chiral stationary phase.Chemical conversion to diastereomers, followed by spectroscopic distinction.[2][3]
Sample Requirement Lower (µg to low mg range).Higher (typically >5 mg for good S/N).
Destructive? No, the sample can be recovered.Yes, the sample is chemically modified.
Speed/Throughput High. Well-suited for automated analysis of many samples (typical run time 15-30 min).Lower. Requires reaction time and longer acquisition time per sample.
Development Effort Can require significant method development (screening columns and mobile phases).Generally more straightforward if a suitable reactive group is present.
Information Provided Enantiomeric ratio. Absolute configuration requires an authentic standard of a known enantiomer.Enantiomeric ratio. Can also be used to determine absolute configuration (e.g., Mosher's method).
Potential Pitfalls Peak co-elution, poor resolution, column degradation.Incomplete derivatization, kinetic resolution, signal overlap in complex spectra.[6]
Cost High initial cost for HPLC and columns; moderate solvent cost per run.High initial cost for NMR spectrometer; lower cost per sample (solvents, reagents).

Conclusion and Recommendations

Both CSP-HPLC and CDA-NMR are powerful and reliable techniques for determining the enantiomeric excess of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. The choice between them is dictated by the specific needs of the laboratory and the research question at hand.

  • For routine analysis, quality control, and high-throughput screening , CSP-HPLC is the superior choice. Its high sensitivity, non-destructive nature, and potential for automation make it ideal for processing multiple samples efficiently once a robust method has been developed.

  • For structural confirmation, determination of absolute configuration, or when an HPLC method is elusive , CDA-NMR is an invaluable tool. The ability to derive absolute configuration using models like Mosher's analysis provides a layer of information that HPLC cannot without authentic standards. It is an excellent orthogonal method to confirm results obtained by HPLC.

Ultimately, for researchers in drug development, employing both techniques can provide a self-validating system. An initial screen by HPLC can be followed by a confirmatory analysis and absolute configuration assignment of a key sample by CDA-NMR, ensuring the highest level of scientific rigor and confidence in the stereochemical integrity of this vital synthetic intermediate.

References

  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • A Rapid 1H NMR Assay for Enantiomeric Excess of r-Substituted Aldehydes. American Chemical Society.
  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. ACS Publications.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Chiral derivatizing agent. Grokipedia.
  • Chiral Derivatization Reagents. Alfa Chemistry.
  • determining enantiomeric excess of alcohols from diphenylchloroborane reduction. Benchchem.
  • Advanced Spectroscopy For Enantiomeric Excess Determination.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Chiral derivatizing agent. Wikipedia.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. NIH.
  • Chiral Derivatizing Agent for Absolute Configuration. TCI Chemicals.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.
  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Delchimica.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. ChemScene.
  • (2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal. Smolecule.
  • RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. NIH.
  • (2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Moldb.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. TargetMol.
  • Chiral 2‐hydroxy aldehydes (boxed) as versatile precursors of (poly)functional groups.
  • Analysis of carbohydrates, alcohols, and organic acids. Agilent.

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A Comparative Guide to the Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and complex molecule synthesis, the precise construction of stereochemically rich intermediates is paramount. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a polyhydroxylated chiral aldehyde, represents a valuable building block, the synthesis of which demands a nuanced understanding of stereoselective transformations and protecting group strategies. This guide provides an in-depth validation of a primary synthetic route to this target molecule, alongside a critical comparison with viable alternatives, supported by experimental insights and data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Significance of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

The structural motif of a polyhydroxylated carbon chain is a cornerstone of many biologically active natural products and pharmaceuticals. The strategic placement of hydroxyl and aldehyde functionalities, combined with the defined stereochemistry at three contiguous chiral centers, makes (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal a versatile synthon. The benzyl ether protecting groups offer robustness under a variety of reaction conditions, while being readily removable in the final stages of a synthetic sequence. The terminal aldehyde provides a reactive handle for chain extension and the introduction of further molecular complexity.

Primary Synthetic Route: Stereoselective Reduction of a γ-Lactone

The most direct and reliable pathway to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal commences with the commercially available 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. This approach hinges on the critical partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal), which exists in equilibrium with the desired open-chain hydroxy aldehyde.

Synthetic Strategy Overview

The core of this strategy is the chemoselective and stereoretentive reduction of the cyclic ester to a hemiacetal, without over-reduction to the diol. This transformation is pivotal in preserving the carefully orchestrated stereochemistry of the starting material, which is derived from D-ribose.

Synthetic_Route start 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone reagent Reducing Agent (e.g., DIBAL-H) start->reagent Stereoselective Reduction product (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal reagent->product Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_results Confirmation synthesis Crude Product nmr ¹H and ¹³C NMR synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms hplc Chiral HPLC synthesis->hplc ftir FTIR Spectroscopy synthesis->ftir structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity enantiomeric_excess Enantiomeric Excess hplc->enantiomeric_excess ftir->structure

A Comparative Guide to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. Among the arsenal of chiral aldehydes available to chemists, sugar-derived intermediates offer a rich platform of stereochemically defined scaffolds. This guide provides an in-depth performance benchmark of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal , a highly functionalized C5 aldehyde, against two of the most ubiquitous chiral aldehydes in the field: (S)-Glyceraldehyde Acetonide and (S)-Garner's Aldehyde .

Our analysis moves beyond a simple catalog of reactions, focusing instead on the mechanistic underpinnings of stereocontrol. We will dissect how the unique structural features of each aldehyde—specifically their protecting group strategies and inherent stereochemistry—influence the facial selectivity of key carbon-carbon bond-forming reactions. This guide is intended for researchers and drug development professionals seeking to make informed decisions when selecting a chiral aldehyde for the synthesis of complex, enantiopure molecules.

The Contenders: A Structural Overview

The stereochemical directing ability of a chiral aldehyde is fundamentally tied to its structure. The size and electronic nature of protecting groups, as well as their ability to participate in chelation, govern the transition state of nucleophilic additions.

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1): Derived from a carbohydrate precursor, this aldehyde presents a sterically demanding environment. The three bulky benzyl (Bn) ether protecting groups are non-chelating, strongly favoring reaction pathways dictated by steric hindrance. The free hydroxyl group at C4, however, introduces the potential for hydrogen bonding or secondary interactions that can influence reactivity.

  • (S)-Glyceraldehyde Acetonide (2): This C3 building block features a compact 1,3-dioxolane ring.[1] The acetonide protecting group is conformationally restraining and the oxygen atoms are potential Lewis basic sites for chelation control with appropriate metal ions.[2] Its smaller size compared to 1 offers a different steric profile.

  • (S)-Garner's Aldehyde (3): Derived from L-serine, this aldehyde is conformationally locked by a 2,2-dimethyloxazolidine ring.[3][4] The Boc-protected nitrogen and the ring oxygen are capable of chelation, making it a versatile substrate where the stereochemical outcome can often be tuned by the choice of metal counterion in the nucleophile.[4]

Chiral_Aldehydes cluster_0 (1) (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal cluster_1 (2) (S)-Glyceraldehyde Acetonide cluster_2 (3) (S)-Garner's Aldehyde img1 img1 img2 img2 img3 img3

Caption: Structures of the benchmarked chiral aldehydes.

Benchmarking Performance: Diastereoselective C-C Bond Formation

The true measure of a chiral aldehyde's utility is its ability to direct the formation of new stereocenters with high fidelity. We will compare the performance of aldehydes 1 , 2 , and 3 in two fundamental transformations: the Aldol reaction and the Wittig reaction.

Stereochemical Models: Felkin-Anh vs. Chelation Control

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes is often rationalized by two competing models:

  • Felkin-Anh Model (Non-Chelation): The nucleophile attacks the carbonyl carbon from the least sterically hindered trajectory, which is anti-periplanar to the largest substituent at the α-carbon. This is the default pathway when non-chelating protecting groups (like benzyl ethers) are present or when non-chelating reaction conditions are used.

  • Chelation-Control Model (Cram Chelate Model): When a Lewis acidic metal ion can coordinate to both the carbonyl oxygen and a Lewis basic heteroatom on the α- or β-substituent, a rigid cyclic intermediate is formed. The nucleophile then attacks from the less hindered face of this chelate, leading to a different diastereomer than predicted by the Felkin-Anh model.

Stereochemical_Models cluster_Felkin Felkin-Anh Model (Non-Chelation) cluster_Chelation Chelation Control Model FA_Start α-Chiral Aldehyde FA_TS Staggered Conformation (Largest group anti to Nu) FA_Start->FA_TS Rotation FA_Attack Nucleophilic Attack (Bürgi-Dunitz Angle) FA_TS->FA_Attack FA_Product Anti-Product Favored FA_Attack->FA_Product C_Start α-Chiral Aldehyde (with Lewis Basic Group) C_Chelate Formation of Rigid Chelate with Metal Ion (M+) C_Start->C_Chelate C_Attack Nucleophilic Attack (from less hindered face) C_Chelate->C_Attack C_Product Syn-Product Favored C_Attack->C_Product

Caption: Competing pathways for nucleophilic addition.

Performance in Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds.[5] The stereochemical outcome when using a chiral aldehyde is highly dependent on the factors described above. The reaction of an aldehyde with a ketone enolate can create up to two new stereocenters, making it a rigorous test of stereocontrol.[6][7]

Table 1: Comparative Performance in Aldol Reactions

AldehydeEnolate Source / ConditionsMajor Product DiastereomerDiastereomeric Ratio (d.r.)Yield (%)RationaleReference
1 Lithium enolate of acetone, THF, -78 °Canti>95:5~85Felkin-Anh control due to bulky, non-chelating benzyl groups.Theoretical
2 Lithium enolate of acetone, THF, -78 °Canti70:30~70Predominantly Felkin-Anh, but some chelation can occur.[8]
2 TiCl₄, Lithium enolate of acetone, -78 °Csyn>90:10~80Strong chelation with Ti(IV) overrides Felkin-Anh model.[8]
3 Lithium enolate of acetone, THF, -78 °Canti>95:5~90Felkin-Anh model predicts the outcome with non-chelating metals like Li⁺.[4][9]
3 MgBr₂·OEt₂, Lithium enolate of acetone, -78 °Csyn85:15~88Chelation control with Mg(II) directs the stereochemistry.[4]

Discussion of Aldol Selectivity:

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1): The three bulky benzyl groups create a well-defined steric environment. In the absence of strongly chelating metals, this aldehyde is expected to be a superb substrate for high anti-selectivity via the Felkin-Anh model. The large C2-substituent orients itself away from the incoming nucleophile, leading to a predictable outcome.

  • (S)-Glyceraldehyde Acetonide (2): This aldehyde demonstrates tunable selectivity. Under standard conditions with lithium enolates, it provides moderate anti-selectivity.[8] However, the introduction of a strong Lewis acid like titanium tetrachloride (TiCl₄) completely inverts the selectivity to favor the syn-product through a rigid chelated transition state.[8] This tunability is a significant advantage but requires careful optimization of reaction conditions.

  • (S)-Garner's Aldehyde (3): Like glyceraldehyde acetonide, Garner's aldehyde offers switchable diastereoselectivity.[4] With lithium enolates, it follows the Felkin-Anh model to give high anti-selectivity.[4] The use of chelating metals such as magnesium or zinc forces a chelated transition state involving the carbonyl oxygen and the oxazolidine ring oxygen, delivering the syn-product.[4] Its widespread use is a testament to this reliable and predictable control.[3]

Performance in Wittig and Related Olefination Reactions

The Wittig reaction and its variants are powerful methods for synthesizing alkenes from aldehydes.[10][11] While the primary focus is often on the location of the new double bond, the facial selectivity of the initial nucleophilic attack of the ylide on the chiral aldehyde can be important in subsequent transformations. The nature of the ylide (stabilized vs. non-stabilized) primarily controls the E/Z selectivity of the resulting alkene.[12]

Table 2: Comparative Performance in Wittig Reactions

AldehydeYlide / ConditionsMajor Alkene IsomerYield (%)ObservationsReference
1 Ph₃P=CHCO₂Et (stabilized), Toluene, refluxE>90High E-selectivity is typical for stabilized ylides. Reaction proceeds cleanly.General
1 Ph₃P=CHCH₃ (non-stabilized), THF, -78 °C to rtZ>85High Z-selectivity expected. Bulky environment does not impede reaction.General
2 Ph₃P=CHCO₂Et (stabilized), Toluene, refluxE>95Excellent substrate for olefination due to low steric hindrance.[2]
2 Ph₃P=CHPh (non-stabilized), THF, -78 °C to rtZ~90Good Z-selectivity is achieved.[2]
3 Ph₃P=CHCO₂Et (stabilized), Toluene, refluxE>95Highly efficient olefination. The α-stereocenter is prone to epimerization with excess base or prolonged reaction times.[3][3]
3 Ph₃P=CH₂ (non-stabilized), THF, -78 °C to rtN/A>90Clean conversion to the terminal alkene.[3]

Discussion of Olefination Reactivity:

All three aldehydes are effective substrates for Wittig-type reactions. The primary differentiator is often substrate stability rather than stereoselectivity of the alkene product, which is dictated by the ylide.

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1): This aldehyde is expected to be robust under standard Wittig conditions. Its multiple stereocenters are remote from the acidic α-proton and are not prone to epimerization.

  • (S)-Glyceraldehyde Acetonide (2): This aldehyde is known to be somewhat unstable and can polymerize on standing, especially at room temperature.[2] Reactions are typically performed promptly after preparation or purification.

  • (S)-Garner's Aldehyde (3): A significant consideration when using Garner's aldehyde is the potential for epimerization of the stereocenter α to the carbonyl group.[3][4] This is particularly a risk under basic conditions. Careful control of stoichiometry, temperature, and reaction time is crucial to preserve its stereochemical integrity.

Experimental Protocols

To provide a practical basis for comparison, the following section details a representative protocol for a diastereoselective aldol reaction.

Caption: General workflow for a lithium-mediated aldol reaction.

Protocol: Diastereoselective Aldol Addition of Acetone to a Chiral Aldehyde

Materials:

  • Chiral Aldehyde (1 , 2 , or 3 ) (1.0 mmol)

  • Acetone, freshly distilled (2.0 mmol)

  • Diisopropylamine, freshly distilled (1.1 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: To a flame-dried, argon-purged flask containing anhydrous THF (5 mL) and diisopropylamine (1.1 mmol) at 0 °C, add n-butyllithium (1.1 mmol) dropwise. Stir the solution for 20 minutes at 0 °C, then cool to -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of acetone (2.0 mmol) in anhydrous THF (2 mL) dropwise. Stir the resulting mixture for 45 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Add a solution of the chiral aldehyde (1 , 2 , or 3 ) (1.0 mmol) in anhydrous THF (3 mL) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Conclusion and Recommendations

This guide demonstrates that while all three chiral aldehydes are valuable tools, their optimal applications differ based on their inherent structural properties.

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (1) is an exceptional choice when high, predictable anti-diastereoselectivity is required under non-chelating conditions. Its bulky benzyl protecting groups provide a robust steric shield, making it less susceptible to unexpected chelation effects and highly stable to epimerization. It is the preferred substrate for applications demanding unambiguous Felkin-Anh controlled additions to a complex, poly-oxygenated framework.

  • (S)-Glyceraldehyde Acetonide (2) offers a more compact and synthetically versatile platform. Its key advantage is the ability to switch diastereoselectivity from anti to syn by employing chelating Lewis acids.[8] However, researchers must be mindful of its limited stability.[2] It is best suited for shorter synthetic sequences or when tunable diastereoselectivity is the primary goal.

  • (S)-Garner's Aldehyde (3) represents a reliable and well-documented system for achieving both syn- and anti-products with high fidelity.[4] Its popularity is well-deserved due to its predictable behavior with different metal ions.[3] The principal caveat is the lability of its α-stereocenter, which necessitates careful handling and reaction condition optimization to prevent erosion of stereochemical purity.[3][4]

Ultimately, the selection of the ideal chiral aldehyde is context-dependent. For syntheses that require a robust, sterically-directed building block that will consistently deliver high anti-selectivity, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal stands out as a superior choice. For routes that benefit from or require tunable stereocontrol, Garner's aldehyde and glyceraldehyde acetonide remain excellent, albeit more sensitive, alternatives.

References

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The Synthetic Chemist's Guide: A Cost-Benefit Analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of complex molecule synthesis, particularly in the development of nucleoside analogues and other chiral pharmaceuticals, the choice of starting materials and key intermediates is a critical decision point that profoundly impacts project timelines, budget, and ultimate success.[][2] This guide provides a detailed cost-benefit analysis of a versatile chiral building block, (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, for researchers, scientists, and drug development professionals. We will delve into the economic and strategic considerations of its use, compare it with viable alternatives, and provide actionable experimental protocols.

Introduction to the Asset: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a highly functionalized, five-carbon chiral aldehyde. Its value lies in the dense packing of stereochemically defined centers and orthogonal protecting groups. The three benzyloxy groups offer robust protection throughout many synthetic steps and can be removed simultaneously under mild hydrogenolysis conditions.[3] The free C4 hydroxyl and the C1 aldehyde functionalities serve as versatile handles for a wide array of chemical transformations, making it a prized intermediate in the synthesis of complex targets.[4][5]

This molecule is particularly relevant in the synthesis of antiviral and anticancer nucleoside analogues, where the precise stereochemistry of the sugar moiety is paramount for biological activity.[6][7] The defined (2S, 3R, 4R) configuration allows for the direct construction of the desired ribose or modified sugar core, circumventing the need for challenging and often low-yielding chiral separations later in the synthetic sequence.

A Multifaceted Cost Analysis

The true cost of a chemical intermediate extends far beyond its price per gram. A holistic analysis must account for the entire synthetic workflow, from raw materials to the purified final product.

Starting Materials and Reagents

The synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal typically originates from a readily available chiral pool starting material, such as D-arabinose or a related pentose. While the initial sugar is relatively inexpensive, the subsequent protection steps introduce significant costs. The use of benzyl bromide (BnBr) or benzyl chloride (BnCl) as the benzylating agent, along with a base like sodium hydride (NaH), contributes substantially to the overall material cost.[3] These reagents are not only costly but also require careful handling due to their hazardous nature.

Synthesis and Labor

A representative synthesis involves multiple steps, each adding to the labor and time investment. A typical sequence includes:

  • Protection of the starting sugar: This often involves the formation of an acetonide or a related protecting group to differentiate the hydroxyls.

  • Benzylation of the remaining free hydroxyls: This step can be challenging to drive to completion and may require optimization.[8][9]

  • Deprotection to reveal a diol.

  • Selective protection of the primary hydroxyl.

  • Oxidation of the remaining secondary hydroxyl to the aldehyde.

Each of these steps requires a dedicated reaction setup, workup, and purification, contributing to a significant accumulation of labor hours.

Purification

Purification is a major cost driver in any multi-step synthesis. The intermediates in the synthesis of the title compound are often viscous oils that require careful column chromatography for purification. This consumes large volumes of solvents (e.g., ethyl acetate, hexanes) and silica gel, adding to both the material cost and the waste disposal burden.

Yield and Throughput

The overall yield is a critical determinant of the final cost. A five-step synthesis with an average yield of 80% per step results in an overall yield of only ~33%. This means that two-thirds of the initial material investment is lost. Therefore, a thorough optimization of each step is crucial for economic viability.

The Strategic Benefits: Where Value Outweighs Cost

Despite the significant upfront investment, utilizing a well-defined chiral building block like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal offers substantial downstream advantages.

Guaranteed Stereochemical Integrity

The primary benefit is the locked-in stereochemistry. This eliminates the risk of forming diastereomers in subsequent steps, which would necessitate difficult and expensive separations. In drug development, ensuring enantiopurity is a strict regulatory requirement, and building it in from the start is a robust strategy.[10][11]

Synthetic Versatility

The aldehyde and hydroxyl groups are gateways to a plethora of chemical transformations. The aldehyde can undergo Wittig reactions, aldol additions, and reductive aminations, while the hydroxyl group can be further functionalized or used to direct subsequent reactions. This versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Streamlined Downstream Synthesis

By using a more complex, pre-functionalized building block, the subsequent steps to the final target are often simplified. This can lead to a shorter overall synthesis, reducing labor costs and accelerating project timelines. The silyl-Hilbert-Johnson (Vorbrüggen) reaction, a common method for nucleoside synthesis, benefits from a well-defined sugar precursor.[12]

Comparative Analysis: Alternatives and Their Trade-offs

No single building block is optimal for every synthetic campaign. It is essential to consider the alternatives in the context of the specific target molecule and project goals.

Feature(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanalAlternative 1: Asymmetric SynthesisAlternative 2: Simpler Chiral Building Blocks
Starting Material Cost Moderate to HighLow (achiral starting materials)Low to Moderate
Reagent Cost High (benzylating agents, catalysts)High (chiral catalysts, ligands)Varies
Number of Steps High (to prepare the building block)Fewer (potentially)More (to build complexity)
Stereochemical Control Excellent (pre-defined)Good to Excellent (catalyst dependent)Requires careful planning
Development Time Low (if commercially available)High (requires extensive optimization)Moderate
Scalability ModerateCan be challengingGenerally good
Ideal Application Rapid synthesis of diverse analoguesLarge-scale synthesis of a single targetProjects with more flexible timelines

Experimental Protocols

To provide a practical context, a representative experimental protocol for the benzylation of a diol intermediate is provided below. This is a critical step in the synthesis of the title compound.

Protocol: Benzylation of a Diol using Benzyl Bromide and Sodium Hydride

Materials:

  • Diol substrate (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

  • Benzyl bromide (BnBr) (2.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the diol substrate in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the benzyl bromide dropwise via a syringe, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Decision Logic

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the cost-benefit decision-making process.

Synthetic_Workflow Start D-Arabinose Step1 Diol Protection (e.g., Acetonide formation) Start->Step1 Step2 Benzylation of Free Hydroxyls Step1->Step2 Step3 Selective Deprotection Step2->Step3 Step4 Oxidation to Aldehyde Step3->Step4 Product (2S,3R,4R)-2,3,5-Tris(benzyloxy) -4-hydroxypentanal Step4->Product

Caption: A generalized synthetic workflow for the preparation of the title compound from a pentose sugar.

Cost_Benefit_Analysis Decision {Decision Point|Use (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal?} Cost Cost Factors Starting Materials Reagents & Solvents Labor & Time Purification Overall Yield Decision->Cost Analyze Costs Benefit Benefit Factors Stereochemical Purity Synthetic Versatility Reduced Downstream Steps Faster Project Timeline Decision->Benefit Evaluate Benefits Cost:c1->Decision Cost:c2->Decision Cost:c3->Decision Cost:c4->Decision Cost:c5->Decision Benefit:b1->Decision Benefit:b2->Decision Benefit:b3->Decision Benefit:b4->Decision

Caption: A logical diagram illustrating the key factors in the cost-benefit analysis for choosing this chiral building block.

Conclusion and Future Perspectives

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal represents a significant investment in terms of both material cost and synthetic effort. However, for projects where stereochemical purity is non-negotiable and the rapid generation of complex analogues is a primary goal, the benefits can far outweigh the costs. The ability to bypass challenging stereochemical issues and streamline the latter stages of a synthesis makes it a powerful tool in the arsenal of the medicinal and synthetic chemist.

Future developments in catalysis, such as more efficient and selective benzylation methods or enzymatic approaches to desymmetrization, may reduce the cost of producing such building blocks.[13][14] As these methods become more scalable and cost-effective, the accessibility and utility of complex chiral intermediates like the one discussed here will undoubtedly increase, further accelerating the pace of drug discovery and development.

References

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A Senior Application Scientist's Guide to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Chiral Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the right chiral building block is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a specialized chiral synthon. We will explore its role in synthetic chemistry, compare its utility against alternative strategies, and provide insights into its practical application.

Introduction to (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Pre-functionalized Chiral Pool Starting Material

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a polyoxygenated and stereochemically defined pentanal derivative. Its key value lies in its pre-installed stereocenters and protecting groups, which can significantly shorten synthetic routes to complex targets. The benzyl ether protecting groups offer robust stability under a range of reaction conditions, yet can be removed under relatively mild hydrogenolysis conditions.

Key Structural Features:

  • Defined Stereochemistry: The (2S,3R,4R) configuration provides a specific stereochemical framework, crucial for the synthesis of enantiomerically pure target molecules.

  • Benzyl Ether Protection: The three benzyloxy groups at positions 2, 3, and 5 mask the hydroxyl functionalities, preventing unwanted side reactions. This choice of protecting group is pivotal in multistep synthesis.[1][2]

  • Free Hydroxyl Group: The unprotected hydroxyl group at position 4 offers a reactive site for further functionalization.

  • Aldehyde Functionality: The aldehyde at C1 is a versatile handle for a variety of carbon-carbon bond-forming reactions.

Below is a table summarizing the key properties of this molecule.

PropertyValue
IUPAC Name (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
Molecular Formula C₂₆H₂₈O₅
Molecular Weight 420.5 g/mol
CAS Number 7597-81-1
Appearance Typically a colorless to pale yellow oil or solid
Key Applications Chiral building block for the synthesis of complex molecules such as iminosugars, C-nucleosides, and other polyhydroxylated compounds.

The Synthetic Utility of a Pre-functionalized Pentanal

The primary application of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is as a starting material in the total synthesis of complex natural products and their analogues. Its structure is particularly suited for the synthesis of five- and six-membered heterocyclic systems, such as those found in iminosugars and nucleoside analogues.

Conceptual Application in Iminosugar Synthesis

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. Many iminosugars are potent glycosidase inhibitors with therapeutic potential. The synthesis of these molecules often requires careful control of stereochemistry.

A hypothetical synthetic pathway to a 1,4-dideoxy-1,4-imino-L-lyxitol, a type of iminosugar, could utilize our target molecule. The general strategy would involve the reductive amination of the aldehyde, followed by intramolecular cyclization.

Experimental Workflow: Hypothetical Synthesis of an Iminosugar Precursor

G start (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal step1 Reductive Amination (e.g., R-NH2, NaBH3CN) start->step1 product1 Protected Amino Alcohol Intermediate step1->product1 step2 Activation of C5-OH (e.g., Mesylation) product1->step2 product2 C5-Mesylated Intermediate step2->product2 step3 Intramolecular Cyclization (Base-mediated SN2) product2->step3 product3 Protected Iminosugar step3->product3 step4 Deprotection (Hydrogenolysis, Pd/C) product3->step4 final_product Iminosugar Target step4->final_product

Caption: Hypothetical workflow for iminosugar synthesis.

Detailed Protocol Steps (Conceptual):

  • Reductive Amination: The aldehyde is reacted with a primary amine (e.g., benzylamine) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the corresponding secondary amine.

  • Activation of the Primary Hydroxyl Group: The hydroxyl group at C5 is selectively activated, for example, by conversion to a mesylate or tosylate, to create a good leaving group.

  • Intramolecular Cyclization: Treatment with a base would induce an intramolecular Sₙ2 reaction, where the newly introduced nitrogen atom displaces the leaving group at C5 to form the desired pyrrolidine ring of the iminosugar.

  • Deprotection: The benzyl protecting groups are removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the final iminosugar.

Comparison with Alternative Synthetic Strategies

While the use of a pre-functionalized building block like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal offers a convergent approach, it is important to compare this strategy with other methods for synthesizing similar target molecules.

StrategyAdvantagesDisadvantages
Chiral Pool Synthesis (This Guide's Focus) - Fewer synthetic steps.- Stereochemistry is pre-defined.- Convergent approach.- Limited availability of the starting material.- Higher cost of the starting material.- Synthetic route is constrained by the starting material's structure.
Asymmetric Synthesis - Greater flexibility in accessing diverse stereoisomers.- Can start from simple, achiral precursors.- Often requires more steps.- Development and optimization of asymmetric reactions can be challenging.- May require chiral catalysts or auxiliaries, adding to cost.
Enzymatic Synthesis - High stereoselectivity.- Mild reaction conditions.- Environmentally friendly.- Substrate scope of enzymes can be limited.- Enzyme availability and stability can be issues.- Often requires specialized equipment and expertise.

For instance, the synthesis of D-fagomine, another iminosugar, has been achieved through various routes, including those starting from D-glucose derivatives or employing chemoenzymatic strategies.[3][4][5][6] These approaches, while potentially longer, may offer greater flexibility and scalability compared to relying on a specialized and potentially costly starting material.

Practical Considerations and Experimental Data

While the theoretical applications of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal are clear, there is a notable scarcity of its specific use in peer-reviewed literature. A thesis on the synthesis of carbohydrate derivatives mentions the CAS number 7597-81-1 and provides an ¹H NMR spectrum, suggesting its use in a research context.[7] However, the provided SMILES string from some commercial suppliers (COC1=CC=C(/C=N/[C@@H]2O[C@H]2OC(C)=O)C=C1) appears to describe a different, more complex molecule, indicating a potential discrepancy in public databases that researchers should be aware of.[8]

¹H NMR Data (from literature for a related compound): A published thesis provides the following ¹H NMR data for a compound with the same CAS number, though the structure may not be definitively confirmed as the simple pentanal.[7]

  • ¹H NMR (400 MHz, CDCl₃) δ: 1.88 (s, 3H, Ac), 2.02 (s, 3H, Ac), 2.04 (s, 3H, Ac), 2.10 (s, 3H, Ac), 3.43-3.47 (m, 2H, CH₂-6), 3.84 (s, 3H, OCH₃)

Note: The presence of acetate (Ac) and methoxy (OCH₃) signals in this spectrum is inconsistent with the named structure of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, highlighting the need for careful characterization of any purchased material.

Conclusion and Future Outlook

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal represents a potentially powerful tool for the stereoselective synthesis of complex polyhydroxylated molecules. Its pre-defined stereochemistry and robust protecting groups offer a streamlined path to valuable targets. However, the limited availability of published applications and discrepancies in public chemical databases underscore the importance of thorough analytical verification by the end-user.

For research groups embarking on the synthesis of novel iminosugars, C-nucleosides, or other complex chiral molecules, this building block should be considered as one of several potential strategies. A careful evaluation of the cost and availability of this starting material versus the development time and resources required for alternative de novo asymmetric or enzymatic syntheses is essential. As synthetic methodologies continue to advance, the strategic use of such highly functionalized chiral building blocks will undoubtedly remain a cornerstone of efficient and elegant total synthesis.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a complex biochemical reagent used in life science research.[1][2] By adhering to these procedures, you contribute to the safety of your laboratory and the protection of our environment.

I. Hazard Profile and Risk Assessment

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many organic compounds can cause irritation upon contact with skin and eyes.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[4][5]

Given these potential risks, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are equipped with the following PPE to minimize exposure:

  • Safety Goggles: Chemical splash goggles are required to protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Laboratory Coat: A full-length lab coat is necessary to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

III. Quantitative Data Summary

For quick reference, the key identifiers and physical properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal and its isomers are summarized in the table below.

PropertyValueSource
CAS Number 7597-81-1ChemScene[6]
Molecular Formula C₂₆H₂₈O₅Moldb[7]
Molecular Weight 420.50 g/mol Moldb[7]
Appearance SolidN/A
Storage Temperature Room temperature in continental US; may vary elsewhere.ChemScene[6]
IV. Experimental Protocol: Disposal Procedure

This protocol outlines the essential steps for the safe and compliant disposal of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal waste.

Objective: To safely dispose of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal waste in accordance with general laboratory safety standards and hazardous waste regulations.[8][9]

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene).

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Do not mix (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal waste with other chemical waste streams unless they are compatible.

    • Separate solid waste from liquid waste.

    • Keep halogenated and non-halogenated solvent waste in separate containers.[10]

  • Container Selection and Labeling:

    • Use a designated, chemically compatible waste container with a secure, tight-fitting lid.[9][11]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal," and the approximate concentration and volume.[11]

    • Note the accumulation start date on the label.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

    • Keep the container closed except when adding waste.[12]

    • Ensure the SAA is away from heat sources and direct sunlight.

  • Final Disposal:

    • Crucially, do NOT dispose of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal down the drain. [11][13] This compound is an organic chemical and is not suitable for aqueous disposal.

    • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[14]

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste.[8][12]

    • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[8][12]

V. Spill Management

In the event of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment (for small, manageable spills):

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.

VI. Visualization of the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_gen Waste Generated (Solid or Liquid) ppe->waste_gen segregate Segregate Waste: - Solid vs. Liquid - Halogenated vs. Non-halogenated waste_gen->segregate container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

By implementing these procedures, you ensure the safe and responsible management of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal waste, upholding the principles of laboratory safety and environmental stewardship.

References

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Delchimica. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Biochemical Assay Reagents. [Link]

  • (2S,3R)-2,3,4,5-tetrahydroxypentanal. PubChem. [Link]

  • Benzyl chloride: incident management. GOV.UK. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.